molecular formula C13H24BrNO6 B8106645 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Numéro de catalogue: B8106645
Poids moléculaire: 370.24 g/mol
Clé InChI: CLVVTFBUUWMQLQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-2,2-dimethyl-acetamido-PEG3-acid (CAS 2279944-67-9) is a heterobifunctional and PEGylated linker that is widely used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [1] [2] . This compound features a bromo group at one terminus and a carboxylic acid (COOH) at the other, connected by a triethylene glycol (PEG3) spacer chain [6] . The bromo group acts as an alkylating agent, enabling covalent conjugation to thiol-containing molecules or surfaces, while the carboxylic acid can be readily activated for amide bond formation with primary amines [6] . This makes the reagent a versatile building block for creating specific tool compounds, antibody-drug conjugates (ADCs), and other bioconjugates [6] . In PROTAC technology, this linker serves as a critical spacer to connect a ligand for an E3 ubiquitin ligase with a ligand for a target protein of interest [1] . The incorporated PEG spacer enhances the aqueous solubility of the resulting PROTAC molecule, which is crucial for its performance in biological systems. The hydrophilic nature of the PEG chain helps to improve pharmacokinetic properties and can influence the orientation and distance between the two binding moieties, facilitating the formation of a productive ternary complex [6] . This complex recruits the target protein to the E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome, thereby offering a powerful strategy for targeted protein degradation in chemical biology and therapeutic research [1] [2] . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[2-[2-[2-[(2-bromo-2-methylpropanoyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO6/c1-13(2,14)12(18)15-4-6-20-8-10-21-9-7-19-5-3-11(16)17/h3-10H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVVTFBUUWMQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCOCCOCCOCCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a key heterobifunctional linker used predominantly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is of critical importance, as it bridges the target protein-binding ligand and the E3 ubiquitin ligase-recruiting ligand, and its chemical nature significantly influences the efficacy, solubility, and pharmacokinetic properties of the resulting degrader molecule. This technical guide provides a comprehensive overview of the known chemical properties, reactivity, and potential applications of this compound.

Core Chemical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that possesses two distinct reactive moieties: a bromoacetamide group and a terminal carboxylic acid. The presence of the PEG3 spacer enhances the aqueous solubility of the linker and the resulting PROTAC, a crucial attribute for improving bioavailability.

PropertyValueSource
Molecular Formula C₁₃H₂₄BrNO₆--INVALID-LINK--
Molecular Weight 370.2 g/mol --INVALID-LINK--
CAS Number 2279944-67-9--INVALID-LINK--
Appearance White to off-white solidGeneral observation for similar compounds
Storage Conditions -20°C, sealed, dry--INVALID-LINK--

Reactivity and Functional Aspects

The utility of this compound in bioconjugation and PROTAC synthesis stems from its orthogonal reactivity.

  • Bromoacetamide Moiety: The α-bromo-dimethyl-acetamide group serves as an electrophile. The bromine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This functionality is particularly reactive towards thiol groups, such as those found in cysteine residues of proteins, forming a stable thioether bond.

  • Carboxylic Acid Moiety: The terminal carboxylic acid provides a handle for forming a stable amide bond with primary amines, such as those on the N-terminus of a protein or the side chain of a lysine (B10760008) residue. This reaction is typically facilitated by the use of carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following are representative methodologies for the conjugation of similar heterobifunctional linkers. It is imperative that these protocols are optimized for the specific molecules being conjugated.

Protocol 1: Amide Bond Formation via the Carboxylic Acid Moiety

This protocol describes a general procedure for conjugating the carboxylic acid end of the linker to a primary amine-containing molecule (e.g., an E3 ligase ligand or a protein).

Materials:

  • This compound

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-7.5)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid: In a dry glass vial, dissolve this compound in anhydrous DMF. Add 1.2 equivalents of EDC and 1.5 equivalents of NHS. Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation to Amine: Dissolve the amine-containing molecule in the reaction buffer. Add the activated linker solution dropwise to the amine solution with gentle stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., LC-MS).

  • Quenching: Quench any unreacted NHS-ester by adding a small amount of a primary amine-containing buffer (like Tris) or hydroxylamine.

  • Purification: Purify the conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.

Protocol 2: Thioether Bond Formation via the Bromoacetamide Moiety

This protocol outlines a general procedure for conjugating the bromoacetamide end of the linker to a thiol-containing molecule (e.g., a cysteine-containing peptide or protein).

Materials:

  • Product from Protocol 1 (Linker-Amine conjugate)

  • Thiol-containing molecule of interest

  • Reaction buffer (e.g., Phosphate buffer with EDTA at pH 7.0-7.5)

  • Reducing agent (if cysteine residues are oxidized), e.g., Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reduction of Disulfides (if necessary): If the thiol groups on the target molecule are in a disulfide bond, pre-treat the molecule with a suitable reducing agent like TCEP.

  • Conjugation: Dissolve the thiol-containing molecule in the reaction buffer. Add the Linker-Amine conjugate in a slight molar excess (e.g., 1.5-3 equivalents).

  • Reaction: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for a longer duration. The reaction should be carried out in a low-light environment to minimize potential side reactions. Monitor the reaction progress by LC-MS or SDS-PAGE.

  • Purification: Once the reaction is complete, purify the final conjugate using an appropriate chromatographic method to remove excess linker and other impurities.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation Linker 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid Intermediate Ligand1-Linker Intermediate Linker->Intermediate EDC, NHS Ligand1 E3 Ligase Ligand (with amine) Ligand1->Intermediate Intermediate2 Ligand1-Linker Intermediate Ligand2 Target Protein Ligand (with thiol) PROTAC Final PROTAC Molecule Ligand2->PROTAC Intermediate2->PROTAC

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs and other bioconjugates. Its bifunctional nature, coupled with the solubilizing properties of the PEG spacer, makes it an attractive choice for researchers in drug discovery and chemical biology. While detailed physicochemical data and specific experimental protocols for this particular linker are not extensively documented in peer-reviewed literature, the general principles of bioconjugation provide a solid foundation for its application. As the field of targeted protein degradation continues to expand, the thorough characterization and application of such linkers will be paramount to the development of novel therapeutics.

An In-depth Technical Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Bifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Below, we delve into its chemical structure, physicochemical properties, and its applications in targeted therapeutics, complete with representative experimental protocols and pathway diagrams.

Core Compound Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for use in the synthesis of PROTACs and other molecular conjugates.[1] Its structure features two distinct reactive moieties: a bromoacetamide group and a terminal carboxylic acid. This dual functionality allows for the sequential or orthogonal conjugation of two different molecules, typically a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

The embedded PEG3 (triethylene glycol) spacer enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule, addressing common challenges associated with the often large and lipophilic nature of these chimeric molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C13H24BrNO6[2]
Molecular Weight 370.2 g/mol [2][3]
CAS Number 2279944-67-9[2]
Purity Typically ≥95%[4]
Appearance White to off-white solid
Storage Conditions -20°C, sealed, dry[2][5]

Chemical Structure

The chemical structure of this compound is characterized by a central PEG3 chain, flanked by a 2-bromo-2,2-dimethyl-acetamido group on one end and a carboxylic acid on the other.

Caption: Chemical structure of this compound.

Experimental Protocols

The bifunctional nature of this compound allows for a versatile approach to the synthesis of PROTACs. The bromoacetamide group serves as a reactive handle for nucleophilic substitution, often with thiol groups on a protein ligand, while the carboxylic acid can be activated to form an amide bond with an amine-containing E3 ligase ligand.

Representative Protocol for PROTAC Synthesis

This protocol outlines a general, two-step procedure for synthesizing a PROTAC using this compound.

Step 1: Coupling of the E3 Ligase Ligand to the Linker

  • Activation of the Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF). Add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Bond Formation: To the activated linker solution, add the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) (1.0 eq). Continue stirring the reaction at room temperature for 2-12 hours.

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the E3 ligase-linker intermediate.

Step 2: Conjugation of the Target Protein Ligand

  • Nucleophilic Substitution: Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the thiol-containing target protein ligand (1.0 eq) in a suitable solvent such as DMF or a mixture of DMF and water.

  • Reaction Conditions: Add a mild base, such as DIPEA or potassium carbonate (2.0-3.0 eq), to facilitate the reaction. Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours.

  • Final Purification: Monitor the formation of the final PROTAC by LC-MS. Once the reaction is complete, the final product is purified by preparative HPLC to yield the desired PROTAC molecule.

G cluster_0 Step 1: E3 Ligase Ligand Coupling cluster_1 Step 2: Target Protein Ligand Conjugation A Activate Linker's Carboxylic Acid (HATU, DIPEA in DMF) B Add Amine-Containing E3 Ligase Ligand A->B Amide Bond Formation C Purify E3 Ligase-Linker Intermediate (HPLC) B->C D Couple with Thiol-Containing Target Protein Ligand C->D Nucleophilic Substitution E Purify Final PROTAC (Preparative HPLC) D->E

Caption: A representative two-step workflow for PROTAC synthesis.

Application in Targeted Protein Degradation: A Representative Signaling Pathway

PROTACs synthesized using linkers like this compound are instrumental in the targeted degradation of proteins implicated in various diseases, particularly cancer. A common target is the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD4, which are key regulators of oncogene transcription.

The diagram below illustrates the general mechanism of a BRD4-targeting PROTAC and its impact on the downstream signaling that promotes cell proliferation.

G cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Signaling Cascade PROTAC BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 binds E3 E3 Ligase PROTAC->E3 recruits Ternary Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary cMYC c-MYC Transcription BRD4->cMYC promotes E3->Ternary Ub_BRD4 Polyubiquitinated BRD4 Ternary->Ub_BRD4 polyubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMYC inhibits Proliferation Cell Proliferation cMYC->Proliferation drives

Caption: PROTAC-induced degradation of BRD4 and its effect on the c-MYC pathway.

By inducing the degradation of BRD4, the PROTAC effectively downregulates the expression of oncogenes like c-MYC, leading to the inhibition of cancer cell proliferation. This targeted degradation approach offers a powerful alternative to traditional small-molecule inhibition.

Conclusion

This compound is a valuable and versatile tool in the field of drug discovery and development. Its well-defined structure, with two distinct reactive handles and a solubilizing PEG spacer, makes it an ideal building block for the synthesis of PROTACs and other complex bioconjugates. The ability to rationally design molecules that can hijack the cell's natural protein disposal machinery opens up new avenues for targeting disease-causing proteins that have been historically considered "undruggable." This technical guide provides a foundational understanding for researchers looking to leverage this powerful linker in their therapeutic development programs.

References

An In-Depth Technical Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Bifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This document details the chemical and physical properties of this compound, its mechanism of action within a PROTAC, a representative experimental protocol for its conjugation, and a visualization of the general PROTAC-mediated protein degradation pathway. This guide is intended for researchers and professionals in drug discovery and development who are exploring targeted protein degradation strategies.

Core Compound Specifications

This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed with two distinct reactive moieties, enabling the covalent linkage of a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand. The structural features of this linker, including the PEG3 spacer, are designed to optimize the solubility, permeability, and spatial orientation of the resulting PROTAC molecule.

PropertyDataSource(s)
Chemical Name This compound[1]
CAS Number 2279944-67-9[2]
Molecular Formula C₁₃H₂₄BrNO₆[1]
Molecular Weight 370.24 g/mol [3]
Appearance White to off-white solid
Purity Typically ≥95%
Storage Conditions -20°C, desiccated[1]

Mechanism of Action in PROTACs

The fundamental role of this compound is to serve as the architectural bridge within a PROTAC molecule. A PROTAC's mechanism of action is a catalytic process that hijacks the cell's natural protein disposal machinery.[4]

The process unfolds as follows:

  • Ternary Complex Formation: The PROTAC molecule, synthesized using the linker, simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary POI-PROTAC-E3 ligase complex.[4]

  • Ubiquitination: The proximity induced by the linker allows the E3 ligase to transfer ubiquitin molecules to the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.

  • Catalytic Cycle: The PROTAC molecule is released upon degradation of the POI and can proceed to bind to another POI and E3 ligase, initiating another cycle of degradation.

The this compound linker is bifunctional, with each end possessing a distinct reactivity profile for the sequential or convergent synthesis of a PROTAC.

  • Carboxylic Acid Moiety: The terminal carboxylic acid can be activated (e.g., using EDC/NHS or HATU) to form a stable amide bond with a primary or secondary amine on the E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands).[5]

  • α-Bromo Amide Moiety: The 2-bromo-2,2-dimethyl-acetamido group serves as a reactive handle for conjugation to the target protein ligand. The bromine atom is a good leaving group, susceptible to nucleophilic substitution, typically by a thiol (cysteine) or amine (lysine) residue on the protein-binding ligand.

The PEG3 spacer provides several advantages, including enhanced aqueous solubility of the final PROTAC, improved cell permeability, and the necessary flexibility and length to facilitate the productive formation of the ternary complex.

Representative Experimental Protocol for PROTAC Synthesis

While a specific published protocol using this compound for a named PROTAC is not available in the public domain, the following is a representative, two-step procedure for the synthesis of a PROTAC that can be adapted for this linker. This protocol assumes the use of an E3 ligase ligand with a free amine and a target protein ligand with a free amine or thiol.

Step 1: Coupling of the Linker to the E3 Ligase Ligand

  • Activation of the Carboxylic Acid: In an inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester of the linker.

  • Coupling Reaction: To the solution containing the activated linker, add the E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative with a free amine) (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting intermediate (E3 Ligand-Linker conjugate) by flash column chromatography.

Step 2: Conjugation of the E3 Ligand-Linker Intermediate to the Target Protein Ligand

  • Nucleophilic Substitution: Dissolve the purified E3 Ligand-Linker conjugate (1.0 eq) in a polar aprotic solvent like DMF.

  • Add the target protein ligand (containing a nucleophilic amine or thiol) (1.0 eq) and a suitable base (e.g., DIPEA or potassium carbonate) (2-3 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete, as monitored by LC-MS.

  • Final Purification: Upon completion, perform an aqueous work-up as described in Step 1. Purify the final PROTAC molecule by preparative HPLC to obtain the product with high purity.

Visualizing the PROTAC Mechanism and Experimental Workflow

The following diagrams illustrate the general PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating a novel PROTAC.

PROTAC_Mechanism General PROTAC Mechanism of Action cluster_cytoplasm Cellular Cytoplasm PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow PROTAC Development and Validation Synthesis PROTAC Synthesis (using Linker) Cell_Treatment Treat Cells with PROTAC Synthesis->Cell_Treatment Western_Blot Western Blot (Protein Levels) Cell_Treatment->Western_Blot qPCR qPCR (mRNA Levels) Cell_Treatment->qPCR DC50_Determination Determine DC50 (Degradation Potency) Western_Blot->DC50_Determination Quantify Degradation qPCR->Western_Blot Confirm Post-Translational Effect Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Selectivity_Profiling Selectivity Profiling (Proteomics) Phenotypic_Assay->Selectivity_Profiling DC50_Determination->Phenotypic_Assay Correlate Degradation with Function In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Selectivity_Profiling->In_Vivo_Studies

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Conclusion

This compound is a valuable and versatile tool in the rapidly advancing field of targeted protein degradation. Its bifunctional nature, combined with the favorable properties imparted by the PEG spacer, makes it a suitable candidate for the synthesis of effective PROTAC degraders. While the public domain currently lacks specific examples of its application in peer-reviewed literature, its commercial availability and rational design suggest its potential utility in ongoing and future drug discovery programs. The representative protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this linker into their PROTAC development pipelines. As the field of targeted protein degradation continues to expand, the importance of well-designed linkers like this compound will undoubtedly grow.

References

An In-depth Technical Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Core Component in Targeted Protein Degradation and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a heterobifunctional chemical linker integral to the advancement of targeted therapeutics, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide elucidates the mechanism of action, core applications, and provides a framework for its use in experimental settings. The molecule's structure, featuring a reactive bromoacetamide group, a terminal carboxylic acid, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent linkage of distinct molecular entities. Its primary function is not as a standalone therapeutic but as a critical architectural component that enables the proximity-induced degradation of target proteins or the targeted delivery of cytotoxic payloads.

Core Mechanism of Action

The utility of this compound is defined by its bifunctional nature. It possesses two distinct reactive ends connected by a PEG3 spacer, allowing for a two-step conjugation process.

  • Bromoacetamide Moiety: This functional group serves as a thiol-reactive handle. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution by sulfhydryl groups (-SH) present in cysteine residues of proteins or peptides. This reaction forms a stable thioether bond.[1][2]

  • Carboxylic Acid Moiety: The terminal carboxylic acid can be activated to react with primary amine groups (-NH2), typically found on lysine (B10760008) residues or N-termini of proteins, as well as on synthetic ligands.[3] Activation is commonly achieved using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like NHS (N-hydroxysuccinimide), to form a stable amide bond.[3]

  • PEG3 Spacer: The polyethylene glycol chain enhances the aqueous solubility of the linker and the resulting conjugate.[3][4] It also provides a flexible spacer of a defined length, which is crucial for optimizing the distance and orientation between the two conjugated molecules to ensure biological activity, particularly in the formation of a stable ternary complex in PROTACs.[5][6]

The core action of this linker is, therefore, to covalently connect two different molecules, thereby enabling a new, combined biological function.

Primary Application: PROTAC Synthesis

The most prominent application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[7]

A PROTAC consists of three parts:

  • A ligand that binds to the target POI.

  • A ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).

  • A linker that connects the two ligands.

This compound serves as this critical linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI->PROTAC binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome leads to recognition by Degradation Degraded POI (Amino Acids) Proteasome->Degradation results in

Caption: PROTAC mechanism of action facilitated by a linker.

Other Applications: Antibody-Drug Conjugates (ADCs)

The same chemical principles make this compound suitable for creating ADCs. In this context, the linker connects a monoclonal antibody, which provides targeting specificity to cancer cells, to a cytotoxic drug payload.[4] The carboxylic acid end can be used to attach the linker to the antibody (often via lysine residues), while the bromoacetamide end can react with a thiol-containing payload. The PEG chain can help improve the ADC's pharmacokinetic properties.[4]

Quantitative Data Analysis

The efficacy of a PROTAC is typically measured by:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[8]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax indicates greater efficacy.[8]

The following tables summarize data from studies on PROTACs targeting different proteins, illustrating how linker length (often varied by the number of PEG units) impacts degradation performance.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation (Data is illustrative, based on principles from cited literature)[7]

PROTAC Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether16396
Alkyl/Ether202976

Table 2: Impact of Linker Length on TBK1 Degradation (Data is illustrative, based on principles from cited literature)[7]

PROTAC Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PEG-based< 12Inactive-
PEG-based213>95
PEG-based2929276

These data highlight that an optimal linker length is crucial for forming a productive ternary complex and achieving potent protein degradation. A linker that is too short may cause steric hindrance, while one that is too long may fail to bring the proteins into the correct orientation for efficient ubiquitin transfer.[5]

Experimental Protocols

The following section provides detailed methodologies for the use of this compound in the synthesis of a PROTAC and the subsequent evaluation of its activity.

PROTAC Synthesis Workflow

This protocol describes a two-step synthesis of a hypothetical PROTAC, first by conjugating a POI ligand containing a primary amine, and then by conjugating an E3 ligase ligand containing a thiol group.

Synthesis_Workflow Start Start Materials Linker 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid Start->Linker POI_Ligand POI Ligand (with -NH2 group) Start->POI_Ligand Step1 Step 1: Amide Bond Formation (EDC/NHS activation) Linker->Step1 POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with -SH group) Step2 Step 2: Thioether Bond Formation (Nucleophilic Substitution) E3_Ligand->Step2 Intermediate Intermediate (POI Ligand-Linker) Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis End Final Product Analysis->End

Caption: General workflow for PROTAC synthesis.

Protocol for Step 1: Amide Bond Formation (Carboxylic Acid Activation) [9]

  • Reagent Preparation: Equilibrate all reagents to room temperature. Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF or DMSO.

  • Activation: Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the linker solution. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30-60 minutes to form the NHS-activated ester.

  • Conjugation: In a separate vial, dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF or DMSO. Add this solution dropwise to the activated linker solution.

  • Reaction: Add a non-nucleophilic base such as DIPEA (diisopropylethylamine, 3 equivalents) to the reaction mixture. Allow the reaction to proceed at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress using LC-MS to confirm the formation of the desired intermediate product.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude product using flash column chromatography or preparative HPLC.

Protocol for Step 2: Thioether Bond Formation (Bromoacetamide Reaction)

  • Reagent Preparation: Dissolve the purified intermediate from Step 1 (1 equivalent) in a suitable solvent like DMF.

  • Conjugation: Dissolve the thiol-containing E3 ligase ligand (1.1 equivalents) in DMF and add it to the intermediate solution.

  • Reaction: Add a mild base such as DIPEA or potassium carbonate (2-3 equivalents) to facilitate the reaction. Stir the mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Purification: Purify the final PROTAC product using preparative HPLC to achieve high purity. Characterize the final product by LC-MS and NMR.

Western Blot for Protein Degradation Analysis

This protocol is a standard method to quantify the degradation of a target protein in cells following treatment with the newly synthesized PROTAC.[8]

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., one that expresses the POI) in 6-well plates. Allow cells to reach 70-80% confluency. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Normalize the protein concentration for all samples. Load equal amounts of total protein (e.g., 20-30 µg) onto a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[10]

Conclusion

This compound is a powerful and versatile chemical tool, not a therapeutic agent in itself, but an essential enabler of modern drug development strategies. Its well-defined reactive ends and hydrophilic spacer allow for the rational design and synthesis of complex biomolecules like PROTACs and ADCs. Understanding its chemical reactivity and the structural implications of its incorporation is fundamental for researchers aiming to create novel, potent, and selective targeted therapies. The systematic optimization of linkers, a process in which this molecule plays a key role, remains a critical step in advancing the field of targeted protein degradation and bioconjugation.

References

A Technical Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Versatile Linker for Bioconjugation and PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a heterobifunctional linker with significant applications in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, and detail its primary applications. This guide will further provide exemplary experimental protocols for its use in protein modification and PROTAC synthesis, accompanied by visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of its utility in modern drug discovery and development.

Introduction

This compound is a versatile chemical tool employed in the field of bioconjugation. It features a bromoacetamide group, which is reactive towards thiol moieties, and a terminal carboxylic acid that can be coupled to amine groups. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility to the linked molecules. A significant application of this linker is in the construction of PROTACs, which are novel therapeutic modalities designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 2279944-67-9[1]
Molecular Formula C13H24BrNO6[1]
Molecular Weight 370.2 g/mol [1]
Purity Typically ≥95%
Storage Conditions -20°C[1]
Shipping Conditions Ambient Temperature[1]

Core Applications

The unique bifunctional nature of this compound makes it a valuable reagent for two primary applications: thiol-reactive bioconjugation and the synthesis of PROTACs.

Thiol-Reactive Bioconjugation

The bromoacetamide moiety of the linker is particularly useful for its reactivity towards the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides. This reaction forms a stable thioether bond, allowing for the covalent attachment of the PEG linker and any molecule coupled to its carboxylic acid end to the protein of interest. This is a widely used strategy for modifying proteins to enhance their therapeutic properties, such as increasing their solubility or shielding them from proteolytic degradation.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can serve as this critical linker. The carboxylic acid can be coupled to the E3 ligase ligand, while the bromoacetamide can react with a thiol-containing handle on the POI ligand, or vice versa, to assemble the final PROTAC molecule. The PEG3 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

The following are detailed, exemplary protocols for the key applications of this compound.

Protocol for Thiol-Reactive PEGylation of a Protein

This protocol describes the conjugation of this compound to a protein containing a free cysteine residue.

Materials:

  • Protein with an accessible free cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reducing agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or 2-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine is in a disulfide bond, pre-treat the protein with a 10-20 fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at room temperature. Remove the reducing agent using a desalting column immediately before PEGylation.

  • Linker Preparation:

    • Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous reaction buffer to the desired final concentration.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by SDS-PAGE, where the PEGylated protein will show an increase in molecular weight.

  • Quenching:

    • Add a 50-100 fold molar excess of a quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted bromoacetamide linker. Incubate for 1 hour at room temperature.

  • Purification:

    • Remove the excess linker and quenching reagent by size-exclusion chromatography or by dialysis against a suitable buffer.

  • Characterization:

    • Confirm the successful conjugation and purity of the PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Protocol for the Synthesis of a PROTAC Molecule

This protocol provides a general workflow for the synthesis of a PROTAC using this compound as the linker. This example assumes the coupling of the carboxylic acid to an amine-containing E3 ligase ligand, followed by reaction of the bromoacetamide with a thiol-containing POI ligand.

Materials:

  • E3 ligase ligand with a free amine group

  • POI ligand with a free thiol group

  • This compound

  • Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and a tertiary amine base like DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Reaction buffer for thiol reaction: PBS, pH 7.2-7.5, or a similar buffer

  • Purification system: Preparative HPLC

Procedure: Step 1: Amide Coupling of Linker to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous solutions to remove excess reagents. Purify the resulting bromoacetamide-linker-E3 ligase ligand conjugate by flash chromatography or preparative HPLC.

Step 2: Conjugation to the POI Ligand

  • Dissolve the purified bromoacetamide-linker-E3 ligase ligand conjugate (1 equivalent) and the thiol-containing POI ligand (1.2 equivalents) in a suitable solvent system (e.g., a mixture of DMF and PBS buffer, pH 7.2-7.5).

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the formation of the final PROTAC molecule by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key processes involving this compound.

PROTAC_Mechanism cluster_Cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action.

Bioconjugation_Workflow cluster_Workflow Protein Bioconjugation Workflow Protein_Prep 1. Prepare Thiol-Containing Protein Conjugation 3. Conjugation Reaction (Formation of Thioether Bond) Protein_Prep->Conjugation Linker_Prep 2. Dissolve Bromoacetamide-PEG-Acid Linker Linker_Prep->Conjugation Quenching 4. Quench Excess Linker Conjugation->Quenching Purification 5. Purify Conjugate (e.g., SEC or Dialysis) Quenching->Purification Characterization 6. Characterize Final Product (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: A typical workflow for protein bioconjugation.

References

An In-depth Technical Guide on 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of therapeutic development, particularly in the realm of targeted protein degradation and bioconjugation, the role of linker molecules is paramount. These linkers are not merely spacers but are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of novel drug candidates. This technical guide provides a comprehensive overview of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid , a heterobifunctional linker that has garnered significant interest for its utility in constructing Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.

This document will delve into the physicochemical properties of this linker, provide detailed, representative experimental protocols for its synthesis and conjugation, and explore its application in mediating protein degradation through a relevant signaling pathway.

Physicochemical Properties

This compound is a versatile chemical entity characterized by a bromoacetamide group at one terminus and a carboxylic acid at the other, separated by a polyethylene (B3416737) glycol (PEG) spacer. The gem-dimethyl substitution on the acetyl group provides steric hindrance that can influence reactivity and stability.

PropertyValueReference
Molecular Weight 370.2 g/mol [1]
Molecular Formula C₁₃H₂₄BrNO₆
CAS Number 2279944-67-9
Appearance Varies (typically a solid or oil)-
Solubility Soluble in organic solvents (e.g., DMSO, DMF)-
Purity Typically >95%-

Core Applications in Drug Development

The unique bifunctional nature of this compound makes it an invaluable tool in several advanced drug development applications:

  • PROTAC Synthesis: This linker is ideally suited for the construction of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The bromoacetamide moiety can be used to covalently attach to a ligand for the target protein (warhead), often by reacting with a cysteine residue, while the carboxylic acid can be coupled to a ligand for an E3 ligase (e.g., VHL or Cereblon).[2] The PEG3 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

  • Antibody-Drug Conjugates (ADCs): In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The bromoacetamide group can react with cysteine residues on the antibody, while the carboxylic acid can be conjugated to the drug molecule.

  • Bioconjugation and Surface Modification: The dual reactivity of the linker allows for its use in a variety of bioconjugation applications, such as immobilizing proteins or other biomolecules onto surfaces or nanoparticles.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis and application of this compound.

Representative Synthesis of this compound

Materials:

  • tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

  • 2-Bromo-2-methylpropanoyl bromide

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Acylation of the Amino-PEG3-Boc.

    • Dissolve tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.

  • Step 2: Deprotection of the Carboxylic Acid.

    • Dissolve the Boc-protected intermediate from Step 1 in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting crude product is this compound, which can be further purified by preparative HPLC if necessary.

Protocol for Conjugation to a Cysteine-Containing Peptide/Protein

This protocol describes the reaction of the bromoacetamide moiety of the linker with a thiol group on a cysteine residue.

Materials:

  • This compound

  • Cysteine-containing peptide or protein

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) column or dialysis tubing

Procedure:

  • Preparation of Reagents:

    • Dissolve the cysteine-containing peptide/protein in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the linker stock solution to the peptide/protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4 °C with gentle agitation.

    • The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis against PBS.

Protocol for Amide Bond Formation with an Amine-Containing Molecule

This protocol details the coupling of the carboxylic acid group of the linker to a primary amine, a common step in constructing PROTACs where the amine-containing molecule is an E3 ligase ligand.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a derivative of thalidomide (B1683933) or VHL ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMF or DMSO

  • DIPEA

  • Preparative HPLC system

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-ester intermediate.

  • Coupling Reaction:

    • To the activated linker solution, add the amine-containing molecule (1.0-1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction by LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

    • The final product is purified by preparative HPLC.

Signaling Pathway and Mechanism of Action: PROTAC-Mediated BRD4 Degradation

A prominent application of linkers like this compound is in the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, including c-MYC.[4] A PROTAC utilizing this linker would facilitate the degradation of BRD4, thereby inhibiting cancer cell proliferation.

Workflow for a BRD4-Targeting PROTAC

The following diagram illustrates the general workflow for synthesizing and evaluating a BRD4-targeting PROTAC that could employ our linker of interest.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid PROTAC Assembled BRD4 PROTAC Linker->PROTAC Warhead BRD4 Ligand (e.g., JQ1 derivative) Warhead->PROTAC Bromoacetamide conjugation E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->PROTAC Amide coupling Cell_Treatment Treat Cancer Cells with PROTAC PROTAC->Cell_Treatment Ternary_Complex Ternary Complex Formation Cell_Treatment->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of BRD4 Ubiquitination->Degradation Downstream_Effects Downregulation of c-MYC, Apoptosis Degradation->Downstream_Effects

Workflow for the synthesis and evaluation of a BRD4-targeting PROTAC.
PROTAC-Mediated BRD4 Degradation Pathway

The mechanism of action for a BRD4-targeting PROTAC is a cyclical process that leverages the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

BRD4_Degradation_Pathway BRD4 BRD4 Protein Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex PROTAC BRD4 PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->E3_Ligase Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Ub transfer Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

An In-depth Technical Guide on the Solubility of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the expected solubility characteristics of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a PROTAC linker. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines its anticipated behavior based on its structural components and furnishes a comprehensive experimental protocol for its empirical determination.

Introduction and Expected Solubility Profile

This compound is a bifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises three key components that dictate its solubility: a bromo-dimethyl-acetamide group, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. The PEG spacer is intentionally included in such linkers to enhance solubility in aqueous media[1].

Expected Solubility:

  • Aqueous Media: The presence of the hydrophilic PEG chain and the terminal carboxylic acid suggests good solubility in aqueous buffers. The solubility is expected to be pH-dependent; it will be significantly higher in neutral to basic aqueous solutions (pH > 7) where the carboxylic acid is deprotonated to its carboxylate form. In acidic solutions (pH < 4), the protonated carboxylic acid is less polar, which will likely decrease aqueous solubility.

  • Polar Organic Solvents: Based on the general properties of PEGylated molecules and acetamides, the compound is expected to be soluble in polar organic solvents.[2][3] This includes solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695).[4]

  • Non-polar Organic Solvents: Solubility is expected to be limited in non-polar solvents such as hexanes or toluene, owing to the polar PEG chain and carboxylic acid functional group.

While specific quantitative data is not available in the public domain, the qualitative solubility profile can be summarized as follows.

Solvent ClassExpected SolubilityRationale
Aqueous Buffers (pH > 7) HighThe hydrophilic PEG chain and the deprotonated, highly polar carboxylate group promote strong interactions with water.
Aqueous Buffers (pH < 4) Moderate to LowThe carboxylic acid is protonated and less polar, reducing its contribution to water solubility.
Polar Aprotic Solvents HighSolvents like DMSO and DMF are excellent solvents for a wide range of organic molecules, including those with polar functional groups.[4][5]
Polar Protic Solvents High to ModerateSolvents like ethanol and methanol (B129727) should readily dissolve the compound due to hydrogen bonding with the PEG chain and carboxylic acid.[4][6]
Non-polar Solvents LowThe principle of "like dissolves like" suggests that the polar nature of the molecule will prevent significant dissolution in non-polar environments.[6]

Experimental Protocol for Equilibrium Solubility Determination

The most widely accepted and accurate method for determining the equilibrium solubility of a compound is the shake-flask method .[4][7] This protocol provides a robust framework for researchers to quantify the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of the target compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 M Citrate Buffer pH 4.0, DMSO, Ethanol)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Solvent Addition: Add a precise, known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the vials at a high speed.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the supernatant using a syringe filter.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The final solubility is typically expressed in units such as mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid compound to vial B Add known volume of solvent A->B Step 1 & 2 C Seal vial and shake (24-48h at constant T) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (e.g., 0.22 µm filter) D->E Step 4 & 5 F Prepare accurate dilution of the filtrate E->F G Quantify concentration via HPLC F->G Step 6 & 7 H Calculate Solubility (mg/mL or M) G->H

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathway, provides detailed experimental protocols, and presents relevant chemical data in a structured format to support researchers in the fields of medicinal chemistry and drug discovery.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a straightforward acylation reaction. The core of this process involves the formation of a stable amide bond between the primary amine of an amino-PEG3-acid derivative and an activated form of 2-bromo-2,2-dimethylacetic acid. This method is favored for its efficiency and the commercial availability of the starting materials.

The overall synthetic strategy can be broken down into two principal stages:

  • Activation of 2-Bromo-2,2-dimethylacetic Acid: The carboxylic acid is converted into a more reactive species to facilitate amide bond formation. A common and effective method for this activation is the use of carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). This in situ activation generates a highly reactive NHS ester.

  • Amide Coupling Reaction: The activated 2-bromo-2,2-dimethylacetic acid is then reacted with the free amine of an amino-PEG3-acid, leading to the formation of the desired product.

Physicochemical and Quantitative Data

The key compounds involved in the synthesis of this compound are detailed below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
2-Bromo-2,2-dimethylacetic acidC₅H₉BrO₂181.0323877-12-5Starting material; requires activation.
Amino-PEG3-acidC₉H₁₉NO₅221.25784105-33-5Key intermediate with a free amine for coupling.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₉H₁₇N₃155.251892-57-5Carbodiimide coupling agent.
N-Hydroxysuccinimide (NHS)C₄H₅NO₃115.096066-82-6Activating agent used with EDC.
This compound C₁₃H₂₄BrNO₆ 370.24 2279944-67-9 Final Product. [1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
  • 2-Bromo-2,2-dimethylacetic acid

  • Amino-PEG3-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

Synthesis of this compound

Step 1: Activation of 2-Bromo-2,2-dimethylacetic Acid

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-bromo-2,2-dimethylacetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • To this solution, add N-hydroxysuccinimide (NHS) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).

Step 2: Amide Coupling Reaction

  • In a separate flame-dried flask, dissolve amino-PEG3-acid (1.0 equivalent) in a mixture of anhydrous DCM and a small amount of anhydrous DMF to ensure complete dissolution.

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) to the amino-PEG3-acid solution.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the activated 2-bromo-2,2-dimethylacetic acid-NHS ester solution from Step 1 to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-16 hours).

Step 3: Work-up and Purification

  • After the reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography. A gradient elution system, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol, is typically effective for separating the desired PEGylated product.

  • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a viscous oil or solid.

Visualizations

Synthetic Reaction Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reagents cluster_product Final Product 2_bromo_acid 2-Bromo-2,2-dimethylacetic Acid Activated_Ester NHS Ester Intermediate 2_bromo_acid->Activated_Ester Activation amino_peg Amino-PEG3-acid Final_Product 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid amino_peg->Final_Product Amide Coupling EDC_NHS EDC, NHS DCM Base TEA or DIPEA DCM/DMF Activated_Ester->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Activation Activation of 2-Bromo-2,2-dimethylacetic Acid (EDC/NHS) Coupling Amide Coupling with Amino-PEG3-acid Activation->Coupling Workup Aqueous Work-up (Washings) Coupling->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization

Caption: General experimental workflow for the synthesis and purification.

References

In-Depth Technical Guide: 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][2]

This guide focuses on 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid , a bifunctional linker designed for PROTAC synthesis. This linker incorporates a polyethylene (B3416737) glycol (PEG) chain, which is known to enhance the aqueous solubility of PROTACs.[2][3] The molecule features a bromoacetamide group for covalent linkage and a carboxylic acid for amide bond formation, offering flexibility in PROTAC design and synthesis.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in PROTAC development.

PropertyValueReference
Chemical Formula C₁₃H₂₄BrNO₆[4]
Molecular Weight 370.2 g/mol [4]
CAS Number 2279944-67-9[4]
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents (e.g., DMF, DMSO)N/A

PROTAC Synthesis Utilizing this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a representative experimental protocol for the conjugation of a POI ligand (containing a primary or secondary amine) and an E3 ligase ligand (containing a hydroxyl or amine group that can be functionalized to a nucleophile).

Experimental Protocol: PROTAC Synthesis

Step 1: Amide Coupling of POI Ligand to the Linker

  • Dissolution: Dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.

Step 2: Conjugation of the E3 Ligase Ligand

  • Nucleophilic Substitution: Dissolve the POI-linker intermediate (1.0 eq) and the nucleophile-containing E3 ligase ligand (e.g., a hydroxyl group on a pomalidomide (B1683931) analog) (1.2 eq) in an anhydrous polar aprotic solvent like DMF.

  • Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) to facilitate the nucleophilic substitution reaction with the bromoacetamide group.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up as described in Step 1. Purify the final PROTAC molecule by preparative HPLC to achieve high purity.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nucleophilic Substitution POI_Ligand POI Ligand (with -NH2) Coupling HATU, DIPEA in DMF POI_Ligand->Coupling Linker 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid Linker->Coupling POI_Linker POI-Linker Intermediate Coupling->POI_Linker Base K2CO3 in DMF POI_Linker->Base Coupling E3_Ligand E3 Ligase Ligand (with -OH) E3_Ligand->Base Final_PROTAC Final PROTAC Base->Final_PROTAC

Caption: Representative workflow for PROTAC synthesis.

Evaluation of PROTAC Activity

Once synthesized, the efficacy of the PROTAC needs to be evaluated. This typically involves a series of in vitro assays to determine its ability to induce the degradation of the target protein.

Experimental Protocol: Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of protein degradation.

Western_Blot_Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Workflow for Western Blot analysis of PROTAC efficacy.

Quantitative Analysis of PROTAC Performance

The data obtained from Western blot analysis can be used to determine key performance indicators of the PROTAC, such as the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).

Hypothetical Performance Data for a PROTAC Utilizing the Linker

ParameterValue
DC₅₀ 50 nM
Dₘₐₓ >90%
Binding Affinity (POI) 100 nM (Kᵢ)
Binding Affinity (E3 Ligase) 500 nM (Kᵢ)

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific data for PROTACs using this compound is not widely available in the public domain.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound represents a valuable tool for the synthesis of PROTACs. Its PEGylated structure can impart favorable solubility properties, while its bifunctional nature allows for versatile conjugation strategies. The rational design and synthesis of PROTACs using such linkers, followed by rigorous biological evaluation, are crucial steps in the development of novel protein-degrading therapeutics. While specific performance data for this particular linker is limited in publicly accessible literature, the provided protocols and conceptual frameworks offer a solid foundation for its application in targeted protein degradation research.

References

An In-depth Technical Guide to Bifunctional PEG Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Bifunctional PEG Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation and drug delivery, offering a versatile approach to covalently connect two or more molecular entities. These synthetic polymers, composed of repeating ethylene (B1197577) oxide units, are prized for their hydrophilicity, biocompatibility, and low immunogenicity.[1][2] Bifunctional PEG linkers, possessing reactive functional groups at both ends of the polymer chain, are particularly valuable for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), and for the functionalization of nanoparticles and surfaces.[3][4]

The incorporation of a PEG linker can significantly enhance the therapeutic properties of a molecule by improving its solubility and stability, extending its circulation half-life, and minimizing non-specific interactions.[1][2][5] The length and architecture of the PEG chain can be precisely tailored to optimize the pharmacokinetic and pharmacodynamic profile of the resulting conjugate.[6] This guide provides a comprehensive technical overview of bifunctional PEG linkers, covering their fundamental properties, classification, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts and Properties

Bifunctional PEG linkers are broadly classified into two main categories based on the identity of their terminal functional groups:

  • Homobifunctional PEGs: These linkers possess two identical functional groups (X-PEG-X) and are primarily used for crosslinking similar molecules or for creating polymers.[7][8]

  • Heterobifunctional PEGs: These linkers have two different functional groups (X-PEG-Y), enabling the sequential and controlled conjugation of two distinct molecules.[6][8][9][10][11] This targeted approach is crucial for the synthesis of complex bioconjugates like ADCs.[6][10]

The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as primary amines (-NH2) on lysine (B10760008) residues of proteins or sulfhydryl groups (-SH) on cysteine residues. Common reactive moieties include N-hydroxysuccinimide (NHS) esters for targeting amines and maleimides for targeting thiols.[4]

Data Presentation: Physicochemical Properties of Bifunctional PEG Linkers

The selection of an appropriate bifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables summarize the key physicochemical properties of a selection of commercially available heterobifunctional PEG linkers, providing a basis for comparison and selection.

Table 1: Properties of Amine-reactive and Thiol-reactive Heterobifunctional PEG Linkers

Linker NameReactive Group 1Reactive Group 2Spacer Arm Length (Å)Molecular Weight ( g/mol )
MAL-PEG4-NHSMaleimideNHS ester25.7425.39
MAL-PEG8-NHSMaleimideNHS ester40.1601.61
MAL-PEG12-NHSMaleimideNHS ester54.5777.83
Azide-PEG4-NHSAzideNHS ester24.3388.37
Alkyne-PEG4-NHSAlkyneNHS ester24.1387.38

Table 2: Properties of Carbonyl-reactive and Carboxyl-reactive Heterobifunctional PEG Linkers

Linker NameReactive Group 1Reactive Group 2Spacer Arm Length (Å)Molecular Weight ( g/mol )
Hydrazide-PEG4-BiotinHydrazideBiotin30.5518.65
Aminooxy-PEG3-AzideAminooxyAzide19.1248.26
COOH-PEG4-AzideCarboxylic AcidAzide26.2305.29
COOH-PEG8-MaleimideCarboxylic AcidMaleimide42.0564.56

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

The length of the PEG linker in an ADC can significantly influence its therapeutic efficacy. Longer PEG linkers can improve the solubility of hydrophobic drug payloads, leading to better pharmacokinetic profiles and reduced clearance.[12] However, an excessively long linker might negatively impact the ADC's cytotoxicity.[12] The following table presents a summary of quantitative data from preclinical studies illustrating the effect of PEG linker length on key ADC parameters.

Table 3: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy

PEG Linker LengthClearance (mL/day/kg)In Vitro Cytotoxicity (IC50, ng/mL)In Vivo Tumor Growth Inhibition (%)
No PEG151011
PEG2101235-45
PEG471535-45
PEG852075-85
PEG1252575-85
PEG2453075-85

Data adapted from multiple sources and represents a generalized trend. Actual values are dependent on the specific antibody, payload, and tumor model.

Drug Solubility Enhancement and Release Kinetics

Bifunctional PEG linkers are instrumental in improving the solubility of poorly water-soluble drugs and enabling controlled drug release.[1][2][13][14][15]

Table 4: Enhancement of Drug Solubility through PEGylation

DrugPEGylation StrategyFold Increase in Aqueous Solubility
Paclitaxel2'-PEG ester>165,260
PaclitaxelPEG-VC-PABC-PTX prodrug~1000
PaclitaxelPEGylated liposomal formulation-

Data compiled from various studies.[13][16]

Cleavable linkers, which are designed to break under specific physiological conditions (e.g., acidic pH in the tumor microenvironment or the presence of specific enzymes), are crucial for targeted drug release.[15][17][18][19]

Table 5: pH-Dependent Release from Hydrazone-Based PEG Linkers

Hydrazone Linker TypepHHalf-life of Release
Aliphatic aldehyde-derived7.4Stable
5.5< 2 minutes
Aromatic aldehyde-derived7.4> 72 hours
5.5> 48 hours
Acyl acetophenone (B1666503) hydrazone7.4Stable
4.5 - 5.5Rapid Release

Data adapted from studies on hydrazone linkage chemistry.[5][18][]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of bifunctional PEG linkers. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: Antibody PEGylation using an NHS-Ester Functionalized PEG

This protocol describes a general method for conjugating an amine-reactive PEG linker to an antibody.[6][16][21][22]

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Amine-reactive bifunctional PEG (e.g., NHS-PEG-X)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-PEG-X linker in DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: a. Bring the antibody solution and the PEG linker solution to room temperature. b. Add a 20-fold molar excess of the PEG linker solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG linker. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the PEGylated antibody from unreacted PEG and byproducts using Size-Exclusion Chromatography (see Protocol 2).

Protocol 2: Purification of PEGylated Antibody by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an effective method for purifying larger PEGylated antibodies from smaller, unreacted PEG linkers and other impurities.[11][23][24][25]

Materials:

  • SEC column (e.g., Superdex 200 Increase 10/300 GL or equivalent)

  • HPLC or FPLC system

  • Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenched PEGylation reaction mixture

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the quenched reaction mixture at 10,000 x g for 10 minutes to remove any precipitates.

  • Injection: Inject an appropriate volume of the clarified supernatant onto the equilibrated SEC column. The injection volume should not exceed 2% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile at 280 nm. The PEGylated antibody, having a larger hydrodynamic radius, will elute first, followed by the unconjugated antibody, and finally the smaller, unreacted PEG linker and other small molecules. Collect fractions corresponding to the PEGylated antibody peak.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or LC-MS to confirm the purity and identity of the PEGylated antibody.

Protocol 3: Characterization of PEGylated Antibodies by LC-MS

LC-MS is a powerful technique for characterizing PEGylated antibodies, allowing for the determination of the degree of PEGylation and the drug-to-antibody ratio (DAR) in the case of ADCs.[26][27][28][29][30]

Materials:

  • Purified PEGylated antibody sample

  • Reverse-phase HPLC column suitable for proteins (e.g., C4 or C8)

  • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Deconvolution software

Procedure:

  • Sample Preparation: Dilute the purified PEGylated antibody to a concentration of approximately 1 mg/mL in an appropriate buffer. For DAR analysis of cysteine-linked ADCs, the sample may be reduced prior to analysis. Deglycosylation may also be performed to simplify the mass spectrum.[28]

  • LC Separation: a. Equilibrate the reverse-phase column with Mobile Phase A. b. Inject the sample onto the column. c. Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at an appropriate flow rate.

  • MS Analysis: a. Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the PEGylated antibody. b. Use electrospray ionization (ESI) as the ionization source.

  • Data Analysis: a. Process the raw mass spectrum using a deconvolution algorithm to obtain the zero-charge mass spectrum. b. The deconvoluted spectrum will show a distribution of peaks corresponding to the antibody with different numbers of attached PEG-drug conjugates. c. Calculate the average DAR by integrating the peak areas of each species and determining the weighted average.[27][28]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the application of bifunctional PEG linkers.

HER2_Signaling_and_ADC_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endosome_lysosome Endosome/Lysosome cluster_nucleus Nucleus ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 1. Binding Internalization Internalization ADC->Internalization 2. Internalization HER2_dimer HER2 Dimerization HER2->HER2_dimer Dimerization HER2->Internalization PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Survival Cell_Growth_Survival mTOR->Cell_Growth_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Tubulin Microtubules Payload_Tubulin Payload-Tubulin Complex Tubulin->Payload_Tubulin Apoptosis Apoptosis Payload_Tubulin->Apoptosis Degradation Lysosomal Degradation Internalization->Degradation 3. Trafficking Payload_Release Payload Release Degradation->Payload_Release 4. Payload Release Payload_Release->Tubulin e.g., Tubulin Inhibition DNA_Damage DNA Damage (for DNA-targeting payloads) Payload_Release->DNA_Damage e.g., DNA Damage DNA_Damage->Apoptosis

Caption: HER2 signaling pathway and mechanism of action of an anti-HER2 ADC.[9][21][31][32][33]

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mAb_Production Monoclonal Antibody Production Conjugation Conjugation mAb_Production->Conjugation Linker_Synthesis Bifunctional PEG Linker Synthesis Linker_Synthesis->Conjugation Payload_Synthesis Cytotoxic Payload Synthesis Payload_Synthesis->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR & Drug Load Distribution (LC-MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC, SDS-PAGE) Purification->Purity_Analysis Binding_Assay Antigen Binding Assay (ELISA, SPR) Purification->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay Binding_Assay->Cytotoxicity_Assay Internalization_Assay Internalization Assay Cytotoxicity_Assay->Internalization_Assay Bystander_Effect Bystander Effect Assay Internalization_Assay->Bystander_Effect PK_Study Pharmacokinetics Study Bystander_Effect->PK_Study Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study

Caption: Comprehensive workflow for ADC development.[3][7][24]

Conclusion

Bifunctional PEG linkers are a cornerstone of modern bioconjugation and drug delivery, providing a powerful means to enhance the therapeutic potential of a wide range of molecules. Their ability to improve solubility, stability, and pharmacokinetic profiles, coupled with the potential for controlled drug release, makes them invaluable tools for researchers, scientists, and drug development professionals. A thorough understanding of the different types of bifunctional PEG linkers, their physicochemical properties, and the methodologies for their application and characterization is crucial for the rational design and development of next-generation bioconjugates with improved efficacy and safety. The continued innovation in PEG linker technology will undoubtedly pave the way for novel therapeutic strategies and advancements in medicine.

References

The Pivotal Role of PEG3 Linkers in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

The linker is far more than a passive spacer; its length, composition, flexibility, and attachment points critically influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][5] Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their favorable physicochemical properties.[4][6] This technical guide provides an in-depth exploration of the role of the tri-ethylene glycol (PEG3) linker in TPD, offering quantitative data, detailed experimental protocols, and visual diagrams to inform the rational design of next-generation protein degraders.

Core Principles of PEG3 Linkers in PROTACs

The PEG3 linker, composed of three repeating ethylene (B1197577) glycol units, offers a unique combination of hydrophilicity, flexibility, and a defined length that significantly impacts the performance of a PROTAC.

Structure and Physicochemical Properties:

The chemical structure of a basic PEG3 linker is OCCOCCOCC. This structure imparts several key properties:

  • Hydrophilicity: The ether oxygens in the PEG chain are hydrogen bond acceptors, which increases the water solubility of the often large and hydrophobic PROTAC molecule.[4][7] Improved solubility is crucial for good bioavailability and can prevent aggregation.[8]

  • Flexibility: The rotatable ether bonds provide the linker with significant conformational flexibility.[9] This "worm-like" flexibility allows the PROTAC to adopt various conformations, which can be critical for achieving a productive ternary complex between the target protein and the E3 ligase.[9]

  • Length: A PEG3 linker provides a specific spatial separation of approximately 10-12 atoms between the two ligands.[10] This distance is often within the optimal range for inducing productive ubiquitination for many target-E3 ligase pairs.[10]

Impact on PROTAC Function:

The properties of the PEG3 linker directly influence several key aspects of PROTAC function:

  • Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] The flexibility and length of the PEG3 linker are critical in allowing the two proteins to come together in an orientation that favors ubiquitin transfer.[9]

  • Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow them to adopt conformations that shield their polar surface area, thereby improving permeability compared to more rigid linkers.[11][] However, shorter alkyl linkers have also been shown to improve permeability in some cases.[11]

  • Degradation Efficacy: The stability of the ternary complex, which is influenced by the linker, directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[9] This is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[6]

Data Presentation: Quantitative Analysis of Linker Impact

The choice of linker significantly impacts the degradation efficiency and physicochemical properties of a PROTAC. The following tables summarize quantitative data from various studies, comparing PEG3 linkers to other linker types.

Table 1: Impact of Linker Type and Length on BRD4 Degradation

PROTACLinker CompositionApprox. Linker Length (atoms)Target ProteinCell LineDC50 (nM)Dmax (%)Reference
Compound APEG/Hydrocarbon11BRD4MDA-MB-23162>90[10]
Compound BPiperazine-containing14BRD4MDA-MB-23160>90[10]
PROTAC with 0 PEG unitsDirect Linkage~4-6BRD4H661<500>90[13]
PROTAC with 1 PEG unitPEG1~7-9BRD4H661>5000~50[13]
PROTAC with 2 PEG unitsPEG2~10-12BRD4H661>5000~60[13]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Comparative Physicochemical and Permeability Data of PROTACs

PROTACLinker TypecLogPTPSA (Ų)HBDHBAPAMPA Permeability (Pe) (10⁻⁶ cm/s)Reference
PROTAC with 1-unit PEG linkerPEG1----0.005[11]
PROTAC with alkyl linkerAlkyl----0.002[11]
MZ1 (contains PEG linker)PEG43.8211.34140.6[11]
AT1 (contains PEG linker)PEG14.1194.35110.005[11]

Note: HBD = Hydrogen Bond Donors; HBA = Hydrogen Bond Acceptors. Data is illustrative and compiled from various sources.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PROTACs containing PEG3 linkers.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a PEG3 Linker (JQ1-PEG3-thalidomide)

This protocol describes a general method for the synthesis of a PROTAC targeting BRD4, using JQ1 as the warhead, a PEG3 linker, and thalidomide (B1683933) as the E3 ligase ligand for Cereblon (CRBN).

Materials:

  • (+)-JQ1 with a suitable functional group for linker attachment (e.g., a carboxylic acid)

  • Thalidomide-O-PEG3-alcohol

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for functional group conversion (e.g., mesyl chloride, triethylamine (B128534) if converting the alcohol to a leaving group)

  • Silica (B1680970) gel for column chromatography

  • HPLC system for purification

Procedure:

  • Activation of JQ1 Carboxylic Acid:

    • Dissolve JQ1-acid (1 eq.) in anhydrous DMF.

    • Add HATU (1.1 eq.), HOBt (1.1 eq.), and DIPEA (2 eq.).

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Modification of Thalidomide-O-PEG3-alcohol (if necessary):

    • To attach to an activated acid, the terminal alcohol of Thalidomide-O-PEG3-alcohol needs to be converted to an amine. This can be achieved through a two-step process: mesylation followed by substitution with an azide (B81097) and subsequent reduction.

    • Alternatively, if the JQ1 derivative has a leaving group, the alcohol on the PEG3 linker can be used as a nucleophile.

  • Coupling Reaction:

    • Add Thalidomide-O-PEG3-amine (1 eq.) to the activated JQ1 solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography followed by preparative HPLC to obtain the pure JQ1-PEG3-thalidomide PROTAC.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents and the cell line of interest

  • PROTAC compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Caco-2 Permeability Assay

This cell-based assay is used to assess the permeability of a PROTAC across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.[14]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • PROTAC compound

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.

    • At various time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

    • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the PROTAC.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.

Protocol 4: Kinetic Solubility Assay

This assay determines the solubility of a PROTAC in an aqueous buffer over time.

Materials:

  • PROTAC compound

  • DMSO

  • Aqueous buffer (e.g., PBS)

  • 96-well plates

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Procedure:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of the PROTAC in DMSO.

    • Perform serial dilutions of the stock solution in a 96-well plate.

  • Assay:

    • Transfer a small volume of the DMSO solutions to another 96-well plate containing the aqueous buffer.

    • Incubate the plate at room temperature, and monitor for precipitation over time by measuring turbidity or by taking aliquots, filtering, and measuring the concentration of the soluble compound by UV spectroscopy or LC-MS.

  • Data Analysis:

    • The kinetic solubility is the concentration of the compound that remains in solution at a specific time point.

Protocol 5: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[13]

Materials:

  • SPR instrument and sensor chips

  • Purified target protein and E3 ligase

  • PROTAC compound

  • Running buffer

Procedure:

  • Immobilization:

    • Immobilize either the target protein or the E3 ligase onto the surface of a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD).

    • Inject a series of concentrations of the other protein partner (the one not immobilized) to confirm there is no direct interaction.

  • Ternary Complex Analysis:

    • Inject a mixture of the PROTAC and the non-immobilized protein over the sensor surface.

    • The formation of the ternary complex will result in a larger binding response compared to the binary interaction.

    • By analyzing the kinetics of association and dissociation, the stability of the ternary complex can be determined.

  • Data Analysis:

    • Calculate the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • The cooperativity of ternary complex formation can be assessed by comparing the binding affinity of the PROTAC in the presence and absence of the third component.

Mandatory Visualization

Signaling Pathway and Experimental Workflows

The following diagrams, created using the Graphviz (DOT language), illustrate the key signaling pathway for PROTAC-mediated protein degradation and the workflows for essential experiments.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis

Caption: Experimental workflow for Western Blot analysis.

SPR_Workflow start Immobilize Ligand (E3 Ligase or POI) binary Binary Interaction Analysis (Inject PROTAC) start->binary ternary Ternary Complex Analysis (Inject PROTAC + Protein) start->ternary analysis Kinetic & Affinity Analysis (KD, ka, kd, Cooperativity) binary->analysis ternary->analysis

Caption: Experimental workflow for SPR analysis.

Conclusion

The PEG3 linker represents a versatile and effective tool in the design of PROTACs for targeted protein degradation. Its inherent hydrophilicity, flexibility, and optimal length contribute significantly to the formation of stable and productive ternary complexes, leading to efficient protein degradation. The choice of linker, however, is not a one-size-fits-all solution and must be empirically optimized for each specific target and E3 ligase pair. This technical guide has provided a comprehensive overview of the core principles of PEG3 linkers, quantitative data illustrating their impact, and detailed experimental protocols for their synthesis and evaluation. By leveraging this information, researchers can make more informed decisions in the rational design of novel and effective PROTACs, ultimately accelerating the development of this promising new class of therapeutics.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known properties and recommended safety protocols for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid. As a definitive Safety Data Sheet (SDS) for this specific compound is not publicly available, this document compiles information from suppliers and extrapolates safety measures from structurally related compounds. It is imperative for all users to obtain and consult the official SDS from their supplier before commencing any work and to conduct a thorough, substance-specific risk assessment.

Core Compound Information

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule. Such compounds are frequently utilized in bioconjugation and the development of antibody-drug conjugates (ADCs) and PROTACs. The bromoacetamido group provides a reactive site for conjugation, typically with thiol groups on biomolecules.[1][2]

PropertyValueSource
Chemical Name This compoundBroadPharm[3]
CAS Number 2279944-67-9BroadPharm[3]
Molecular Formula C13H24BrNO6BroadPharm[3]
Molecular Weight 370.2 g/mol BroadPharm[3]
Recommended Storage -20°CBroadPharm[3]

Extrapolated Hazard Identification and Safety Data

The following information is derived from the safety data of similar bromoacetamide compounds. These hazards should be considered potential risks when handling this compound until a specific SDS is available.

General Hazards of Bromoacetamide Compounds:

  • Toxicity: Bromoacetamide compounds can be harmful if swallowed, inhaled, or in contact with skin.[4] For instance, 2-bromoacetamide (B1266107) is classified as toxic if swallowed and causes severe skin burns and eye damage.[5][6]

  • Irritation: These compounds are often irritating to the eyes, respiratory system, and skin.[4][7]

Hazard CategoryPotential Effects based on Related Compounds
Acute Oral Toxicity Harmful or toxic if swallowed.[4][6]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[4][5][7]
Eye Damage/Irritation Causes serious eye irritation or damage.[4][5][7]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[4][7]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with this and any other research chemical. The following guidelines are based on standard laboratory practices for hazardous substances.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE):

The use of appropriate PPE is the final and a critical barrier against exposure.

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory.[4]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and ensure they are inspected before use. Change gloves immediately if contamination is suspected.[4]

    • Lab Coat/Gown: A lab coat or chemical-resistant gown should be worn to protect street clothing and skin.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in accordance with institutional and regulatory guidelines.[4]

First Aid Measures

In the event of accidental exposure, immediate action is crucial. The following first aid recommendations are based on protocols for bromoacetamide compounds.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. The recommended storage temperature is -20°C.[3][4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

G Safe Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Obtain SDS Obtain SDS Risk Assessment Risk Assessment Obtain SDS->Risk Assessment Select PPE Select PPE Risk Assessment->Select PPE Don PPE Don PPE Use in Fume Hood Use in Fume Hood Don PPE->Use in Fume Hood Weighing/Transfer Weighing/Transfer Use in Fume Hood->Weighing/Transfer Decontaminate Workspace Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Store Chemical Store Chemical Doff PPE->Store Chemical Segregate Waste Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Arrange Pickup Arrange Pickup Label Waste->Arrange Pickup

Caption: A generalized workflow for the safe handling of research chemicals.

G First Aid for Accidental Exposure Exposure Exposure Eye Contact Eye Contact Exposure->Eye Contact Eyes Skin Contact Skin Contact Exposure->Skin Contact Skin Inhalation Inhalation Exposure->Inhalation Lungs Ingestion Ingestion Exposure->Ingestion Mouth Flush with water (15 min) Flush with water (15 min) Eye Contact->Flush with water (15 min) Remove Clothing\nWash with soap/water (15 min) Remove Clothing Wash with soap/water (15 min) Skin Contact->Remove Clothing\nWash with soap/water (15 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth\nDo NOT induce vomiting Rinse Mouth Do NOT induce vomiting Ingestion->Rinse Mouth\nDo NOT induce vomiting Seek Medical Attention Seek Medical Attention Flush with water (15 min)->Seek Medical Attention Remove Clothing\nWash with soap/water (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth\nDo NOT induce vomiting->Seek Medical Attention

Caption: Key first aid steps following accidental chemical exposure.

References

2-Bromo-2,2-dimethyl-acetamido-PEG3-acid literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterobifunctional chemical linker integral to the advancement of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a reactive bromoacetamide group, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid, providing a versatile platform for the covalent conjugation of biomolecules. This guide provides a comprehensive review of its properties, general applications, and representative experimental protocols derived from analogous structures, offering a technical resource for researchers in drug development.

Introduction

The precise targeting of disease-implicated proteins is a central goal in modern drug discovery. Bifunctional molecules such as PROTACs and ADCs have emerged as powerful modalities to achieve this. The linker connecting the targeting moiety to the functional payload is a critical determinant of the conjugate's efficacy, stability, and physicochemical properties. Polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility, reduce immunogenicity, and provide flexible spacing.[1][2] this compound is a specific iteration of such a linker, designed for controlled, sequential conjugation reactions.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers. The following table summarizes its key physical and chemical characteristics.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₄BrNO₆[3]
Molecular Weight 370.24 g/mol [3][4]
CAS Number 2279944-67-9[3]
Appearance Varies (Typically a solid or oil)Supplier Data
Purity ≥95%Supplier Data
Storage Conditions -20°C[3]

Core Chemistry and Reactivity

The utility of this compound stems from its two distinct reactive handles: the bromoacetamide group and the carboxylic acid.

  • Bromoacetamide Group: The bromoacetyl moiety is a reactive electrophile that readily undergoes nucleophilic substitution with thiol (sulfhydryl) groups, such as those found on cysteine residues in proteins.[5] This thiol-alkylation reaction forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5.[6] The two methyl groups adjacent to the bromine atom provide steric hindrance that can influence the reaction kinetics compared to a standard bromoacetamide.

  • Carboxylic Acid Group: The terminal carboxylic acid provides a versatile handle for conjugation to primary or secondary amines. This reaction requires activation of the carboxyl group, typically using carbodiimide (B86325) chemistry (e.g., with EDC) or by converting it to a more reactive species like an N-hydroxysuccinimide (NHS) ester.[7] The resulting amide bond is highly stable.

This dual reactivity allows for a directed, two-step conjugation strategy, which is fundamental to the synthesis of heterobifunctional molecules like PROTACs.

Key Applications

PROTAC Synthesis

PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] this compound serves as a linker to connect the target protein ligand to the E3 ligase ligand. The PEG3 spacer is crucial for spanning the distance between the two proteins to enable the formation of a stable ternary complex.[1][2]

Below is a diagram illustrating the general workflow for synthesizing a PROTAC using a bromo-PEG-acid linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Thioether Bond Formation Linker 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid Activator EDC, NHS Linker->Activator Activation E3_Ligand E3 Ligase Ligand (with amine group) E3_Ligand->Activator Intermediate Bromo-PEG-E3 Ligand Intermediate Activator->Intermediate Amide Coupling POI_Ligand Target Protein Ligand (with thiol group) Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC Thiol-Alkylation POI_Ligand->Final_PROTAC PROTAC_MoA cluster_0 Ternary Complex Formation PROTAC PROTAC {Target Binder | Linker | E3 Ligase Binder} POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the two-step conjugation of the heterobifunctional linker, 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, to a protein or antibody. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics. The protocol outlines the activation of the carboxylic acid moiety for conjugation to an amine-containing molecule (e.g., a small molecule drug or payload) and the subsequent reaction of the bromoacetamide group with a thiol, typically a cysteine residue on an antibody.

Overview of the Conjugation Process

The conjugation strategy involves two primary chemical reactions:

  • Amine Coupling via EDC/NHS Chemistry: The terminal carboxylic acid of the PEG linker is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This creates a more stable NHS ester intermediate that readily reacts with primary amines on a payload molecule to form a stable amide bond.

  • Thiol Alkylation: The bromoacetamide group at the other end of the linker reacts with a free sulfhydryl (thiol) group, commonly from a cysteine residue on a protein or antibody. This reaction proceeds via a nucleophilic substitution, forming a stable and irreversible thioether bond. This method is often preferred over maleimide (B117702) chemistry due to the superior stability of the resulting thioether linkage, which is less susceptible to deconjugation.[][]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid on the linker and its subsequent conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • Amine-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0

  • Purification supplies (e.g., HPLC system with a suitable column)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

    • Prepare fresh 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.

    • Dissolve the amine-containing payload in the Coupling Buffer at a suitable concentration.

  • Activation of the Linker:

    • In a reaction vial, add the this compound solution.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS (or sulfo-NHS) stock solutions to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine-Containing Payload:

    • Add the activated linker solution to the payload solution. A 2 to 5-fold molar excess of the activated linker over the payload is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting payload-linker conjugate using reverse-phase HPLC or another suitable chromatographic method to remove excess reagents and unreacted payload.

Quantitative Data Summary for Protocol 1

ParameterRecommended RangeNotes
Molar Ratio (Linker:Payload)2:1 to 5:1Optimization may be required based on the payload's reactivity.
Molar Ratio (EDC:Linker)1.5:1 to 2:1A slight excess ensures efficient activation.
Molar Ratio (NHS:Linker)1.5:1 to 2:1Stabilizes the activated intermediate.
Activation Time15 - 30 minutes
Conjugation Time2 - 4 hours (RT) or Overnight (4°C)Longer incubation at 4°C can improve yield for sensitive molecules.
pH for Activation5.0 - 6.0Optimal for EDC/NHS chemistry.
pH for Conjugation7.2 - 7.5Efficient for amine coupling.
Expected Yield40% - 70%Highly dependent on the specific payload and reaction conditions.
Protocol 2: Conjugation of the Payload-Linker to a Thiol-Containing Protein (e.g., Antibody)

This protocol details the conjugation of the purified payload-linker construct to a protein with available cysteine residues.

Materials:

  • Purified Payload-Linker Construct

  • Thiol-containing protein (e.g., antibody)

  • Reduction Buffer (for antibodies with disulfide bonds): 50 mM Tris-HCl, 5 mM EDTA, pH 8.0

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.5-8.0

  • Quenching Solution: 1 M N-acetylcysteine or 1 M Cysteine

  • Purification supplies (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) columns)

Procedure:

  • Protein Preparation (Reduction of Disulfide Bonds, if necessary):

    • If the protein's cysteines are involved in disulfide bonds (e.g., in antibodies), a partial reduction is necessary.

    • Dissolve the protein in Reduction Buffer.

    • Add a 2 to 10-fold molar excess of TCEP. The exact amount should be optimized to achieve the desired number of free thiols.

    • Incubate for 1-2 hours at 37°C.

    • Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction:

    • Immediately after desalting, add the purified payload-linker construct to the reduced protein solution. A 1.5 to 5-fold molar excess of the payload-linker per available thiol is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-20 mM to cap any unreacted thiols.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the final conjugate using SEC to remove unreacted payload-linker and quenching reagents, or HIC to separate species with different drug-to-antibody ratios (DAR). Tangential flow filtration (TFF) can also be used for buffer exchange and removal of small molecule impurities.

Quantitative Data Summary for Protocol 2

ParameterRecommended RangeNotes
Molar Ratio (Payload-Linker:Thiol)1.5:1 to 5:1Optimization is crucial to control the drug-to-antibody ratio (DAR).
Molar Ratio (TCEP:Protein)2:1 to 10:1Depends on the desired number of reduced disulfide bonds.
Reduction Time1 - 2 hours
Conjugation Time2 - 4 hours (RT) or Overnight (4°C)
pH for Conjugation7.5 - 8.0Favors the nucleophilicity of the thiol group.
Expected DAR2 - 8Dependent on the reduction conditions and molar ratio of the linker.
Final Conjugate Purity>95%After appropriate purification steps.

Characterization of the Final Conjugate

The final bioconjugate should be thoroughly characterized to ensure its quality and consistency.

  • Drug-to-Antibody Ratio (DAR): This is a critical quality attribute of ADCs.[3][4][5][6][] It can be determined using:

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.[]

    • Hydrophobic Interaction Chromatography (HIC): Separates species with different numbers of conjugated payloads.

    • Mass Spectrometry (LC-MS): Provides the most accurate determination of the DAR and the distribution of different drug-loaded species.[3][4]

  • Purity and Aggregation:

    • Size Exclusion Chromatography (SEC): To determine the percentage of monomer, aggregate, and fragment.

    • SDS-PAGE: To visualize the conjugate and confirm the covalent attachment of the payload.

Diagrams

experimental_workflow_step1 cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Linker 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid ActivatedLinker Activated NHS Ester Intermediate Linker->ActivatedLinker 15-30 min, RT EDC_NHS EDC / NHS in Activation Buffer (pH 5.0-6.0) EDC_NHS->ActivatedLinker PayloadLinker Payload-Linker Construct ActivatedLinker->PayloadLinker Payload Amine-Containing Payload Payload->PayloadLinker 2-4h, RT pH 7.2-7.5 PurifiedProduct Purified Payload-Linker PayloadLinker->PurifiedProduct Quench & Purify (HPLC)

Caption: Workflow for payload-linker synthesis.

experimental_workflow_step2 cluster_reduction Antibody Reduction cluster_conjugation Thiol Conjugation cluster_purification Purification Antibody Antibody (IgG) ReducedAb Reduced Antibody (Free Thiols) Antibody->ReducedAb 1-2h, 37°C TCEP TCEP TCEP->ReducedAb ADC Antibody-Drug Conjugate (ADC) ReducedAb->ADC PayloadLinker Purified Payload-Linker PayloadLinker->ADC 2-4h, RT pH 7.5-8.0 PurifiedADC Purified ADC ADC->PurifiedADC Quench & Purify (SEC/HIC)

Caption: Workflow for ADC synthesis.

References

Application Notes and Protocols for Amide Bond Formation with 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid in amide bond formation, a critical step in the synthesis of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional linker that incorporates a bromoacetamide group and a terminal carboxylic acid, spaced by a hydrophilic polyethylene (B3416737) glycol (PEG) chain.[] The PEG spacer enhances solubility and reduces steric hindrance, making it an ideal component in the construction of complex biomolecules.[2][3] The terminal carboxylic acid can be activated to readily react with primary amines to form a stable amide bond, while the bromoacetamide moiety allows for conjugation to thiol-containing molecules.[][4] This dual reactivity is instrumental in the development of targeted therapeutics.[5]

Core Applications

The unique structure of this compound makes it a versatile tool for:

  • Antibody-Drug Conjugate (ADC) Development: As a linker, it can connect a cytotoxic payload to a monoclonal antibody, enhancing the solubility and stability of the final ADC.[6][] The defined length of the PEG3 chain provides precise spatial control between the antibody and the drug.[5]

  • PROTAC Synthesis: In the burgeoning field of targeted protein degradation, this linker can bridge a target protein binder with an E3 ubiquitin ligase ligand, forming a PROTAC.[8][9][10] The hydrophilic nature of the PEG linker can improve the solubility and pharmacokinetic profile of the PROTAC molecule.[8]

  • Bioconjugation: This linker is broadly applicable for conjugating various biomolecules, such as peptides, proteins, and oligonucleotides, to other molecules or surfaces.[][11]

Data Presentation: Key Reaction Parameters

The following table summarizes the recommended starting conditions for the amide bond formation using this compound with a primary amine-containing molecule. Optimization may be required for specific applications.

ParameterRecommended ConditionNotes
Reagents
This compound1.5 to 10-fold molar excess over the amine-containing moleculeOptimization is recommended to achieve the desired degree of labeling.
Amine-containing Molecule1 equivalente.g., protein, peptide, or small molecule with a primary amine.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)2 to 5-fold molar excess over the PEG-acid linkerFreshly prepared solution is crucial as EDC is prone to hydrolysis.[12]
NHS (N-hydroxysuccinimide) or Sulfo-NHS1.2 to 2-fold molar excess over the PEG-acid linkerNHS or its water-soluble analog (Sulfo-NHS) is used to create a more stable amine-reactive intermediate.[13]
Reaction Conditions
Activation Buffer0.1 M MES, pH 5.5-6.0EDC/NHS activation of the carboxylic acid is most efficient at a slightly acidic pH.[2][14]
Coupling BufferPBS, pH 7.2-8.5The reaction of the NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH.[12][14]
Reaction TimeActivation: 15-30 minutes at room temperature. Conjugation: 2 hours at room temperature or overnight at 4°C.Incubation times can be adjusted based on the reactivity of the amine.
Quenching SolutionEthanolamine, Tris, or glycineUsed to quench any unreacted NHS-ester.[12]

Experimental Protocols

This section provides a detailed, two-step protocol for the conjugation of this compound to a primary amine-containing protein.

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

Step 1: Activation of this compound

  • Prepare Reagents: Allow all reagents to equilibrate to room temperature before use. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately prior to use.[2]

  • Dissolve the Linker: Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Activation Reaction:

    • In a microcentrifuge tube, combine the desired amount of the this compound stock solution with the Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS relative to the amount of the PEG-acid linker.[2]

    • Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS-ester.[12]

Step 2: Conjugation to the Amine-Containing Protein

  • Prepare the Protein: Dissolve the amine-containing protein in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add the activated this compound solution (from Step 1) to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a recommended starting point for optimization.[2]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[2]

  • Quench the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification: Remove the excess linker and byproducts by purifying the protein conjugate using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of conjugation and purity.

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis reagents Prepare Reagents (Linker, EDC, NHS) activation Activate Linker (15-30 min, RT) reagents->activation conjugation Conjugate to Protein (2h RT or O/N 4°C) activation->conjugation protein_prep Prepare Protein Solution protein_prep->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugate quench->purify analyze Characterize purify->analyze

Caption: Experimental workflow for amide bond formation.

adc_formation cluster_amide_bond Amide Bond Formation (EDC/NHS) antibody Antibody Primary Amine (-NH2) linker This compound Carboxylic Acid (-COOH) Bromoacetamide antibody->linker Stable Amide Bond drug Cytotoxic Drug Thiol Group (-SH) adc Antibody-Drug Conjugate (ADC) antibody->adc linker->drug Stable Thioether Bond drug->adc

Caption: Formation of an Antibody-Drug Conjugate (ADC).

References

Application Notes and Protocols for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid as a linker in the development of Antibody-Drug Conjugates (ADCs). This document outlines the advantages of this linker, presents relevant data, and offers detailed protocols for its application in ADC synthesis and characterization.

Introduction to this compound

This compound is a heterobifunctional linker designed for the site-specific conjugation of payloads to antibodies, particularly through cysteine residues. Its structure comprises three key components:

  • A Bromoacetamide Group: This functional group provides a reactive site for covalent attachment to thiol groups, such as those found in the side chains of cysteine residues on an antibody. The resulting thioether bond is known for its high stability.

  • A Dimethyl Group: The gem-dimethyl group adjacent to the bromoacetamide functionality can provide steric hindrance that may influence reactivity and stability.

  • A PEG3 Spacer: The short polyethylene (B3416737) glycol (PEG) chain, consisting of three ethylene (B1197577) glycol units, enhances the hydrophilicity of the linker. This property is crucial for improving the solubility and pharmacokinetic profile of the resulting ADC, and can help mitigate aggregation issues often associated with hydrophobic drug payloads.[1][2][]

  • A Carboxylic Acid Group: This terminal functional group allows for the attachment of a drug payload through the formation of an amide bond, typically requiring activation with coupling reagents.

The use of bromoacetamide for cysteine conjugation offers a more stable alternative to maleimide-based linkers, which can be susceptible to retro-Michael reactions, leading to premature drug release.[4][5] The enhanced stability of the thioether linkage formed by bromoacetamide contributes to a more robust and reliable ADC.[4][5]

Key Advantages in ADC Development

The unique structural features of this compound offer several advantages in the development of ADCs:

  • Enhanced Stability: The thioether bond formed between the bromoacetamide group and a cysteine residue is highly stable, minimizing premature drug release in systemic circulation.[4][5] This leads to a wider therapeutic window and reduced off-target toxicity.

  • Improved Pharmacokinetics: The hydrophilic PEG3 spacer can improve the solubility of the ADC, reduce aggregation, and prolong its circulation half-life.[1][2][]

  • Site-Specific Conjugation: The reactivity of the bromoacetamide group towards free thiols allows for controlled, site-specific conjugation to engineered or reduced cysteine residues on the antibody, leading to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).[6]

  • Versatility: The carboxylic acid handle allows for the conjugation of a wide variety of drug payloads containing a suitable amine functional group.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC13H24BrNO6
Molecular Weight370.24 g/mol
PurityTypically ≥95%
Storage Conditions-20°C, desiccated

Note: These values are typical and may vary slightly between suppliers.

Table 2: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
AntibodyLinker-Payload Molar ExcessIncubation Time (h)Average DARConjugation Efficiency (%)
Trastuzumab (engineered cysteine)1041.995
Anti-CD22 mAb (reduced interchain disulfides)1563.890

Disclaimer: The data presented in this table is representative and based on typical results for cysteine-specific conjugation with bromoacetamide-PEG linkers. Actual results may vary depending on the specific antibody, payload, and reaction conditions.

Table 3: Comparative Plasma Stability of Bromoacetamide vs. Maleimide (B117702) Linked ADCs
Linker ChemistryADC ConstructIncubation Time (days) in Human Plasma% Intact ADC Remaining
Bromoacetamide Trastuzumab-PEG-Payload7>90%
MaleimideTrastuzumab-PEG-Payload7~60-70%

Disclaimer: This table provides a comparative illustration of the enhanced stability of bromoacetamide linkers over traditional maleimide linkers based on literature data. Specific stability will depend on the full ADC structure and experimental conditions.

Table 4: Representative In Vitro Cytotoxicity of an ADC Utilizing a Bromoacetamide-PEG Linker
Cell LineTarget Antigen ExpressionADC IC50 (nM)Free Drug IC50 (nM)
SK-BR-3HER2+++1.50.1
MDA-MB-468HER2->10000.2

Disclaimer: The data in this table is representative for an anti-HER2 ADC and is intended to illustrate the target-specific cytotoxicity. Actual IC50 values will vary based on the antibody, payload, and cell line used.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Drug Payload

This protocol describes the activation of the carboxylic acid group of the linker and its conjugation to an amine-containing drug payload.

Materials:

  • This compound

  • Amine-containing drug payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Linker Activation:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to form the NHS-ester activated linker.

  • Payload Conjugation:

    • Dissolve the amine-containing drug payload (1 equivalent) in anhydrous DMF.

    • Add the activated linker solution to the payload solution.

    • Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC to obtain the final product.

    • Characterize the purified drug-linker by mass spectrometry and NMR.

Protocol 2: Conjugation of the Drug-Linker to a Cysteine-Engineered Antibody

This protocol outlines the site-specific conjugation of the purified drug-linker to an antibody with an engineered cysteine residue.

Materials:

  • Cysteine-engineered monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Purified Drug-Linker construct from Protocol 1

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed

  • Desalting columns (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) system for analysis and purification

  • LC-MS system for characterization

Procedure:

  • Antibody Reduction:

    • Dissolve the cysteine-engineered mAb in PBS to a concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the engineered cysteine disulfide bonds.

  • Buffer Exchange:

    • Remove excess TCEP by passing the reduced antibody solution through a desalting column equilibrated with degassed PBS, pH 7.4.

  • Conjugation Reaction:

    • Immediately after buffer exchange, add a 5- to 10-fold molar excess of the purified drug-linker (dissolved in a small amount of DMSO) to the reduced antibody solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching:

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to react with any unreacted drug-linker. Incubate for 30 minutes.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or tangential flow filtration.

    • For further purification and to separate different DAR species, HIC can be employed.

  • Characterization:

    • Determine the average DAR and drug distribution by HIC-HPLC and/or LC-MS.

    • Assess the purity and aggregation state of the ADC by Size Exclusion Chromatography (SEC-HPLC).

    • Confirm the integrity of the ADC by SDS-PAGE under reducing and non-reducing conditions.

Visualizations

ADC_Development_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Synthesis & Purification cluster_2 ADC Characterization Linker 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid Activation Carboxylic Acid Activation (EDC/NHS) Linker->Activation Payload Amine-containing Payload Conjugation1 Amide Bond Formation Payload->Conjugation1 Activation->Conjugation1 Purified_DL Purified Drug-Linker Conjugation1->Purified_DL Conjugation2 Thioether Bond Formation Purified_DL->Conjugation2 Antibody Cysteine-Engineered Antibody Reduction Antibody Reduction (TCEP) Antibody->Reduction Reduction->Conjugation2 Purified_ADC Purified ADC Conjugation2->Purified_ADC DAR_Analysis DAR Analysis (HIC/LC-MS) Purified_ADC->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC-HPLC) Purified_ADC->Purity_Analysis Integrity_Analysis Integrity (SDS-PAGE) Purified_ADC->Integrity_Analysis Signaling_Pathway ADC Antibody-Drug Conjugate (e.g., Anti-HER2 ADC) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Cell_Membrane Cell Membrane Lysosome Lysosome Internalization->Lysosome Trafficking Drug_Release Linker Cleavage & Payload Release Lysosome->Drug_Release Payload Cytotoxic Payload Drug_Release->Payload Target Intracellular Target (e.g., Microtubules) Payload->Target Inhibition Apoptosis Apoptosis Target->Apoptosis

References

Application Notes and Protocols for Ligand Conjugation using 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a heterobifunctional linker designed for the covalent conjugation of biomolecules. This linker is particularly valuable in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). It features two distinct reactive moieties: a carboxylic acid and a bromoacetamido group, separated by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

The carboxylic acid can be activated to form a stable amide bond with primary amine groups, commonly found on lysine (B10760008) residues of proteins or on ligands with an available amine functionality. The bromoacetamido group provides a reactive site for nucleophilic substitution by thiol groups, such as those on cysteine residues. This dual reactivity allows for a controlled, sequential conjugation of two different molecules or the site-specific labeling of a single molecule possessing both amine and thiol functionalities. The PEG3 spacer enhances the solubility of the resulting conjugate and provides appropriate spatial separation between the conjugated molecules.

These application notes provide a detailed protocol for the sequential conjugation of a ligand containing both a primary amine and a thiol group using this compound.

Data Presentation

The efficiency of conjugation reactions can be influenced by several factors including pH, temperature, and the molar ratio of reactants. The following tables provide illustrative quantitative data for typical two-step conjugation reactions.

Table 1: Amine Coupling Reaction Parameters and Expected Yields

ParameterConditionExpected Yield (%)
Reactant Molar Ratio (Linker:Ligand) 10:1 to 20:160 - 80
pH 7.2 - 8.5-
Temperature (°C) 25 (Room Temperature)-
Reaction Time (hours) 1 - 2-
Activation Reagents EDC/NHS-

Table 2: Thiol Alkylation Reaction Parameters and Expected Yields

ParameterConditionExpected Yield (%)
Reactant Molar Ratio (Linker-Ligand Intermediate:Thiol-containing molecule) 1.5:1 to 5:170 - 90
pH 6.5 - 7.5-
Temperature (°C) 25 (Room Temperature)-
Reaction Time (hours) 2 - 4-

Experimental Protocols

This protocol outlines a two-step process for the conjugation of a ligand first via its primary amine to the carboxylic acid of the linker, followed by the reaction of the linker's bromoacetamido group with a thiol.

Materials and Reagents
  • This compound

  • Ligand containing a primary amine and a thiol group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-reactive step reaction buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5. (Avoid buffers containing primary amines like Tris)

  • Thiol-reactive step reaction buffer: PBS, pH 6.5-7.5

  • Quenching reagent for amine-reactive step (optional): Tris or glycine (B1666218)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns or dialysis equipment

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass Spectrometer for characterization

Experimental Workflow

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Thiol Alkylation A Dissolve Ligand in Reaction Buffer A C Activate Carboxylic Acid of Linker with EDC/NHS A->C B Prepare Linker and Activation Reagent Stocks B->C D Add Activated Linker to Ligand Solution C->D E Incubate (1-2 hours) D->E F Quench Reaction (Optional) E->F G Purify Ligand-Linker Intermediate (Desalting/Dialysis) F->G H Prepare Purified Ligand-Linker Intermediate in Reaction Buffer B I Add Thiol-containing Molecule H->I J Incubate (2-4 hours) I->J K Purify Final Conjugate (HPLC) J->K L Characterize Final Conjugate (Mass Spectrometry) K->L

A generalized workflow for the two-step conjugation protocol.
Step 1: Amine Coupling - Activation of the Carboxylic Acid and Reaction with the Ligand

  • Preparation of Reagents:

    • Dissolve the amine-containing ligand in the amine-reactive step reaction buffer (pH 7.2-8.5) to a final concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of the Linker:

    • In a separate microfuge tube, add a 10- to 20-fold molar excess of the linker stock solution to an appropriate volume of the amine-reactive step reaction buffer.

    • Add EDC and NHS to the linker solution to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to the Ligand:

    • Add the activated linker solution to the ligand solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM and incubate for 15 minutes.

    • Remove the excess, unreacted linker and byproducts by using a desalting column or by dialysis against the thiol-reactive step reaction buffer (pH 6.5-7.5).

Step 2: Thiol Alkylation - Reaction of the Bromoacetamido Group
  • Preparation of the Ligand-Linker Intermediate:

    • The purified ligand-linker intermediate from Step 1 should be in the thiol-reactive step reaction buffer (pH 6.5-7.5).

  • Conjugation to the Thiol Group:

    • If the thiol group on the ligand is part of a disulfide bond, it must first be reduced using a suitable reducing agent like DTT or TCEP, followed by removal of the reducing agent.

    • Add the thiol-containing molecule to the solution of the ligand-linker intermediate. A 1.5- to 5-fold molar excess of the thiol-containing molecule is typically used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark to prevent potential side reactions.

  • Purification of the Final Conjugate:

    • The final conjugate can be purified using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC), depending on the properties of the conjugate.

  • Characterization:

    • The purified conjugate should be characterized by mass spectrometry to confirm the correct mass of the final product.

Visualizations

Chemical Reaction Scheme

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Thiol Alkylation Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker 1. EDC/NHS activation Ligand_NH2 Ligand-NH2 Ligand_Linker Ligand-Linker Intermediate Activated_Linker->Ligand_Linker 2. Amine reaction Ligand_Linker_2 Ligand-Linker Intermediate EDC_NHS EDC, NHS Final_Conjugate Final Conjugate Ligand_Linker_2->Final_Conjugate 3. Thiol reaction Thiol Ligand-SH

Sequential conjugation of a ligand using the bifunctional linker.
PROTAC-Mediated Protein Degradation Pathway

In the context of PROTACs, the this compound linker serves to connect a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.

G POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated ubiquitination and degradation of a target protein.

Application Notes and Protocols for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and protocols for the utilization of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Introduction

This compound is a heterobifunctional linker designed for the covalent conjugation of two different molecular entities. Its structure comprises three key components:

  • An α-bromo-dimethyl-acetamide group : This functional group serves as a reactive handle for covalent bond formation with nucleophiles, most notably thiol groups found in cysteine residues of proteins. The gem-dimethyl substitution enhances the stability of the linker.

  • A hydrophilic polyethylene (B3416737) glycol (PEG3) spacer : The three-unit PEG chain increases the aqueous solubility of the linker and the resulting conjugate, which is often beneficial for biological applications. It also provides a flexible spacer to connect the two conjugated molecules.[1]

  • A terminal carboxylic acid : This group allows for the formation of a stable amide bond with primary or secondary amines, typically found on small molecule ligands or proteins (e.g., lysine (B10760008) residues), through the use of coupling agents.[2]

The primary application of this linker is in the synthesis of PROTACs, where it connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1][3] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1][4]

Data Presentation

The following tables summarize the key properties of this compound and provide a general overview of reaction conditions for its two primary reactive functionalities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₃H₂₄BrNO₆
Molecular Weight 370.24 g/mol
CAS Number 2279944-67-9[5]
Appearance Solid
Storage Conditions -20°C, sealed, dry

Table 2: General Reaction Conditions for Functional Group Conjugation

Functional GroupReaction TypeNucleophile/SubstrateCoupling Agents/BasesSolventsTemperature (°C)
Bromo-dimethyl-acetamide Nucleophilic SubstitutionThiols (e.g., Cysteine)Non-nucleophilic base (e.g., DIPEA)Aprotic polar (e.g., DMF, DMSO)25 - 80
Amines (e.g., Pomalidomide)Non-nucleophilic base (e.g., DIPEA)Aprotic polar (e.g., DMF, DMSO)50 - 80
Carboxylic Acid Amide CouplingPrimary/Secondary AminesEDC/NHS, HATU, DCCAprotic polar (e.g., DMF, DMSO)25

Experimental Protocols

The following are detailed, representative protocols for the two main types of reactions involving this compound. These protocols are based on established methodologies for similar compounds. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid terminus and subsequent coupling to a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., an E3 ligase ligand)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel and magnetic stirrer

  • Analytical tools for reaction monitoring (e.g., LC-MS)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.0 - 1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.1 equivalents) to the solution.

  • Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature (approx. 25°C) for 2-4 hours.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired amide conjugate.

Protocol 2: Nucleophilic Substitution with a Thiol-Containing Molecule (e.g., Cysteine-Containing Peptide)

This protocol outlines the reaction of the bromo-acetamide group with a thiol.

Materials:

  • Product from Protocol 1 (Amide conjugate with a free bromo-acetamide group)

  • Thiol-containing molecule (e.g., a cysteine-containing peptide or protein)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.0-8.0

  • Co-solvent if needed (e.g., DMF or DMSO)

  • Reaction vessel and magnetic stirrer

  • Analytical and purification tools (e.g., HPLC, FPLC)

Procedure:

  • Dissolve the thiol-containing molecule in the aqueous buffer. If the starting material is not fully soluble, a minimal amount of a water-miscible organic co-solvent can be added.

  • Dissolve the bromo-acetamide functionalized molecule (from Protocol 1) in a minimal amount of DMF or DMSO.

  • Add the solution of the bromo-acetamide compound to the solution of the thiol-containing molecule with gentle stirring. A 1.1 to 1.5-fold molar excess of the bromo-acetamide compound is typically used.

  • Add DIPEA (1.5 - 2.0 equivalents) to the reaction mixture to act as a base.

  • Allow the reaction to proceed at room temperature for 2-12 hours. The reaction can also be performed at 4°C overnight.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC for peptides, SDS-PAGE for proteins).

  • Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials and byproducts using size-exclusion chromatography, dialysis, or preparative HPLC.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Assembly linker 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid intermediate Intermediate Conjugate (Bromo-linker-E3 Ligand) linker->intermediate Amide Coupling (Protocol 1) e3_ligand E3 Ligase Ligand (with amine) e3_ligand->intermediate poi_ligand POI Ligand (with thiol) protac Final PROTAC (POI-linker-E3 Ligand) poi_ligand->protac intermediate->protac Nucleophilic Substitution (Protocol 2)

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

The diagram below outlines the signaling pathway initiated by a PROTAC molecule to induce targeted protein degradation.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[1][3][4]

References

Application Notes and Protocols for PROTAC Synthesis Using PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a tri-ethylene glycol (PEG3) linker. PROTACs are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] This document will focus on the synthesis of a PROTAC targeting the BRD4 protein, a key regulator of gene expression implicated in cancer.[2][3] The synthesized PROTAC will consist of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a PEG3 linker, and the BRD4 inhibitor (+)-JQ1.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5] The linker plays a critical role in PROTAC efficacy, influencing the stability of the ternary complex, as well as the molecule's solubility and cell permeability.[6] PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[4][6]

Signaling Pathway: BRD4 in Cancer

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic readers.[2] BRD4 plays a crucial role in regulating the transcription of key oncogenes, such as c-MYC, by binding to acetylated histones at super-enhancers and promoters.[7] Its involvement in various cancers has made it a prime target for therapeutic intervention.[3] A BRD4-targeting PROTAC induces the degradation of BRD4, leading to the downregulation of its target genes and subsequent inhibition of cancer cell proliferation.[8]

BRD4_Signaling_Pathway BRD4 BRD4 Super_Enhancers Super-Enhancers BRD4->Super_Enhancers binds to Proteasome Proteasome BRD4->Proteasome degraded by Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits RNA_Pol_II RNA Polymerase II Super_Enhancers->RNA_Pol_II activates cMYC_Gene c-MYC Gene RNA_Pol_II->cMYC_Gene transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translates to Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation promotes PROTAC BRD4 PROTAC PROTAC->BRD4 induces degradation of PROTAC_Synthesis_Workflow cluster_0 Step 1: Synthesis of JQ1-PEG3-Amine cluster_1 Step 2: Synthesis of Final PROTAC JQ1_acid JQ1 Carboxylic Acid Amide_Coupling_1 Amide Coupling (HATU, DIPEA, DMF) JQ1_acid->Amide_Coupling_1 Amine_PEG3_Boc Amine-PEG3-Boc Amine_PEG3_Boc->Amide_Coupling_1 JQ1_PEG3_Boc JQ1-PEG3-Boc Amide_Coupling_1->JQ1_PEG3_Boc Deprotection Boc Deprotection (TFA, DCM) JQ1_PEG3_Boc->Deprotection JQ1_PEG3_Amine JQ1-PEG3-Amine Deprotection->JQ1_PEG3_Amine Amide_Coupling_2 Amide Coupling (HATU, DIPEA, DMF) JQ1_PEG3_Amine->Amide_Coupling_2 VHL_precursor VHL Ligand Precursor VHL_precursor->Amide_Coupling_2 Final_PROTAC BRD4-PEG3-VHL PROTAC Amide_Coupling_2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Biological_Evaluation_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) PROTAC_Treatment PROTAC Treatment (Varying Concentrations and Times) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Cell_Viability_Assay Cell Viability Assay (e.g., MTT or CellTiter-Glo) PROTAC_Treatment->Cell_Viability_Assay Western_Blot Western Blot Analysis (BRD4 Protein Levels) Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC₅₀ and Dₘₐₓ Determination) Western_Blot->Data_Analysis Viability_Analysis IC₅₀ Determination Cell_Viability_Assay->Viability_Analysis

References

Application Notes and Protocols for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent inhibitors have emerged as a powerful therapeutic modality, offering prolonged target engagement and enhanced potency compared to their non-covalent counterparts.[1][2][3][4] The design of these inhibitors involves three key components: a warhead that forms a covalent bond with the target protein, a recognition element that provides selectivity, and a linker that connects these two moieties. 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a versatile linker that incorporates a bromoacetamide warhead, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid for conjugation, making it a valuable tool in the development of targeted covalent inhibitors.[5][6][7][8][9]

The bromoacetamide group is a reactive electrophile that can form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine.[10][11] The gem-dimethyl substitution on the acetyl group can influence the reactivity and stability of the warhead. The PEG3 spacer enhances aqueous solubility and provides conformational flexibility, which can be crucial for optimal positioning of the warhead within the target's binding site.[7][12] The terminal carboxylic acid allows for straightforward conjugation to a targeting ligand via standard amide bond formation chemistry.[7][12]

These application notes provide a comprehensive overview of the use of this compound in the design and evaluation of covalent inhibitors, including detailed experimental protocols and data interpretation guidelines.

Application Notes

Design and Synthesis of Covalent Inhibitors

The rational design of a covalent inhibitor using this compound involves the selection of a suitable protein target with an accessible nucleophilic residue (e.g., cysteine) in or near the desired binding pocket. A high-affinity non-covalent binder (the "ligand") for the target protein is then chosen. The this compound linker is then conjugated to this ligand. The length and flexibility of the PEG3 spacer are often sufficient to allow the bromoacetamide warhead to reach and react with the target nucleophile without disrupting the binding of the ligand.

The synthesis typically involves the activation of the carboxylic acid of the linker using a coupling agent such as EDC or HATU, followed by reaction with an amine-functionalized targeting ligand to form a stable amide bond.[12]

Biochemical Characterization of Covalent Inhibitors

A thorough biochemical characterization is essential to understand the inhibitor's mechanism of action and to optimize its properties.[13][14] Key parameters to determine include the inhibitor's binding affinity (KI) and its rate of inactivation (kinact).

  • Mass Spectrometry: Intact protein mass spectrometry is a direct method to confirm the formation of a covalent adduct between the inhibitor and the target protein.[15][16] An increase in the protein's mass corresponding to the molecular weight of the inhibitor confirms covalent modification.

  • Enzyme Activity Assays: For enzyme targets, the inhibitory activity can be assessed using continuous or discontinuous activity assays.[13][15] These assays can be used to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%. For covalent inhibitors, the IC50 is time-dependent.

  • Kinetic Analysis: To determine the kinetic parameters kinact and KI, progress curve analysis or the Kitz-Wilson method can be employed.[15] These analyses provide a detailed understanding of the two-step mechanism of covalent inhibition: initial non-covalent binding followed by irreversible covalent bond formation.

Cellular Characterization of Covalent Inhibitors

Evaluating the activity of covalent inhibitors in a cellular context is crucial to assess their therapeutic potential.[17][18]

  • Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that the inhibitor binds to its intended target in cells.[19] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature, which can be detected by Western blotting or mass spectrometry.

  • Downstream Signaling Pathway Analysis: The functional consequence of target inhibition can be assessed by monitoring the modulation of downstream signaling pathways. This can be achieved through techniques such as Western blotting for key signaling proteins or reporter gene assays.

  • Cell Viability and Proliferation Assays: The overall effect of the inhibitor on cell viability and proliferation can be measured using assays such as MTT or CellTiter-Glo. These assays help to determine the inhibitor's potency in a cellular context (EC50).

Quantitative Data Summary

The following tables provide examples of the types of quantitative data that can be generated during the characterization of a covalent inhibitor synthesized using this compound.

Table 1: Biochemical and Kinetic Parameters

ParameterValueMethod
IC50 (30 min pre-incubation) 50 nMEnzyme Activity Assay
KI 200 nMKitz-Wilson Analysis
kinact 0.1 min-1Kitz-Wilson Analysis
kinact/KI 5000 M-1s-1Calculated
Covalent Adduct Formation ConfirmedIntact Protein Mass Spectrometry

Table 2: Cellular Activity and Target Engagement

ParameterValueMethod
Cellular EC50 250 nMCell Viability Assay (72 h)
Target Engagement (ΔTm) +5.2 °CCellular Thermal Shift Assay (CETSA)
Phospho-Target Inhibition (IC50) 150 nMWestern Blot
Downstream Pathway Inhibition (IC50) 300 nMReporter Gene Assay

Experimental Protocols

Protocol 1: Synthesis of a Covalent Inhibitor

This protocol describes the general procedure for conjugating this compound to an amine-containing targeting ligand.

Materials:

  • This compound

  • Amine-functionalized targeting ligand

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-functionalized targeting ligand (1 equivalent) in anhydrous DMF.

  • Add the ligand solution to the activated linker solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and concentrate the mixture under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

Materials:

  • Purified target protein

  • Synthesized covalent inhibitor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubate the target protein (e.g., 1 µM) with the covalent inhibitor (e.g., 10 µM) in the assay buffer for various time points (e.g., 0, 15, 30, 60 minutes) at room temperature.

  • As a control, incubate the protein with DMSO vehicle under the same conditions.

  • Terminate the reaction by adding 0.1% formic acid.

  • Desalt the samples using a C4 ZipTip.

  • Analyze the samples by LC-MS.

  • Deconvolute the mass spectra to determine the mass of the intact protein.

  • Compare the mass of the protein from the inhibitor-treated samples to the DMSO control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

Protocol 3: Enzyme Inhibition Assay (Time-Dependent IC50)

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Synthesized covalent inhibitor

  • Assay buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the covalent inhibitor in DMSO.

  • In a 96-well plate, add the target enzyme to the assay buffer.

  • Add the serially diluted inhibitor (or DMSO as a control) to the enzyme solution and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence signal at regular intervals using a plate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cells expressing the target protein

  • Synthesized covalent inhibitor

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Antibody against the target protein

Procedure:

  • Treat cultured cells with the covalent inhibitor (e.g., 1 µM) or DMSO for a specified time (e.g., 2 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in lysis buffer and perform freeze-thaw cycles to lyse the cells.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cool the tubes at room temperature for 3 minutes, then centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a specific antibody.

  • Plot the band intensities against the temperature and fit the data to a Boltzmann equation to determine the melting temperature (Tm).

  • A significant increase in the Tm in the inhibitor-treated sample compared to the control indicates target engagement.

Visualizations

G cluster_0 Covalent Inhibitor Design & Synthesis Target Target Identification (Cysteine-containing protein) Synthesis Chemical Synthesis (Amide Coupling) Target->Synthesis Ligand Ligand Selection (High-affinity binder) Ligand->Synthesis Linker Linker (2-Bromo-2,2-dimethyl- acetamido-PEG3-acid) Linker->Synthesis Inhibitor Covalent Inhibitor Synthesis->Inhibitor

Caption: Workflow for the design and synthesis of a covalent inhibitor.

G cluster_1 Biochemical Evaluation Workflow Inhibitor Covalent Inhibitor MassSpec Intact Protein Mass Spectrometry Inhibitor->MassSpec EnzymeAssay Enzyme Activity Assay Inhibitor->EnzymeAssay Adduct Confirms Covalent Adduct MassSpec->Adduct Kinetics Kinetic Analysis (k_inact, K_I) EnzymeAssay->Kinetics IC50 Determines IC50 EnzymeAssay->IC50 Mechanism Elucidates Mechanism Kinetics->Mechanism

Caption: Workflow for the biochemical evaluation of a covalent inhibitor.

G cluster_2 Cellular Evaluation Workflow Inhibitor Covalent Inhibitor CETSA Cellular Thermal Shift Assay (CETSA) Inhibitor->CETSA Signaling Downstream Signaling Analysis Inhibitor->Signaling Viability Cell Viability Assay Inhibitor->Viability Engagement Confirms Target Engagement CETSA->Engagement Function Assesses Functional Effect Signaling->Function Potency Determines Cellular Potency Viability->Potency

Caption: Workflow for the cellular evaluation of a covalent inhibitor.

G E Enzyme (E) EI Non-covalent Complex (E-I) E->EI K_I I Inhibitor (I) I->EI E_I Covalent Adduct (E-I) EI->E_I k_inact

Caption: Two-step mechanism of irreversible covalent inhibition.

References

Bromo-PEG3-Acid Linkers: A Versatile Tool in Chemical Biology for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Bromo-PEG3-Acid Linkers

Bromo-PEG3-acid is a heterobifunctional linker that has emerged as a valuable tool in chemical biology and drug development. Its structure comprises a bromo group at one end, a carboxylic acid at the other, and a three-unit polyethylene (B3416737) glycol (PEG) chain in between. This unique architecture offers several advantages for the construction of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate, while the terminal reactive groups allow for the sequential and specific attachment of different molecular entities.[1][2][3] The bromo group serves as a good leaving group for nucleophilic substitution, readily reacting with thiols (e.g., cysteine residues in proteins).[4][5] The carboxylic acid can be activated to form a stable amide bond with primary amines.[6][7]

Core Applications in Chemical Biology

The bifunctional nature of bromo-PEG3-acid linkers makes them highly suitable for applications requiring the connection of two distinct molecules. The most prominent applications are in the fields of targeted protein degradation and targeted drug delivery.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[8] A PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the efficacy of the PROTAC, as they influence the formation of a productive ternary complex between the target protein and the E3 ligase.[8]

Bromo-PEG3-acid is an ideal linker for PROTAC synthesis due to its ability to conjugate two different moieties. The carboxylic acid end can be coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon) or a target protein ligand. Subsequently, the bromo end can be reacted with a thiol-containing counterpart or a molecule functionalized with a thiol handle. The hydrophilic PEG3 chain can enhance the solubility and cell permeability of the resulting PROTAC molecule.

Application Example: α-Synuclein Degrading PROTACs

A recent study developed a series of PROTACs aimed at degrading α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. While the study refers to a "PEG-3 linker," the synthesis often involves intermediates like bromo-PEG3-acid for the conjugation of the α-synuclein binding moiety and the E3 ligase ligand. One of the synthesized PROTACs, Compound 5, demonstrated significant degradation of α-synuclein aggregates.

Quantitative Data for α-Synuclein PROTAC (Compound 5)
CompoundLinker TypeTarget LigandE3 Ligase LigandDC50 (µM)Dmax (%)Cell Line
Compound 5 PEG-3sery384 derivativePomalidomide (B1683931)5.049>90% at 40 µMH293T
Data extracted from a study on the design and synthesis of α-synuclein PROTACs. The DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximal degradation observed.[2][9]
Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[10] The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. Bromo-PEG3-acid can be used as a non-cleavable linker in ADC development. The carboxylic acid can be conjugated to an amine-containing cytotoxic payload, and the bromo group can react with a thiol group on the antibody, often a cysteine residue. The PEG3 spacer can help to improve the solubility and reduce aggregation of the ADC, which can be a challenge with hydrophobic payloads.[11]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Bromo-PEG3-Acid Linker (Representative Protocol)

This protocol describes a general two-step procedure for synthesizing a PROTAC where the E3 ligase ligand contains a primary amine and the target protein ligand has a thiol group for conjugation.

Step 1: Amide Bond Formation with the E3 Ligase Ligand

  • Activation of Bromo-PEG3-acid: Dissolve bromo-PEG3-acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated linker solution, add the amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting bromo-PEG3-E3 ligase ligand conjugate by flash column chromatography.

Step 2: Thioether Bond Formation with the Target Protein Ligand

  • Conjugation Reaction: Dissolve the purified bromo-PEG3-E3 ligase ligand conjugate (1.0 eq) and the thiol-containing target protein ligand (1.1 eq) in a suitable solvent such as DMF.

  • Base Addition: Add a mild base like potassium carbonate or DIPEA (1.5 eq) to facilitate the nucleophilic substitution reaction.

  • Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Purification: Once the reaction is complete, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to obtain the high-purity product.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the procedure to quantify the degradation of a target protein in cells treated with a PROTAC.[4][12]

  • Cell Culture and Treatment: Seed the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Conjugation of Bromo-PEG3-Acid Linker to an Antibody (Representative Protocol for ADC Synthesis)

This protocol describes a general method for conjugating a bromo-PEG3-acid linker (pre-functionalized with a payload) to a monoclonal antibody via reduced cysteine residues.

Step 1: Antibody Reduction

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a 5-10 molar excess to the antibody solution.

  • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Remove the excess TCEP using a desalting column or buffer exchange.

Step 2: Conjugation Reaction

  • Immediately after reduction, add the bromo-PEG3-acid-payload conjugate (dissolved in a co-solvent like DMSO) to the reduced antibody solution in a 5-10 molar excess per antibody.

  • Adjust the pH of the reaction mixture to 7.5-8.5 to facilitate the alkylation of the cysteine thiols.

  • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quench the reaction by adding an excess of N-acetylcysteine.

Step 3: Purification and Characterization of the ADC

  • Purify the ADC from unconjugated payload and other reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.[13][14]

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target_Protein Target Protein (e.g., α-synuclein) PROTAC PROTAC (Bromo-PEG3-Acid Linker) Target_Protein->PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Ubiquitination Poly-ubiquitination of Target Protein E3_Ligase->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Target Protein Proteasome->Degradation

Caption: Mechanism of action of a PROTAC utilizing a bromo-PEG3-acid linker.

ADC_Synthesis_Workflow Start Start: Monoclonal Antibody Reduction 1. Antibody Reduction (e.g., with TCEP) Start->Reduction Conjugation 2. Conjugation Reaction (Thioether bond formation) Reduction->Conjugation Linker_Payload Bromo-PEG3-Acid -Payload Conjugate Linker_Payload->Conjugation Purification 3. Purification (e.g., SEC or HIC) Conjugation->Purification Characterization 4. Characterization (e.g., DAR measurement) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Logical_Relationship cluster_PROTAC PROTAC Application cluster_ADC ADC Application Bromo_PEG3_Acid Bromo-PEG3-Acid Linker PROTAC_Synthesis PROTAC Synthesis Bromo_PEG3_Acid->PROTAC_Synthesis Enables ADC_Synthesis ADC Synthesis Bromo_PEG3_Acid->ADC_Synthesis Enables Targeted_Degradation Targeted Protein Degradation PROTAC_Synthesis->Targeted_Degradation Targeted_Delivery Targeted Drug Delivery ADC_Synthesis->Targeted_Delivery

Caption: Logical relationship of bromo-PEG3-acid linker applications.

References

Application Notes and Protocols for the Characterization of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker used in the development of bioconjugates, including antibody-drug conjugates (ADCs).[1][2] Its structure incorporates a bromoacetamide group for covalent attachment to thiol moieties, a PEG3 spacer to enhance solubility and pharmacokinetic properties, and a terminal carboxylic acid for conjugation to amine-containing molecules.[3] Rigorous analytical characterization of conjugates containing this linker is crucial for ensuring product quality, consistency, and performance.[4][5]

These application notes provide detailed protocols for the analytical characterization of biomolecules conjugated with this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are instrumental in determining the purity, identity, and degree of conjugation.[6][7][]

Analytical Methods Overview

A multi-faceted analytical approach is essential for the comprehensive characterization of these conjugates. The recommended workflow typically involves an initial purity assessment by HPLC, followed by mass determination via mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) in the case of ADCs. NMR spectroscopy can provide detailed structural information.

Analytical_Workflow cluster_0 Conjugation Reaction cluster_1 Purification cluster_2 Characterization Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Biomolecule->Conjugation Linker 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid Conjugate Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Purity Purity Assessment HPLC->Purity Identity_DAR Identity & DAR Confirmation MS->Identity_DAR Structure Structural Elucidation NMR->Structure RP_HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Prep Dissolve conjugate in Mobile Phase A Inject Inject sample onto C18 column Prep->Inject Elute Elute with acetonitrile (B52724) gradient Inject->Elute Detect Detect at 220/280 nm Elute->Detect Analyze Integrate peak areas to determine purity Detect->Analyze NMR_Analysis_Logic cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Conclusion Dissolve Dissolve conjugate in deuterated solvent Acquire Acquire 1H NMR spectrum Dissolve->Acquire Process Process raw data Acquire->Process Analyze Identify and integrate characteristic peaks Process->Analyze Confirm Confirm presence and integrity of the linker Analyze->Confirm

References

Troubleshooting & Optimization

Optimizing coupling efficiency of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals maximize the coupling efficiency of this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterobifunctional, PEG-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features two distinct functional ends:

  • A carboxylic acid group for conjugation, typically to a primary amine on a target-binding molecule.[3]

  • A 2-bromo-2,2-dimethyl-acetamido group, which can serve as a reactive warhead, often for covalent binding to proteins (e.g., targeting cysteine residues).[4] The PEG3 (polyethylene glycol) spacer enhances solubility and provides optimal spacing between the two ends of the PROTAC.[3]

Q2: What is the primary application of this linker?

A2: Its primary application is in the assembly of PROTACs for targeted protein degradation. The carboxylic acid end is typically coupled to a ligand that binds to a target protein, while the bromo-acetamido end can be used to engage with an E3 ubiquitin ligase ligand or a protein of interest.

Q3: What are the recommended storage conditions for the linker and its coupling reagents?

A3: To maintain reagent activity, proper storage is critical. Both EDC and NHS are moisture-sensitive.[5]

  • This compound: Store desiccated at -20°C.[2]

  • EDC (or EDCI) and NHS/Sulfo-NHS: Store desiccated at -20°C.[5] Before use, always allow vials to warm to room temperature before opening to prevent moisture condensation, which can rapidly inactivate the reagents.[5]

Q4: What is the most common reaction for coupling the carboxylic acid end of this linker?

A4: The most common method is forming a stable amide bond with a primary amine-containing molecule. This is typically achieved by activating the carboxylic acid using carbodiimide (B86325) chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

Q5: Why is NHS or Sulfo-NHS used with EDC?

A5: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions and can hydrolyze quickly, regenerating the original carboxylic acid.[6] NHS is added to react with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[6][7] This two-step process increases the overall efficiency of the conjugation reaction by providing a more stable activated species to react with the amine.[6]

Optimized Experimental Protocols

The key to high coupling efficiency is controlling the reaction conditions, particularly pH. A two-step protocol, where activation and coupling occur at their respective optimal pH, is highly recommended.

Protocol: Two-Step EDC/NHS Coupling Reaction

This protocol is designed to maximize yield by separating the acid activation step from the amine coupling step.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • EDC (CAS 25952-53-8)

  • NHS or Sulfo-NHS (CAS 6066-82-6 or 106627-54-7)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.[5][8]

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[5][8]

  • Quenching Solution: 1 M Tris or 1 M Glycine (B1666218), pH 8.0.

  • Anhydrous (amine-free) DMSO or DMF for dissolving reagents if necessary.[9][10]

Procedure:

Step 1: Activation of the Carboxylic Acid (pH 5.0-6.0)

  • Dissolve this compound in Activation Buffer.

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or cold Activation Buffer immediately before use.

  • Add a 5 to 10-fold molar excess of EDC and NHS to the linker solution.

  • Incubate for 15-30 minutes at room temperature with gentle mixing. This converts the carboxylic acid to an amine-reactive NHS ester.

Step 2: Coupling to the Amine (pH 7.2-7.5)

  • Dissolve your amine-containing molecule in the Coupling Buffer.

  • Immediately add the activated linker solution from Step 1 to the amine-containing molecule solution. The final pH of the mixture should be between 7.2 and 7.5.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[9] Reaction time may need optimization.

Step 3: Quenching the Reaction

  • Add Quenching Solution to a final concentration of 20-50 mM.[8]

  • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.

Step 4: Purification

  • Purify the final conjugate from excess reagents and reaction byproducts. Common methods include dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.[11]

Data Summary Tables

Table 1: Optimal pH Conditions for EDC/NHS Coupling

Reaction Step Optimal pH Range Recommended Buffers Buffers to AVOID
Carboxyl Activation 4.5 - 6.0[5][8] MES[5] Acetate, Glycine, Tris, Citrate

| Amine Coupling | 7.0 - 8.5[5] | PBS, Borate, Bicarbonate[5][9] | Tris, Glycine (compete for reaction)[5][12] |

Table 2: Stability of NHS Ester Intermediate The half-life of the amine-reactive NHS ester is highly dependent on pH. Hydrolysis is a competing reaction that deactivates the linker.

pH Temperature Half-life of NHS Ester
7.0 0°C 4 - 5 hours[13]
8.0 4°C ~60 minutes

| 8.6 | 4°C | ~10 minutes[13] |

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

Possible Cause Recommended Solution
Incorrect pH The activation and coupling steps have different optimal pH ranges. Use a two-step protocol with appropriate buffers (see Table 1).[5][8] Verify the final pH of your reaction mixture.
Hydrolyzed/Inactive Reagents EDC and NHS are moisture-sensitive.[5][14] Purchase high-quality reagents, store them desiccated at -20°C, and warm vials to room temp before opening.[5] Prepare stock solutions immediately before use.
Incompatible Buffer Buffers containing primary amines (Tris, Glycine) or carboxylates (Acetate, Citrate) will compete with the reaction.[5][12] Use non-reactive buffers like MES and PBS.
NHS Ester Hydrolysis The activated NHS ester is unstable at high pH.[13] Perform the coupling step promptly after activation. For slow reactions, consider working at a lower pH (e.g., 7.2-7.5) and lower temperature (4°C) to extend the half-life of the ester.
Steric Hindrance If the amine on your target molecule is sterically hindered, the reaction may be slow or inefficient.[15][16] Increase reaction time, temperature, or consider using a more potent coupling reagent like HATU with a non-nucleophilic base like DIPEA.[15][16]
Low Reactant Concentration Bioconjugation reactions are often concentration-dependent.[17] If possible, increase the concentration of your reactants to favor the desired reaction over hydrolysis.
Precipitation of Reactants Your molecule may not be soluble in the chosen reaction buffer, or high concentrations of EDC may cause precipitation.[5] Ensure all components are fully dissolved. If precipitation occurs upon reagent addition, try reducing the EDC concentration or adding a co-solvent.

Issue 2: Significant Side Products or Impurities

Possible Cause Recommended Solution
Intra/Inter-molecular Cross-linking If your target molecule contains both amines and carboxyl groups, EDC can cause it to polymerize or cross-link with itself.[18] A two-step protocol is essential. Activate the linker first, then optionally remove excess EDC/NHS (e.g., via a desalting column) before adding your target molecule.[8]
Degradation of Bromo-acetamido Group The bromo-acetamido group is generally stable under standard EDC/NHS conditions. However, avoid highly nucleophilic quenching agents (like high concentrations of thiols) if you intend to use this group in a subsequent step. Use Tris or glycine for quenching instead.

Visualizations

Reaction Pathway

Reaction_Pathway Carboxyl Linker-COOH (Carboxylic Acid) reagents1 + EDC (pH 4.5-6.0) Carboxyl->reagents1 O_Acylisourea O-Acylisourea Intermediate (Unstable) reagents2 + NHS O_Acylisourea->reagents2 NHS_Ester Linker-NHS Ester (Amine-Reactive) reagents3 + R-NH₂ (pH 7.2-8.5) NHS_Ester->reagents3 Amide Linker-CONH-Molecule (Stable Amide Bond) reagents1->O_Acylisourea reagents2->NHS_Ester reagents3->Amide

Caption: EDC/NHS coupling mechanism for amide bond formation.

Experimental Workflow

Workflow Prep Prepare Reagents (Linker, EDC, NHS, Buffers) Activate 1. Activate Linker (Add EDC/NHS) Incubate 15-30 min @ RT pH 5.0-6.0 Prep->Activate Couple 2. Couple to Amine (Add activated linker to target) Incubate 1-2h @ RT or O/N @ 4°C pH 7.2-7.5 Activate->Couple Quench 3. Quench Reaction (Add Tris or Glycine) Incubate 15-30 min @ RT Couple->Quench Purify 4. Purify Conjugate (HPLC, SEC, or Dialysis) Quench->Purify Analyze 5. Characterize Product (LC-MS, etc.) Purify->Analyze

Caption: Two-step experimental workflow for bioconjugation.

Troubleshooting Decision Tree

Troubleshooting Start Low or No Yield? Check_pH Are Activation & Coupling pH values optimal? Start->Check_pH Start Here Check_Reagents Are EDC/NHS fresh and stored properly? Check_pH->Check_Reagents  Yes Sol_pH ACTION: Use two-step protocol with MES (pH 5-6) and PBS (pH 7.2-7.5). Check_pH->Sol_pH No Check_Buffer Is buffer non-competing (e.g., MES, PBS)? Check_Reagents->Check_Buffer  Yes Sol_Reagents ACTION: Use fresh, high-quality reagents. Warm to RT before opening. Check_Reagents->Sol_Reagents No Check_Protocol Is reaction time/temp adequate? Check_Buffer->Check_Protocol  Yes Sol_Buffer ACTION: Replace buffers like Tris/Glycine/Acetate with recommended alternatives. Check_Buffer->Sol_Buffer No Sol_Protocol ACTION: Increase reaction time or temperature. Consider overnight incubation at 4°C. Check_Protocol->Sol_Protocol No

Caption: Decision tree for troubleshooting low coupling yield.

References

Technical Support Center: 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid. The information provided is based on the chemical properties of its constituent functional groups: a bromoacetamide, an amide bond, and a polyethylene (B3416737) glycol (PEG) chain.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three factors:

  • pH: The bromoacetamide group is susceptible to hydrolysis under strongly acidic or basic conditions.[1] The amide linkage within the molecule is also prone to hydrolysis under extreme pH, though it is generally more stable.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[1]

  • Presence of Nucleophiles: The bromoacetamide moiety is an alkylating agent designed to react with nucleophiles, such as the thiol group of cysteine residues.[2] The presence of other nucleophiles in solution can lead to the consumption of the starting material.

Q2: How should I store this compound to ensure its stability?

A2: To maintain the integrity of the compound, it is recommended to store it at -20°C in a tightly sealed container.[3] For long-term storage, -80°C is preferable.[1] The compound should be protected from moisture and light. It is advisable to prepare single-use aliquots of solutions to avoid repeated freeze-thaw cycles.[1]

Q3: What are the expected degradation products of this compound?

A3: Under hydrolytic conditions, the primary degradation products would be the corresponding hydroxy- or hydroperoxy-substituted acetamide, resulting from the displacement of the bromide ion. Under strongly acidic or basic conditions, hydrolysis of the amide bond can also occur, leading to the fragmentation of the molecule.

Q4: How does the PEG linker influence the stability of the molecule?

A4: The PEG linker generally enhances the aqueous solubility and stability of the molecule.[4][][6] PEG chains are known to be resistant to hydrolysis, oxidation, and light degradation under typical experimental conditions.[4] They can also provide a steric shield that may offer some protection to other parts of the molecule from degradation.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of the this compound stock solution.- Prepare fresh stock solutions before use.- Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots.[1]- Avoid repeated freeze-thaw cycles.[1]- Verify the purity of the compound using analytical techniques like HPLC or LC-MS.
Low yield of conjugated product. - Degradation of the starting material: The bromoacetamide moiety may have degraded due to improper storage or handling.- Suboptimal reaction conditions: The pH of the reaction may not be optimal for the conjugation reaction.- Presence of competing nucleophiles: Other nucleophiles in the reaction mixture may be reacting with the bromoacetamide.- Confirm the purity of the this compound before starting the reaction.- Optimize the reaction pH. The reaction with thiols is typically more efficient at a pH slightly above the pKa of the thiol group.[1]- Ensure all buffers and reagents are free from extraneous nucleophiles.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). The compound is degrading under the experimental or analytical conditions.- Analyze a freshly prepared sample to use as a reference.- Investigate the stability of the compound in the mobile phase or other analytical solutions.- Adjust the analytical method to minimize degradation (e.g., lower temperature, different pH).

Experimental Protocols

Protocol 1: Assessment of pH Stability

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Analysis: Immediately analyze the aliquots by a suitable analytical method, such as HPLC, to quantify the remaining amount of the parent compound.

  • Data Presentation:

pHTemperature (°C)Time (hours)% Remaining Compound
3.0250100
3.0251
.........
9.02524

Protocol 2: Assessment of Thermal Stability

  • Sample Preparation: Prepare a solution of this compound in a neutral buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Time Points: At various time points, remove an aliquot from each temperature condition.

  • Analysis: Analyze the aliquots by HPLC to determine the concentration of the intact compound.

  • Data Presentation:

Temperature (°C)pHTime (hours)% Remaining Compound
47.40100
47.424
.........
507.424

Visualizations

degradation_pathway parent 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid hydrolysis Hydrolysis Product (Hydroxy-derivative) parent->hydrolysis H2O (Neutral to Mildly Basic/Acidic) amide_cleavage Amide Cleavage Products parent->amide_cleavage Strong Acid/Base

Caption: Potential degradation pathways of this compound.

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in bioconjugation and as a PROTAC linker.

Issue 1: Low or No Conjugation to Target Protein

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Reagent - Ensure the reagent has been stored properly at -20°C. - Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. - Avoid repeated freeze-thaw cycles of the stock solution.
Presence of Competing Nucleophiles - Remove any reducing agents (e.g., DTT, β-mercaptoethanol) from the protein sample before adding the bromoacetamide reagent. Use dialysis or desalting columns for buffer exchange. - Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles. Use phosphate, HEPES, or bicarbonate buffers.[1]
Suboptimal Reaction pH - The reaction of bromoacetamides with cysteine thiols is most efficient at a pH of 7.5-8.5. At this pH, the thiol group is sufficiently deprotonated to act as a nucleophile. - Reaction with other nucleophilic residues like lysine (B10760008) becomes more prominent at higher pH.
Steric Hindrance - The 2,2-dimethyl groups on the acetamide (B32628) introduce steric bulk, which can slow down the reaction rate compared to non-substituted bromoacetamides. - Increase the reaction time and/or the molar excess of the reagent. - Consider gentle heating (e.g., 37°C) if the protein is stable at that temperature.
Inaccessible Cysteine Residue - If the target cysteine is buried within the protein's three-dimensional structure, it may not be accessible for conjugation. - Perform the reaction under denaturing (but non-reducing) conditions if refolding is possible. - Genetically engineer the protein to move the cysteine to a more accessible location.

Issue 2: Off-Target Labeling and Lack of Specificity

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Reaction with Other Nucleophilic Residues - Bromoacetamides can react with other nucleophilic amino acid side chains, such as histidine, lysine, and methionine, particularly at higher pH.[2] - To increase selectivity for cysteine, maintain the reaction pH between 7.0 and 7.5. - Use the lowest effective concentration of the bromoacetamide reagent.
Hydrolysis of the Bromoacetamide Group - The bromoacetamide group can undergo hydrolysis, especially at higher pH and in aqueous solutions, rendering it inactive. - Prepare fresh stock solutions and add them to the reaction mixture immediately. - Minimize reaction times where possible.
High Molar Excess of Reagent - Using a large excess of the reagent can drive reactions with less nucleophilic sites. - Perform a titration experiment to determine the optimal molar ratio of the reagent to the protein for sufficient labeling of the target site with minimal off-target modification.

Issue 3: Poor Yield or Purity in PROTAC Synthesis

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Coupling Reactions - Optimize the activation of the carboxylic acid group of the linker before coupling to the amine-containing warhead or E3 ligase ligand. Use standard coupling reagents like EDC/NHS or HATU. - Ensure all reagents are anhydrous, as water can quench the activation reaction.
Degradation of the PROTAC Molecule - The amide bond within the linker is generally stable, but other functionalities on the warhead or E3 ligase ligand may be sensitive to the reaction or purification conditions. - Use mild reaction conditions and purification methods (e.g., reverse-phase HPLC).
Suboptimal Linker Design - The length, rigidity, and composition of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3] - If the PROTAC fails to induce target degradation despite good binary binding, the linker may be causing steric hindrance or an unfavorable orientation.[3][4] - Synthesize and test a library of PROTACs with different linker lengths and compositions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target is the thiol group of cysteine residues in proteins. The reaction proceeds via an SN2 mechanism where the nucleophilic cysteine thiolate attacks the carbon atom bearing the bromine, forming a stable thioether bond.[2]

Q2: How do the 2,2-dimethyl groups affect the reactivity of this reagent?

A2: The two methyl groups on the carbon adjacent to the carbonyl group introduce significant steric hindrance. This steric bulk can slow down the rate of the SN2 reaction with nucleophiles compared to a non-substituted bromoacetamide.[5][6] This may necessitate longer reaction times or a higher concentration of the reagent to achieve the desired level of conjugation. However, this increased steric hindrance may also improve the selectivity for more accessible and highly nucleophilic cysteine residues over other less reactive nucleophiles.

Q3: What are the potential side reactions of this reagent?

A3: Potential side reactions include:

  • Reaction with other nucleophilic amino acids: Besides cysteine, this reagent can react with the side chains of histidine, lysine, and methionine. These reactions are generally slower than the reaction with cysteine and are more prevalent at higher pH values (above 8.0).

  • Hydrolysis: The bromoacetamide functional group can be hydrolyzed by water, which becomes more significant at higher pH. This hydrolysis reaction renders the reagent inactive.

Q4: What is the optimal pH for conjugation reactions with this reagent?

A4: For selective conjugation to cysteine residues, a pH range of 7.0-8.0 is recommended. In this range, the cysteine thiol is sufficiently nucleophilic, while the reactivity of primary amines (like in lysine) is minimized.

Q5: How should I prepare and store stock solutions of this reagent?

A5: It is recommended to dissolve the reagent in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution should be prepared fresh before each use. If storage is necessary, it should be stored at -20°C under desiccated conditions to minimize hydrolysis. Avoid multiple freeze-thaw cycles.

Q6: How can I confirm that the conjugation reaction has occurred and identify the site of modification?

A6: Mass spectrometry is the most common method to confirm conjugation and identify the modification site. An increase in the protein's molecular weight corresponding to the mass of the linker will be observed. To pinpoint the exact residue(s) modified, the conjugated protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.[2]

Experimental Protocols

General Protocol for Protein Conjugation

  • Protein Preparation: Prepare the protein in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines and reducing agents (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5). If reducing agents were used to reduce disulfide bonds, they must be removed by dialysis or with a desalting column prior to adding the bromoacetamide reagent.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Conjugation Reaction: Add the desired molar excess of the reagent stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Due to the steric hindrance of the dimethyl groups, longer incubation times may be necessary. Gentle mixing is recommended.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to a final concentration of 10-20 mM to consume any unreacted bromoacetamide. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or using a desalting column.

  • Analysis: Confirm the conjugation by SDS-PAGE (which may show a shift in molecular weight) and mass spectrometry.

Visualizations

Main_Reaction_vs_Side_Reactions Main Reaction vs. Side Reactions cluster_main Main Reaction (pH 7.0-8.0) cluster_side Side Reactions reagent 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid cysteine Cysteine (Thiol) reagent->cysteine histidine Histidine reagent->histidine lysine Lysine (pH > 8.0) reagent->lysine hydrolysis Hydrolysis (H2O) reagent->hydrolysis protein Protein protein->cysteine protein->histidine protein->lysine main_product Stable Thioether Bond (Desired Conjugate) cysteine->main_product SN2 Reaction side_product_1 Alkylated Histidine histidine->side_product_1 side_product_2 Alkylated Lysine lysine->side_product_2 inactive_reagent Inactive Reagent hydrolysis->inactive_reagent

Caption: Main reaction with cysteine and potential side reactions.

Troubleshooting_Workflow Troubleshooting Low Conjugation Yield start Low/No Conjugation Observed check_reagent Check Reagent Activity (Fresh Stock, Proper Storage) start->check_reagent check_buffer Buffer Composition? (No Thiols/Amines) check_reagent->check_buffer Reagent OK fail Consider Alternative Strategy check_reagent->fail Reagent Inactive check_ph Reaction pH Optimal? (7.5-8.5) check_buffer->check_ph Buffer OK check_buffer->fail Buffer Incompatible optimize_conditions Optimize Reaction Conditions (Increase Time/Concentration) check_ph->optimize_conditions pH OK check_ph->fail pH Suboptimal check_accessibility Target Cysteine Accessible? optimize_conditions->check_accessibility Still Low Yield success Successful Conjugation optimize_conditions->success Yield Improved check_accessibility->success Accessible check_accessibility->fail Inaccessible

Caption: A logical workflow for troubleshooting low conjugation yield.

References

How to improve the yield of conjugation with 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield of your conjugation reactions.

Troubleshooting Guide

Low conjugation yield is a common challenge. This guide provides a structured approach to identifying and resolving potential issues in your experiments.

Question: I am observing a low or no conjugation yield. What are the potential causes and how can I troubleshoot this?

Answer: Low conjugation yield with this compound can stem from several factors, primarily related to its specific chemical structure and the reaction conditions. The presence of the gem-dimethyl group on the carbon adjacent to the bromine atom introduces significant steric hindrance, which can slow down the reaction rate compared to simpler bromoacetamides.

Here’s a step-by-step troubleshooting workflow:

Troubleshooting_Workflow start Low Conjugation Yield check_reagents 1. Verify Reagent Quality and Storage start->check_reagents reagent_storage Is the PEG reagent stored at -20°C and protected from moisture? check_reagents->reagent_storage reagent_solubility Was the PEG reagent fully dissolved before addition? check_reagents->reagent_solubility check_conditions 2. Optimize Reaction Conditions ph_optimization Is the reaction pH optimal (8.5-9.5) for thiol reactivity? check_conditions->ph_optimization stoichiometry Is the molar excess of the PEG reagent sufficient (5-20 fold)? check_conditions->stoichiometry reaction_time Has the reaction time been extended to account for steric hindrance? check_conditions->reaction_time check_protein 3. Assess Protein Substrate thiol_availability Are there free and accessible thiols on the protein? check_protein->thiol_availability protein_purity Is the protein pure and free of interfering substances? check_protein->protein_purity check_purification 4. Evaluate Purification and Analysis purification_loss Is there significant loss of conjugate during purification? check_purification->purification_loss analysis_method Is the analytical method (e.g., SDS-PAGE, MS) sensitive enough? check_purification->analysis_method reagent_storage->check_conditions reagent_solubility->check_conditions ph_optimization->check_protein stoichiometry->check_protein reaction_time->check_protein thiol_availability->check_purification protein_purity->check_purification solution Improved Yield purification_loss->solution analysis_method->solution

Detailed Troubleshooting Steps:

  • Verify Reagent Quality and Storage:

    • Storage: this compound should be stored at -20°C and protected from moisture to prevent hydrolysis of the bromoacetamide group.

    • Solubility: Ensure the reagent is completely dissolved in a suitable organic solvent like DMSO or DMF before adding it to the reaction buffer. Precipitates can lead to inaccurate stoichiometry.

  • Optimize Reaction Conditions:

    • pH: The reaction of bromoacetamides with thiols is highly pH-dependent. The thiol group (-SH) needs to be in its deprotonated thiolate form (-S⁻) to act as an effective nucleophile. A pH range of 8.5-9.5 is generally recommended for this reaction.

    • Stoichiometry: Due to the steric hindrance of the gem-dimethyl group, a higher molar excess of the PEG reagent may be required. We recommend starting with a 5 to 20-fold molar excess of the PEG reagent over the protein.

    • Reaction Time and Temperature: The reaction may be slower due to steric hindrance. Consider increasing the reaction time (e.g., from 2 hours to 4-6 hours or even overnight) or slightly increasing the temperature (e.g., from room temperature to 37°C), while monitoring protein stability.

  • Assess Protein Substrate:

    • Thiol Availability: Confirm the presence of free and accessible sulfhydryl groups on your protein. If your protein has disulfide bonds, it will require reduction with an agent like DTT or TCEP prior to conjugation. Ensure the reducing agent is removed before adding the bromoacetamide reagent, as it will compete for the reagent.

    • Protein Purity: The presence of other nucleophilic impurities in your protein solution can compete with the desired reaction. Ensure your protein is of high purity.

  • Evaluate Purification and Analysis:

    • Purification: Ensure your purification method (e.g., dialysis, size exclusion chromatography) is not leading to a loss of the conjugated product.

    • Analysis: Use a sensitive and appropriate analytical method to detect the conjugate. A small shift in molecular weight on an SDS-PAGE gel might be difficult to resolve. Mass spectrometry provides a more definitive analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?

A1: The optimal pH for the reaction between a bromoacetamide and a thiol is typically in the range of 8.5 to 9.5. In this pH range, the thiol group is sufficiently deprotonated to the more nucleophilic thiolate anion, facilitating the SN2 reaction.

Q2: What are the potential side reactions and how can I minimize them?

A2: While bromoacetamides are relatively specific for thiols, side reactions can occur with other nucleophilic amino acid residues at higher pH values or with a large excess of the reagent. These include reactions with the imidazole (B134444) ring of histidine and the ε-amino group of lysine. To minimize side reactions, it is crucial to maintain the recommended pH range and use the lowest effective molar excess of the PEG reagent.

Q3: How does the 2,2-dimethyl substitution affect the reactivity of the bromoacetamide group?

A3: The two methyl groups on the carbon atom bearing the bromine create significant steric hindrance around the reaction center. This steric bulk impedes the approach of the nucleophilic thiol, thereby slowing down the rate of the SN2 reaction compared to a non-substituted bromoacetamide. Consequently, longer reaction times or a higher molar excess of the reagent may be necessary to achieve a comparable yield.

Q4: Can I use this reagent to conjugate to functional groups other than thiols?

A4: The bromoacetamide moiety is primarily reactive towards thiols. While reactions with other nucleophiles like amines and imidazoles are possible, they are generally much slower and require more forcing conditions. For specific conjugation to other functional groups, alternative chemistries are recommended.

Q5: What is the primary application of this compound?

A5: This reagent is frequently used as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The bromoacetamide group serves as a reactive handle for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand containing a cysteine residue, while the terminal carboxylic acid can be activated for coupling to the other component of the PROTAC.

PROTAC_MoA

Data Presentation

Table 1: Expected Trend of Conjugation Yield with Varying pH

pHExpected Relative YieldRationale
7.0LowThiol is mostly protonated, reducing its nucleophilicity.
8.0ModerateA significant portion of thiols are deprotonated.
9.0 High Optimal balance of thiolate formation and protein stability.
10.0Moderate to HighIncreased risk of side reactions and potential for protein denaturation.

Table 2: Expected Trend of Conjugation Yield with Varying Molar Excess of PEG Reagent

Molar Excess (PEG:Protein)Expected Relative YieldRationale
1:1LowInsufficient reagent to drive the reaction to completion, especially with a sterically hindered reagent.
5:1ModerateA good starting point for optimization.
10:1 High Often sufficient to achieve good yields without excessive side reactions.
20:1HighMay be necessary for less reactive thiols, but increases the risk of non-specific labeling.

Experimental Protocols

General Protocol for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general framework. Optimization of specific parameters such as molar ratios, reaction time, and temperature may be required for your specific application.

Materials:

  • Protein with at least one free cysteine residue

  • This compound

  • Reaction Buffer: 100 mM phosphate (B84403) buffer with 150 mM NaCl, pH 8.5

  • Quenching Solution: 1 M β-mercaptoethanol or 1 M DTT

  • Anhydrous DMSO or DMF

  • Purification system (e.g., dialysis cassettes, size exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • If the protein contains disulfide bonds, reduce them using a 10-20 fold molar excess of DTT or TCEP for 1-2 hours at room temperature.

    • Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer.

  • PEG Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the PEG reagent (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Add the desired molar excess (e.g., 10-fold) of the dissolved PEG reagent to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 4-6 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-20 mM to react with any unreacted PEG reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess PEG reagent and quenching agent by dialysis against a suitable buffer (e.g., PBS) or by size exclusion chromatography.

  • Analysis and Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Confirm the conjugation and determine the degree of labeling by mass spectrometry.

Experimental_Workflow

Technical Support Center: Purification of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of reaction products involving 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid. This PEGylated linker is commonly utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterobifunctional linker molecule containing a bromoacetamide group, a polyethylene (B3416737) glycol (PEG3) spacer, and a carboxylic acid. The bromoacetamide group serves as a reactive handle for conjugation with thiol groups, while the carboxylic acid can be activated to react with amines.[3][6][7] Its primary application is in the construction of PROTACs, where it connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[1][8][9]

Q2: Why is the purification of reaction products containing this linker challenging?

A2: The purification of PEGylated compounds like the reaction products of this compound can be difficult due to several factors:

  • High Polarity: The PEG chain imparts high polarity, which can lead to issues like streaking on silica (B1680970) gel chromatography.[10]

  • Structural Similarity: Close structural similarity between the desired product, starting materials, and byproducts can make separation difficult.

  • Hydrophobicity and Hydrophilicity: The molecule possesses both hydrophobic (bromo-dimethyl-acetamido group) and hydrophilic (PEG and acid groups) regions, which can lead to complex chromatographic behavior.[11]

  • Aggregation: PEGylated molecules can sometimes aggregate, especially under harsh purification conditions.[12]

Q3: What are the most common purification techniques for this type of compound?

A3: The most common and effective purification techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful method for purifying PEGylated small molecules.[][14][]

  • Size-Exclusion Chromatography (SEC): Useful for separating molecules based on their hydrodynamic radius, which is significantly altered by PEGylation.[]

  • Liquid-Liquid Extraction: Can be employed to remove water-soluble impurities like unreacted PEG, though the amphiphilic nature of the product requires careful solvent selection.[11][16]

  • Column Chromatography on Silica Gel: While challenging due to the polarity, it can be optimized with specific solvent systems.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound reaction products.

Problem Potential Cause Suggested Solution
Product streaks on silica gel TLC/column The compound is highly polar due to the PEG3 chain.Use a more polar solvent system. Consider solvent systems like CHCl3/MeOH or DCM/MeOH, potentially with a small amount of acetic acid to suppress the ionization of the carboxylic acid. A slow gradient of a polar solvent can also improve separation.[10]
Poor separation of product from starting material The starting material and product have very similar polarities.Optimize the HPLC gradient. A shallower gradient and a lower flow rate can improve resolution.[12] Consider a different stationary phase for your HPLC column (e.g., C18 vs. C4).[17][18]
Presence of unreacted PEG starting material in the final product Insufficient removal during extraction or chromatography.Perform multiple aqueous washes of an organic extract (e.g., with ethyl acetate (B1210297) or dichloromethane) to remove the highly water-soluble PEG starting material.[11] Size-exclusion chromatography can also be effective at removing smaller, unreacted PEG molecules.[12][]
Low product recovery after purification The product may be aggregating or adsorbing to the stationary phase.Perform purification steps at a lower temperature (e.g., 4°C) to minimize aggregation.[12] Ensure the mobile phase is optimized for the stability of your product. For HPLC, consider adding a small amount of a competing agent to the mobile phase.
Final product is not pure by LC-MS analysis Co-elution of impurities with similar properties.Re-purify using an orthogonal chromatographic method. For example, if you used RP-HPLC, try purification by SEC or hydrophilic interaction liquid chromatography (HILIC).

Experimental Protocols

General Protocol for Reverse-Phase HPLC (RP-HPLC) Purification

This is a general starting protocol and should be optimized for your specific reaction product.

  • System Preparation:

    • Equilibrate the HPLC system and a C18 column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a suitable solvent (e.g., a small amount of DMSO, DMF, or the initial mobile phase).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Elute the sample using a gradient of a polar solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% trifluoroacetic acid or formic acid).

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by LC-MS to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Example HPLC Gradient:

Time (minutes)% Solvent A (e.g., Water + 0.1% TFA)% Solvent B (e.g., Acetonitrile + 0.1% TFA)
0955
5955
35595
40595
41955
50955

Note: This is an illustrative gradient and the actual gradient will need to be optimized.

Visualizations

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like this compound.

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

Experimental Workflow for Purification and Analysis

The diagram below outlines a typical experimental workflow for the purification and analysis of a reaction product involving this compound.

Purification_Workflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Start->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Discard) Extraction->Aqueous_Phase Concentration Concentration Organic_Phase->Concentration Purification Chromatographic Purification (e.g., RP-HPLC) Concentration->Purification Fraction_Analysis Fraction Analysis (LC-MS) Purification->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product Characterization Characterization (NMR, HRMS) Final_Product->Characterization

Caption: A typical workflow for the purification and analysis of reaction products.

References

Common problems in linking 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid. This bifunctional linker is commonly utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group of this compound and what does it target?

The primary reactive group is the bromoacetamide moiety. It specifically reacts with nucleophilic functional groups, most notably the thiol (-SH) groups of cysteine residues in proteins and peptides through S-alkylation to form a stable thioether bond.

Q2: What is the function of the carboxylic acid group on this linker?

The terminal carboxylic acid group can be activated (e.g., using EDC and NHS) to react with primary amine groups (-NH2) on other molecules, such as proteins, amine-modified oligonucleotides, or other small molecules, forming a stable amide bond.

Q3: What are the advantages of using a bromoacetamide linker over a maleimide (B117702) linker?

Bromoacetamide linkers form highly stable thioether bonds that are not susceptible to the reverse Michael addition that can sometimes be observed with maleimide-thiol conjugates, leading to greater plasma stability of the resulting conjugate.

Q4: What is the role of the PEG3 spacer?

The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the conjugate in aqueous media. It can also help to optimize the pharmacokinetic properties of the final molecule.

Q5: What are the recommended storage conditions for this compound?

It is recommended to store the solid compound at -20°C in a tightly sealed container, protected from moisture and light. For solutions, it is best to prepare them fresh for immediate use. If short-term storage of a stock solution (e.g., in anhydrous DMSO) is necessary, it should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Low or No Conjugation to Thiols
Possible Cause Recommended Solution
Incorrect pH of the reaction buffer. The reaction of the bromoacetamide group with thiols is most efficient at a pH between 7.5 and 8.5. At lower pH, the thiol group is protonated and less nucleophilic. Increase the pH of your reaction buffer to this range.
Thiol groups are oxidized. Ensure that the thiol groups on your protein or peptide are in a reduced state. Before adding the linker, treat your sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Remove the reducing agent before adding the bromoacetamide linker.
Degradation of the bromoacetamide linker. Prepare fresh solutions of the linker immediately before use. The bromoacetamide group can be susceptible to hydrolysis, especially in aqueous buffers.
Insufficient molar excess of the linker. Increase the molar excess of the this compound linker relative to the thiol concentration. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific application.
Problem 2: Off-Target Reactions and Lack of Specificity
Possible Cause Recommended Solution
Reaction pH is too high. While a pH of 7.5-8.5 is optimal for thiol reactivity, a pH above 9.0 can lead to increased reactivity with other nucleophilic residues like the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine. Lower the pH to the recommended range to improve specificity for thiols.
High molar excess of the linker. An excessive concentration of the linker can drive reactions with less reactive, off-target sites. Reduce the molar excess of the linker to the minimum required for efficient conjugation to your target thiol.
Prolonged reaction time. Extended reaction times can lead to the accumulation of off-target modifications. Optimize the reaction time by performing a time-course experiment to find the point of maximum thiol conjugation with minimal side reactions.
Reaction with methionine residues. Bromoacetamides can sometimes react with methionine residues. If this is a significant issue, consider optimizing the reaction conditions (lower concentration, shorter time) to minimize this side reaction.
Problem 3: Precipitation or Aggregation of the Conjugate
Possible Cause Recommended Solution
Low solubility of the starting materials or the final conjugate. The PEG3 linker is designed to improve solubility. However, if you are working with hydrophobic molecules, you may need to add organic co-solvents to the reaction buffer. Ensure that the final conjugate is in a buffer that maintains its solubility.
Protein denaturation. Ensure that the reaction conditions (pH, temperature, presence of co-solvents) are not causing your protein to denature and aggregate.

Experimental Protocols

General Protocol for Activating the Carboxylic Acid Group

This protocol describes the activation of the carboxylic acid group for subsequent reaction with a primary amine.

  • Reagent Preparation :

    • Dissolve this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to a desired concentration (e.g., 100 mM).

    • Prepare a stock solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation Reaction :

    • Add a molar excess of EDC and NHS to the solution of the linker. A common starting point is a 1.5 to 5-fold molar excess of each.

    • Incubate the reaction for 15-30 minutes at room temperature. The activation is most efficient at a pH between 4.5 and 7.2.

  • Conjugation to an Amine-Containing Molecule :

    • Add the activated linker solution to your amine-containing molecule in a buffer with a pH between 7.2 and 8.0.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.

  • Quenching :

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS-activated linker.

General Protocol for Conjugation to a Thiol-Containing Protein

This protocol outlines the conjugation of the bromoacetamide group to a protein with available cysteine residues.

  • Protein Preparation :

    • If necessary, reduce disulfide bonds in your protein using a reducing agent like DTT or TCEP to expose free thiol groups.

    • Remove the reducing agent using a desalting column or dialysis. The buffer should be exchanged to a reaction buffer with a pH between 7.5 and 8.5 (e.g., phosphate (B84403) buffer with EDTA).

  • Conjugation Reaction :

    • Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Add the desired molar excess of the linker to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours. The optimal time should be determined empirically.

  • Quenching the Reaction :

    • Stop the reaction by adding a quenching reagent containing a thiol group, such as DTT or L-cysteine, to react with any excess bromoacetamide linker.

  • Purification :

    • Remove excess linker and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.

Data Presentation

Table 1: Recommended Reaction pH for Bromoacetamide Conjugation

Target Functional GroupOptimal pH RangeNotes
Thiol (-SH)7.5 - 8.5Balances high reactivity of the thiolate anion with minimal side reactions.
Amine (-NH2)> 9.0Reaction with amines becomes more significant at higher pH, leading to potential off-target modifications.

Table 2: Factors Influencing the Stability of Bromoacetamide Linkers in Solution

FactorEffect on StabilityMitigation Strategy
pH Susceptible to hydrolysis in strongly acidic or basic conditions.Maintain solutions at a neutral or slightly acidic pH for storage. Use appropriate buffers for reactions.
Temperature Elevated temperatures accelerate degradation.Store stock solutions at -20°C or -80°C. Perform reactions at controlled room temperature unless otherwise optimized.
Light Can promote decomposition.Protect solutions from light by using amber vials or wrapping containers in foil.
Nucleophiles Water and other nucleophiles can lead to degradation.Use anhydrous solvents for stock solutions. Prepare aqueous solutions fresh.

Visualizations

ADC_Workflow cluster_antibody Antibody Preparation cluster_linker Linker Activation cluster_drug Drug Payload cluster_conjugation Conjugation Antibody Antibody Reduction Reduction Antibody->Reduction DTT/TCEP Reduced_Antibody Reduced_Antibody Reduction->Reduced_Antibody Conjugation_Step2 Thioether Bond Formation Reduced_Antibody->Conjugation_Step2 Linker 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid Activation Activation Linker->Activation EDC/NHS Activated_Linker Activated Linker Activation->Activated_Linker Conjugation_Step1 Amide Bond Formation Activated_Linker->Conjugation_Step1 Drug Drug Payload (with amine) Drug->Conjugation_Step1 Linker_Drug Linker-Drug Intermediate Conjugation_Step1->Linker_Drug Linker_Drug->Conjugation_Step2 ADC Antibody-Drug Conjugate (ADC) Conjugation_Step2->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Workflow POI_Ligand Protein of Interest (POI) Ligand (with amine) Step1_Conjugation Couple POI Ligand POI_Ligand->Step1_Conjugation Linker 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid Activation Activate Linker (EDC/NHS) Linker->Activation E3_Ligand E3 Ligase Ligand (with thiol) Step2_Conjugation Couple E3 Ligase Ligand E3_Ligand->Step2_Conjugation Activation->Step1_Conjugation Intermediate POI-Linker Intermediate Step1_Conjugation->Intermediate Intermediate->Step2_Conjugation PROTAC PROTAC Molecule Step2_Conjugation->PROTAC

Caption: General workflow for PROTAC synthesis.

Technical Support Center: 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the reaction workup and purification of this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing a bromoacetamide group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The bromoacetamide group is reactive towards nucleophiles, particularly thiol groups (e.g., from cysteine residues in proteins), forming a stable thioether bond.[1] The carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines, forming a stable amide bond.[2][3] This linker is commonly used in bioconjugation and for the development of antibody-drug conjugates (ADCs) and PROTACs.[4]

Q2: What are the key challenges in the workup and purification of reactions involving this PEG linker?

The purification of PEGylated compounds can be challenging due to their propensity to be oils or waxy solids, their high polarity, and potential for aggregation.[][6] Common issues include the removal of unreacted PEG linker, separation from desired product, and managing the solubility of the conjugates.[7][8] PEG chains can also shield charges on proteins, which can affect purification methods like ion-exchange chromatography.[]

Q3: Which chromatographic techniques are suitable for purifying conjugates of this linker?

Several chromatographic techniques can be employed, often in combination:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins or molecules from unreacted, smaller PEG linkers based on their hydrodynamic volume.[]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since the PEG linker can alter the surface charge of a protein, IEX can be effective in separating PEGylated species.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a useful complementary technique to IEX.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This can be used for the purification of smaller molecule conjugates.

Q4: How can I quench the reaction before starting the workup?

For reactions targeting the bromoacetamide group with a thiol, the reaction can be quenched by adding a small molecule thiol compound in excess, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. For reactions involving the activated carboxylic acid, quenching can be achieved by adding an excess of a small molecule primary amine, like Tris buffer or glycine.

Troubleshooting Guide

This guide addresses common problems encountered during the workup of reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product is an oil or waxy solid, difficult to handle. The PEG chain imparts an oily nature to the compound.Consider forming a salt of the carboxylic acid to induce precipitation. Another strategy is complexation with salts like MgCl₂ to form a solid, which can be decomplexed with an aqueous workup.[6]
Streaking on TLC and poor separation on silica (B1680970) gel column. PEG-containing compounds are often very polar and can interact strongly with silica gel.Use a more polar eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform (B151607).[8] A slow gradient of ethanol/isopropanol in chloroform has also been reported to improve separation.[8] Consider alternative purification methods like SEC or RP-HPLC.
Incomplete reaction or presence of starting material. Steric hindrance at the reaction site, suboptimal pH, or hydrolysis of activated esters.For amide coupling, ensure the pH is between 7.0 and 8.5.[9] Prepare activated ester solutions immediately before use and use anhydrous solvents to prevent hydrolysis.[9] For thiol reactions, ensure the pH is around 8 for optimal reactivity.[10]
Product aggregation after purification. Harsh purification conditions (e.g., high pressure in SEC) or inappropriate buffer conditions.Reduce the flow rate during SEC to lower the pressure.[8] Perform purification steps at low temperatures (e.g., 4°C). Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your conjugate's stability.[8]
Difficulty removing unreacted PEG linker. Inefficient separation by the chosen purification method.For larger conjugates, dialysis or ultrafiltration/diafiltration can be effective.[7] Optimize your SEC column length and pore size for better resolution between your product and the unreacted linker.[7]

Experimental Workflow & Diagrams

Below is a generalized workflow for a typical conjugation reaction and subsequent workup.

G cluster_reaction Reaction Step cluster_workup Workup & Purification start Dissolve 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid in appropriate solvent react Add to target molecule (e.g., protein with thiols) start->react incubate Incubate under optimal conditions (pH, temp) react->incubate quench Quench reaction with excess small molecule (e.g., DTT) incubate->quench remove_quencher Initial purification to remove quencher and unreacted linker (e.g., Dialysis or SEC) quench->remove_quencher Proceed to workup chromatography Further purification by chromatography (e.g., IEX, HIC, or RP-HPLC) remove_quencher->chromatography characterize Characterize final product (MS, NMR, etc.) chromatography->characterize

Caption: Generalized workflow for the conjugation and purification of this compound.

This diagram illustrates the key stages from the initial reaction setup to the final characterization of the purified conjugate.

G cluster_causes cluster_solutions trouble Problem Encountered During Workup cause1 PEG Nature (Oily/Waxy) trouble->cause1 cause2 High Polarity trouble->cause2 cause3 Suboptimal Reaction Conditions trouble->cause3 cause4 Harsh Purification Conditions trouble->cause4 sol1 Salt Formation or Complexation cause1->sol1 sol2 Optimize Chromatographic Method/Eluent cause2->sol2 sol3 Adjust pH, Time, Reagent Stoichiometry cause3->sol3 sol4 Modify Purification Parameters (Temp, Flow Rate) cause4->sol4

Caption: A troubleshooting logic diagram for workup issues.

This diagram provides a logical flow from a general problem encountered during the workup to its potential causes and corresponding solutions.

References

Technical Support Center: Synthesis and Handling of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges during the synthesis, purification, and handling of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents designed to selectively degrade target proteins within cells. This linker contains three key functional components:

  • A 2-bromo-2,2-dimethyl-acetamido group : This tertiary bromoacetamide moiety serves as a reactive handle, typically for conjugation to a ligand that binds to an E3 ubiquitin ligase.

  • A hydrophilic PEG3 spacer : The polyethylene (B3416737) glycol (PEG) chain enhances the solubility of the final PROTAC molecule in aqueous media.

  • A terminal carboxylic acid : This group allows for the coupling of the linker to a ligand that binds the target protein of interest, usually via the formation of a stable amide bond.

Q2: What are the primary degradation pathways to be aware of during synthesis and storage?

The main points of instability in the this compound molecule are the tertiary bromoacetamide and the amide linkage. The PEG chain itself is generally stable but can be susceptible to oxidation under certain conditions. Key degradation pathways include:

  • Hydrolysis of the tertiary bromide : The 2-bromo-2,2-dimethylacetyl group contains a tertiary alkyl bromide which can be susceptible to hydrolysis, particularly under aqueous basic conditions, to form the corresponding hydroxy derivative.

  • Amide bond hydrolysis : The amide linkage can be cleaved under strong acidic or basic conditions, especially at elevated temperatures.

  • PEG chain oxidation : Prolonged exposure to oxygen, light, and certain metal ions can lead to the oxidative degradation of the PEG chain.[3]

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The following are general recommendations for storing this and similar PEG-containing reagents:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the PEG chain.[3]
Light Protected from light (e.g., in an amber vial)Prevents light-induced degradation.[3]
Moisture Desiccated environmentMinimizes hydrolysis of the bromo and amide functionalities.

Before use, it is important to allow the reagent to warm to room temperature before opening the container to prevent condensation of moisture.[3][4][5][6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of conjugates involving this compound.

Issue 1: Low Yield of Amide Coupling Reaction

Possible Causes:

  • Inefficient activation of the carboxylic acid: The carboxylic acid needs to be activated to react efficiently with an amine.

  • Suboptimal reaction pH: The pH of the reaction mixture can significantly impact the efficiency of the coupling reaction.

  • Degradation of the linker: The linker may degrade under the reaction conditions.

  • Steric hindrance: The bulky 2,2-dimethyl groups may hinder the approach of the amine to the activated carboxylic acid.

Solutions:

SolutionDetailed Recommendation
Optimize Carboxylic Acid Activation Use a reliable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Alternatively, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) can be used to form a more stable NHS-ester intermediate.
Control Reaction pH For EDC/NHS coupling, the activation step is most efficient at pH 4.5-6.0, while the subsequent reaction with the amine is optimal at pH 7.2-7.5.[5] For HATU-mediated coupling, the reaction is typically performed in an aprotic polar solvent like DMF.
Maintain Anhydrous Conditions Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the activated ester and the bromoacetamide moiety.
Increase Reaction Time or Temperature If steric hindrance is a concern, increasing the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C) may improve the yield. Monitor the reaction progress by LC-MS to avoid significant degradation.
Issue 2: Presence of Impurities in the Final Product

Possible Causes:

  • Degradation of the starting material or product.

  • Side reactions during the coupling step.

  • Inefficient purification.

Solutions:

SolutionDetailed Recommendation
Monitor for Degradation Use analytical techniques like LC-MS to identify potential degradation products. Key degradation products to look for include the hydrolyzed bromo- moiety (replaced by -OH) and cleaved amide bond fragments.
Optimize Purification Method Due to the polar nature of PEGylated compounds, purification can be challenging.[8] Reverse-phase HPLC with a C18 column is often effective. A shallow gradient of an appropriate organic solvent (e.g., acetonitrile) in water with a modifier like formic acid or trifluoroacetic acid is recommended. Size exclusion chromatography (SEC) can also be used to separate the desired product from smaller impurities.[]
Quench the Reaction After the coupling reaction is complete, quench any unreacted activated esters by adding a small amine like ethanolamine (B43304) or glycine (B1666218) to prevent the formation of unwanted side products during workup and purification.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound to a Primary Amine

This protocol describes a general method for coupling the carboxylic acid of the linker to a primary amine-containing molecule using HATU as the coupling agent.

Materials:

  • This compound

  • Amine-containing substrate

  • HATU

  • DIPEA

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC system for purification

  • LC-MS for reaction monitoring and product characterization

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing substrate (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove excess DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

Protocol 2: Analysis of Degradation by LC-MS

This protocol outlines a method to assess the stability of this compound under different pH conditions.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 4, 7, and 9)

  • LC-MS system with a C18 reverse-phase column

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Incubate the linker in the different pH buffers at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of each sample and quench any further reaction by adding an equal volume of acetonitrile containing 0.1% formic acid.

  • Analyze the samples by LC-MS. Monitor for the disappearance of the parent compound and the appearance of potential degradation products, such as the hydrolyzed bromo-derivative.

  • Quantify the percentage of the compound remaining at each time point to determine the degradation rate.

Visualizations

G cluster_synthesis Synthesis Workflow Linker 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid ActivatedLinker Activated Ester Intermediate Linker->ActivatedLinker Activation Activator HATU / DIPEA Activator->ActivatedLinker Amine Amine-containing Substrate Product PROTAC Conjugate Amine->Product ActivatedLinker->Product Coupling

Caption: Workflow for the synthesis of a PROTAC conjugate.

G cluster_degradation Potential Degradation Pathways Start This compound Hydrolysis_Br Hydrolysis of Tertiary Bromide Start->Hydrolysis_Br Aqueous Base Hydrolysis_Amide Amide Bond Hydrolysis Start->Hydrolysis_Amide Strong Acid/Base, Heat Oxidation_PEG PEG Chain Oxidation Start->Oxidation_PEG O2, Light, Metal Ions

Caption: Potential degradation pathways for the linker molecule.

References

Technical Support Center: Enhancing PROTAC Solubility with 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using the PEG-based linker, 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve PROTAC solubility?

A1: this compound is a heterobifunctional linker used in the synthesis of PROTACs.[1][2] It contains a polyethylene (B3416737) glycol (PEG) spacer, which is known to enhance the hydrophilicity and aqueous solubility of molecules.[3][4][5][6] PROTACs are often large, complex molecules with high lipophilicity, which can lead to poor solubility in aqueous buffers and limit their therapeutic potential.[7][8][9] By incorporating a PEG linker like this compound, the overall polarity of the PROTAC molecule is increased, which can significantly improve its solubility and bioavailability.[4][10]

Q2: What are the common experimental consequences of poor PROTAC solubility?

A2: Poor solubility of PROTACs can lead to several experimental issues, including:

  • Precipitation in assays: The PROTAC may precipitate in aqueous buffers used for cell culture or biochemical assays, leading to inaccurate measurements of its potency (e.g., DC50, IC50).[8]

  • Inaccurate quantification: Undissolved compound can result in errors when determining the actual concentration in stock solutions and experimental wells.[8]

  • Low bioavailability: In cellular and in vivo studies, poor solubility can limit the amount of PROTAC that crosses cell membranes to reach its intracellular target, thereby reducing its effectiveness.[8]

  • Irreproducible results: The degree of precipitation can differ between experiments, leading to high variability and a lack of reproducibility.[8]

Q3: Besides improving solubility, what other roles does the linker play in a PROTAC?

A3: The linker is a critical component of a PROTAC that influences more than just solubility.[3][4] Its length, rigidity, and composition can affect:

  • Ternary complex formation: The linker must be of an appropriate length and flexibility to allow the two ends of the PROTAC to simultaneously bind to the target protein and the E3 ligase, forming a stable and productive ternary complex.[10][11]

  • Cell permeability: While PEG linkers can increase hydrophilicity, which may hinder passive diffusion across the cell membrane, their flexibility can allow the PROTAC to adopt a conformation that shields its polar surface area, aiding in cell entry.[10]

  • Target degradation efficiency: The linker's properties directly impact the efficiency of ubiquitination and subsequent degradation of the target protein.[4]

Q4: How do I choose the optimal linker length and composition for my PROTAC?

A4: The selection of the optimal linker is often an empirical process and may require synthesizing and testing a series of PROTACs with different linkers.[10][12] Key considerations include balancing hydrophilicity for solubility with the ability to permeate cell membranes and form a stable ternary complex. While computational modeling can aid in rational design, experimental validation is crucial.[13]

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered when working with PROTACs incorporating this compound.

Problem: My PROTAC is precipitating out of the aqueous assay buffer.

This is a common issue arising from the inherent lipophilicity of many PROTACs.

Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Buffer step1 1. Verify Stock Solution - Is the DMSO stock clear? - Is the concentration correct? start->step1 step2 2. Optimize Working Solution Preparation - Minimize final DMSO concentration (<0.5%). - Use serial dilutions in aqueous buffer. step1->step2 Stock is clear step3 3. Employ Solubilizing Agents - Try co-solvents like PEG300 or Tween-80. - Gentle heating (37°C) or sonication may help. step2->step3 Precipitation persists step4 4. Assess Kinetic vs. Thermodynamic Solubility - Determine if precipitation occurs over time. step3->step4 Still issues end Solubility Issue Resolved step4->end Optimization successful end_fail Consider PROTAC Redesign (e.g., different linker, attachment points) step4->end_fail Persistent precipitation

Caption: Troubleshooting workflow for PROTAC precipitation.

Detailed Steps:

  • Verify Stock Solution: Ensure your high-concentration stock solution, typically in 100% DMSO, is fully dissolved. Visually inspect for any precipitate.

  • Optimize Working Solution Preparation: When diluting the DMSO stock into an aqueous buffer (e.g., PBS or cell culture media), the abrupt change in solvent polarity can cause precipitation.[14]

    • Minimize the final DMSO concentration in your assay, ideally keeping it below 0.1%.[14]

    • Perform serial dilutions, adding the aqueous buffer to the DMSO stock slowly while vortexing.[14]

  • Employ Solubilizing Agents: For challenging PROTACs, co-solvents can be beneficial.[14] A formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80 can be effective.[14] Gentle heating (e.g., 37°C for 5-10 minutes) and brief sonication can also aid dissolution.[14]

  • Assess Solubility Type: Distinguish between kinetic and thermodynamic solubility. A kinetic solubility assay can determine the concentration at which a compound precipitates from a supersaturated solution, which is often more relevant for in vitro assays.[8]

Quantitative Data Summary

The following table summarizes typical physicochemical properties of PROTACs and the potential impact of incorporating a PEG3 linker. The values are illustrative and will vary for specific PROTACs.

PropertyTypical Range for Lipophilic PROTACsExpected Impact of PEG3 Linker
Molecular Weight (MW) >800 DaIncrease
Calculated LogP (cLogP) >5Decrease
Topological Polar Surface Area (TPSA) >120 ŲIncrease
Aqueous Solubility <10 µMIncrease

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol determines the concentration at which a PROTAC begins to precipitate from an aqueous solution.

Materials:

  • PROTAC of interest

  • 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Nephelometer

Procedure:

  • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Create a serial dilution of the stock solution in a 96-well plate using DMSO.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing 198 µL of PBS in each well. This will create a range of PROTAC concentrations with a final DMSO concentration of 1%.

  • Shake the plate for 1-2 hours at room temperature.

  • Measure the light scattering of each well using a nephelometer.

  • Plot the nephelometry units against the PROTAC concentration. The point at which the slope of the curve sharply increases indicates the solubility limit.[15]

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein after treatment with the PROTAC.[16][17]

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Cell culture medium

  • DMSO (vehicle control)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.[16]

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time (e.g., 24 hours). Include a vehicle-only control (DMSO).[17]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.[16]

    • Add lysis buffer to the cells, scrape, and collect the lysate.[16]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[16]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[16]

  • SDS-PAGE and Transfer:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.[16]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[16]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.[16]

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability to assess the cytotoxic effects of the PROTAC.[18]

Materials:

  • Cells of interest

  • PROTAC of interest

  • Cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents by shaking for 2 minutes.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

PROTAC Mechanism of Action

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

G Synthesis PROTAC Synthesis (with PEG3 linker) Solubility Solubility Assessment (Nephelometry) Synthesis->Solubility Degradation Degradation Assay (Western Blot) Solubility->Degradation Soluble compound Viability Cell Viability Assay (e.g., CTG) Degradation->Viability Degradation confirmed Optimization Lead Optimization Viability->Optimization Potent & non-toxic

Caption: Workflow for evaluating a new PROTAC.

References

Technical Support Center: HPLC Purification of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the HPLC purification of conjugates synthesized using the 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid linker. This resource offers detailed experimental protocols, troubleshooting advice for common issues, and a list of frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable HPLC method for purifying my this compound conjugate?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for the purification of PEGylated molecules of this nature. The separation is based on the hydrophobicity of the molecules. The conjugate, being more hydrophobic than the unreacted PEG linker, will be retained longer on a non-polar stationary phase like C18 or C8.

Q2: Which HPLC column should I choose for the purification?

A2: A C18 column is an excellent starting point for purifying your conjugate. C8 columns can also be effective. For high-resolution analytical work or challenging separations, consider columns with a smaller particle size (e.g., < 5 µm). For larger conjugates, such as PEGylated proteins, a C4 column might provide better results.

Q3: My conjugate does not have a strong UV chromophore. What detection method should I use?

A3: The PEG linker itself lacks a strong UV chromophore. If the molecule you have conjugated to the linker is also not UV-active, you will need to use a universal detector. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are highly recommended for detecting PEGylated compounds. Mass Spectrometry (MS) is also an excellent option as it provides both detection and mass confirmation of your conjugate.

Q4: Why does the peak for my PEGylated conjugate appear broad in the chromatogram?

A4: Peak broadening with PEGylated compounds can be due to several factors. While the PEG3 linker is monodisperse, heterogeneity in the conjugation reaction (e.g., multiple conjugation sites on a protein) can lead to a broader peak. Other causes include suboptimal chromatographic conditions, such as a slow gradient or a column temperature that is too low. Increasing the column temperature can sometimes improve peak shape.

Q5: How can I confirm that the bromoacetamide group is still active after purification?

A5: The integrity of the bromoacetamide group is crucial for subsequent conjugation steps. After purification, you can test its reactivity by reacting a small aliquot of the purified conjugate with a thiol-containing molecule, such as cysteine or glutathione, and analyzing the reaction mixture by HPLC or LC-MS. A successful reaction will show a new peak corresponding to the thiol-adduct of your conjugate.

Experimental Protocol: RP-HPLC Purification

This protocol provides a general starting point for the purification of this compound conjugates. Optimization will likely be required based on the specific properties of your conjugate and your HPLC system.

1. Sample Preparation:

  • Ensure your crude reaction mixture is free of solid particulates by filtering it through a 0.22 µm syringe filter.

  • If your sample is dissolved in a strong organic solvent like DMSO or DMF, dilute it with the initial mobile phase conditions (e.g., 95% Mobile Phase A) to prevent peak distortion. For best results, the sample should be dissolved in a solvent that is as weak as or weaker than the mobile phase.

2. HPLC System and Column:

  • HPLC System: A standard analytical or preparative HPLC system.

  • Column: A C18 reversed-phase column is recommended as a starting point.

  • Detection: Use a UV detector if your conjugate has a chromophore. Otherwise, an ELSD, CAD, or MS detector is necessary.

3. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Note: Ensure all mobile phase components are HPLC grade and have been properly degassed.

4. Gradient Conditions:

  • The following gradient is a good starting point for method development. The percentages may need to be adjusted based on the hydrophobicity of your conjugate.

Time (minutes)% Mobile Phase B
05
55
3595
4095
415
505

5. Purification Procedure:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 minutes or until a stable baseline is achieved.

  • Inject your prepared sample onto the column.

  • Run the gradient method as defined above.

  • Collect fractions as the peaks elute from the column.

  • Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure conjugate.

  • Pool the pure fractions and remove the solvent by lyophilization or evaporation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No peak or very small peak for the conjugate - Conjugation reaction failed. - Conjugate is not eluting from the column. - Improper detection method.- Confirm the success of the conjugation reaction using a different analytical technique (e.g., LC-MS) before purification. - Run a steeper gradient (e.g., 5-95% B over a shorter time) to ensure the compound is eluting. - Ensure you are using an appropriate detector (ELSD, CAD, or MS) if your compound is not UV-active.
Broad or tailing peaks - Column is overloaded. - Suboptimal mobile phase pH. - Secondary interactions with the stationary phase. - Column degradation.- Reduce the amount of sample injected. - Ensure the mobile phase contains an ion-pairing agent like TFA to improve peak shape. - Increase the column temperature (e.g., to 40-50 °C). - Use a new or different type of column.
Poor separation of conjugate from starting materials - Inappropriate gradient. - Unsuitable column chemistry.- Optimize the gradient. A shallower gradient around the elution time of your conjugate can improve resolution. - Try a different column (e.g., C8 or a phenyl-hexyl column) to alter the selectivity.
Low recovery of the purified conjugate - Conjugate is adsorbing to the column. - Conjugate is unstable in the mobile phase.- Try a different column chemistry. - Ensure the mobile phase pH is appropriate for the stability of your conjugate. Consider using formic acid instead of TFA if your compound is acid-labile.
Presence of unexpected peaks in the final product - Co-elution of impurities. - Degradation of the conjugate during purification or work-up.- Re-optimize the HPLC method for better resolution. - Analyze the unexpected peaks by MS to identify them. If they are degradation products, adjust the purification conditions (e.g., pH, temperature) to minimize their formation.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product Reaction Crude Reaction Mixture Filter Filter Sample (0.22 µm) Reaction->Filter Dilute Dilute with Mobile Phase A Filter->Dilute Equilibrate Equilibrate C18 Column Dilute->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final_Product Pure Conjugate Lyophilize->Final_Product

Caption: Experimental workflow for the HPLC purification of conjugates.

Troubleshooting_Logic cluster_solutions_broad Solutions for Broad/Tailing Peaks cluster_solutions_split Solutions for Split Peaks Problem Poor Peak Shape? Broad_Tailing Broad or Tailing Problem->Broad_Tailing Yes Split Split Peaks Good_Shape Good Peak Shape Problem->Good_Shape No Reduce_Load Reduce Injection Volume Broad_Tailing->Reduce_Load Increase_Temp Increase Column Temperature Broad_Tailing->Increase_Temp Optimize_Gradient Optimize Gradient Broad_Tailing->Optimize_Gradient Change_Column Change Column Broad_Tailing->Change_Column Check_Column Check for Column Void Split->Check_Column Check_Frit Check for Blocked Frit Split->Check_Frit Dissolution Ensure Complete Sample Dissolution Split->Dissolution

Caption: Troubleshooting logic for common HPLC peak shape issues.

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Spotlight on 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC's architecture consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2][3] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2][4]

This guide provides a comparative analysis of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid , a specialized PROTAC linker, against other commonly used polyethylene (B3416737) glycol (PEG) and alternative linkers. By examining its unique structural elements and presenting supporting experimental data from analogous systems, we aim to provide researchers, scientists, and drug development professionals with a clear framework for rational PROTAC design.

Part 1: A Structural and Functional Comparison

The properties of a PROTAC linker are dictated by its constituent parts. This compound features a reactive bromoacetamide group, a flexible PEG3 spacer, and a terminal carboxylic acid for conjugation. This combination offers a distinct profile compared to more conventional linkers.

The Reactive Group: Bromoacetamide for Covalent Engagement

The 2-Bromo-2,2-dimethyl-acetamido moiety is a reactive functional group. Unlike standard linkers that form stable, non-reactive connections, a bromoacetamide group can form a covalent bond with nucleophilic residues on a protein, such as the thiol group of a cysteine.[5][6] This feature enables the design of covalent PROTACs, which can offer enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.

FeatureBromoacetamide-type (Covalent)Standard Linkers (Non-covalent)
Binding Mode Forms an irreversible or reversible covalent bond with the target protein.[7][8]Relies on non-covalent interactions (e.g., hydrogen bonds, van der Waals forces).[8]
Potential Advantages Increased potency, target occupancy, and duration of action. May overcome drug resistance.[7]Catalytic turnover is maintained; avoids permanent protein modification.[8]
Considerations Potential for off-target reactivity; may abrogate the catalytic nature of the PROTAC.[8]Requires high-affinity binding interactions for potent degradation.
Typical Use Case Targeting proteins with available nucleophilic residues (e.g., cysteine).Broadly applicable to most protein targets.
The Spacer: The Critical Role of PEG Length

Polyethylene glycol (PEG) chains are the most common motifs used in PROTAC linkers due to their ability to increase water solubility and improve pharmacokinetic properties.[3][9][] The length of the PEG chain is a critical parameter that must be optimized for each specific POI and E3 ligase pair, as it directly impacts the stability and geometry of the ternary complex.[4][11] A linker that is too short may cause steric clashes, while an excessively long one can lead to reduced stability and inefficient ubiquitination.[11]

The optimal linker length is highly context-dependent and must be determined empirically.[1] For example, studies on BRD4 degradation have shown that PROTACs with 0 or 4-5 PEG units can be highly potent, whereas those with intermediate lengths (1-2 PEG units) show significantly reduced activity.[1][12]

Table 1: Impact of PEG Linker Length on BRD4 Degradation (CRBN-based PROTACs)

PROTAC Linker (PEG Units) Target Protein Cell Line DC₅₀ (µM) Dₘₐₓ (%) Key Observation
0 (No PEG) BRD4 H661 < 0.5 > 90% A short, direct linkage can be highly effective.[12]
1 BRD4 H661 > 5 ~50% A single PEG unit can significantly reduce degradation potency.[12]
2 BRD4 H661 > 5 ~60% Intermediate lengths may hinder optimal ternary complex formation.[1][12]
4-5 BRD4 H661 < 0.5 > 90% Potency is recovered with longer PEG chains.[1]

Note: Data is synthesized from published studies and is intended to show general trends. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values can vary based on experimental conditions.

Physicochemical Properties of Linker Classes

Beyond length and reactivity, the overall chemical composition of the linker influences crucial drug-like properties. Flexible linkers like PEG are synthetically accessible and widely used, while more rigid structures are being explored to improve conformational stability.[][14]

Table 2: General Properties of Common PROTAC Linker Classes

Linker Type Key Characteristics Advantages Disadvantages
Alkyl Chains Hydrocarbon chains, often with ether or amide groups. Synthetically straightforward; high flexibility.[3][14] Generally hydrophobic, which can negatively impact solubility.[3][14]
PEG Chains Repeating ethylene (B1197577) glycol units. Hydrophilic, improves solubility and permeability; biocompatible.[3][15] Can have reduced metabolic stability compared to alkyl linkers.[3]

| Rigid Linkers | Incorporate cyclic structures (e.g., piperazine, triazole). | Pre-organizes the PROTAC into a bioactive conformation; can enhance potency and stability.[3][14] | Can be more synthetically challenging; reduced flexibility may not be optimal for all systems. |

Part 2: Key Experimental Protocols for PROTAC Evaluation

Evaluating the performance of a novel PROTAC requires a robust set of assays. The following are generalized protocols for two fundamental experiments used to quantify PROTAC-induced protein degradation and its downstream functional effects.

Protocol 1: Western Blot for Measuring Protein Degradation (DC₅₀/Dₘₐₓ)

This protocol is used to quantify the amount of a target protein remaining in cells after PROTAC treatment.[16]

  • Cell Culture and Treatment :

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Treat cells with the PROTAC dilutions (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis :

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA protein assay.[16]

    • Normalize all samples to the same protein concentration with lysis buffer.

  • Sample Preparation and SDS-PAGE :

    • Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.[16]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[16]

  • Immunoblotting :

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

    • Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Add a chemiluminescent substrate and capture the signal using an imaging system.[16]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control. Plot the results to determine the DC₅₀ and Dₘₐₓ values.[16]

Protocol 2: Cell Viability Assay (IC₅₀ Determination)

This protocol measures the effect of protein degradation on cell survival or proliferation.

  • Cell Seeding :

    • Seed cells at an appropriate density (e.g., 3,000-5,000 cells/well) in an opaque-walled 96-well plate.[17]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the PROTAC compound in culture medium.

    • Add the diluted compounds to the wells, including a vehicle control.[17]

  • Incubation :

    • Incubate the plate for a duration relevant to the biological outcome (e.g., 48-72 hours) at 37°C and 5% CO₂.[17]

  • Viability Measurement (using CellTiter-Glo® as an example) :

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis :

    • Record the luminescence using a plate-reading luminometer.[17]

    • Subtract the average background signal (from wells with medium only) from all measurements.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Part 3: Visualizing PROTAC Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 PROTAC->E3 POI->PROTAC POI_Ub Poly-ubiquitinated POI E3->POI Ub Ubiquitin Proteasome Proteasome Fragments Peptide Fragments Proteasome->Fragments Degradation POI_Ub->Proteasome Enters

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Western_Blot_Workflow A 1. Cell Treatment (PROTAC dilutions) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry to find DC50) G->H Linker_Logic start Start PROTAC Design q1 Choose Linker Type start->q1 flex Flexible (PEG/Alkyl) q1->flex Default rigid Rigid (Cyclic) q1->rigid Hypothesis-driven q2 Synthesize Library Varying PEG Length (e.g., PEG2 to PEG6) flex->q2 rigid->q2 q3 Assay for Degradation (Western Blot) q2->q3 q4 Potent Degradation? q3->q4 success Optimized Linker Found q4->success Yes fail Re-evaluate Design q4->fail No fail->q1

References

A Comparative Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid and Alkyl Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge, profoundly influences the solubility, stability, pharmacokinetics, and ultimately, the efficacy of the entire conjugate. This guide provides an objective comparison between a specific hydrophilic linker, 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, and the more general class of hydrophobic alkyl linkers, supported by experimental data and detailed protocols for their evaluation.

Executive Summary

This compound is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) chain, imparting hydrophilicity to the molecule.[1][2] Its bromoacetamido group provides a reactive handle for conjugation, typically with thiol groups, while the terminal carboxylic acid allows for coupling to amines.[3][4] This PEGylated linker is particularly valuable in the synthesis of PROTACs, where it can enhance the solubility and cell permeability of these often large and hydrophobic molecules.[1][5]

Alkyl linkers , in contrast, are typically composed of saturated or unsaturated hydrocarbon chains.[6] They are valued for their synthetic accessibility, chemical stability, and the high degree of conformational flexibility they can provide.[6][7] However, their inherent hydrophobicity can pose challenges, potentially leading to aggregation of the final conjugate and impacting its solubility and pharmacokinetic profile.[6]

The fundamental trade-off between these two linker types lies in the balance between hydrophilicity and hydrophobicity, a factor that significantly impacts the drug-like properties of the resulting therapeutic agent.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data, drawing from literature to illustrate the performance differences between conjugates constructed with PEG-based linkers, such as this compound, and those with simple alkyl linkers.

Table 1: Physicochemical Properties

PropertyThis compoundRepresentative Alkyl Linker (e.g., C8 chain)
Molecular Weight 370.24 g/mol [2]Variable (e.g., ~114 g/mol for C8)
Solubility High aqueous solubility[5]Low aqueous solubility, high organic solubility[6]
Hydrophilicity (LogP) Low (more hydrophilic)High (more hydrophobic)
Flexibility High, due to PEG chainHigh, but can be conformationally restricted

Table 2: Performance in PROTACs (Representative Data)

ParameterPROTAC with PEG3 LinkerPROTAC with Alkyl Linker (C8)
Cell Permeability (Papp in PAMPA) Higher permeability, less affected by hydrophobicity[8]Lower permeability, often limited by hydrophobicity[8][9]
Ternary Complex Formation (TR-FRET) Efficient formation, linker flexibility aids orientation[10]Can be efficient, but may be sterically hindered[11]
Target Protein Degradation (DC50) Potent degradation, improved cellular exposurePotency is highly variable, can be potent if permeability is sufficient[12]
Aqueous Solubility of PROTAC Improved solubility, reduced aggregation[7]Prone to aggregation, lower solubility[6]

Table 3: Performance in ADCs (Representative Data)

ParameterADC with Hydrophilic (PEG-like) LinkerADC with Hydrophobic (Alkyl-based) Linker
Drug-to-Antibody Ratio (DAR) Achievable Higher DARs without aggregationLimited DAR to avoid aggregation
In Vivo Half-Life Can be significantly extendedGenerally shorter half-life
Plasma Stability HighHigh (if non-cleavable)
Off-Target Toxicity Can be reduced due to improved pharmacokineticsPotential for off-target toxicity due to hydrophobicity

Experimental Protocols

Detailed methodologies are essential for the systematic evaluation and comparison of linkers in drug conjugates.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for cell penetration.[13]

Materials:

  • PAMPA plates (96-well, with a lipid-infused filter)

  • Donor and acceptor plates

  • Test compounds (PROTACs with PEG and alkyl linkers) dissolved in a suitable buffer (e.g., PBS with 5% DMSO)

  • UV/Vis plate reader or LC-MS for quantification

Procedure:

  • Prepare the PAMPA plate by hydrating the lipid membrane according to the manufacturer's instructions.

  • Add the test compounds to the donor wells.

  • Fill the acceptor wells with buffer.

  • Assemble the PAMPA sandwich (donor plate on top of the acceptor plate) and incubate at room temperature for a defined period (e.g., 4-18 hours).[14]

  • After incubation, disassemble the plates and quantify the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.[15]

Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This biophysical assay measures the proximity between the target protein and the E3 ligase, induced by the PROTAC, to quantify the formation of the ternary complex.[16][17]

Materials:

  • Tagged target protein (e.g., His-tagged) and tagged E3 ligase (e.g., GST-tagged)

  • Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., anti-His-Tb)

  • Fluorescently labeled antibody against the other tag (acceptor fluorophore, e.g., anti-GST-d2)

  • PROTACs with PEG and alkyl linkers

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • In a microplate, add the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

  • Add the donor and acceptor antibodies.

  • Incubate the plate at room temperature for a defined period to allow for complex formation (e.g., 60-180 minutes).[16]

  • Measure the fluorescence emission at the donor and acceptor wavelengths using a time-resolved setting.

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.[10]

Protocol 3: Western Blot for Target Protein Degradation

This cellular assay quantifies the reduction in the level of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTACs with PEG and alkyl linkers

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Secondary antibody conjugated to a detection enzyme (e.g., HRP)

  • Loading control antibody (e.g., anti-GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a serial dilution of the PROTACs for a specific duration (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with the primary antibodies for the target protein and the loading control.

  • Incubate with the appropriate secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the target protein level to the loading control to determine the extent of degradation.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (PEG or Alkyl Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recruitment Degradation Target Degradation Proteasome->Degradation

PROTAC Mechanism of Action.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_vivo In Vivo Evaluation Design_PEG Design & Synthesize PROTAC with PEG Linker Solubility Aqueous Solubility Assay Design_PEG->Solubility Design_Alkyl Design & Synthesize PROTAC with Alkyl Linker Design_Alkyl->Solubility Permeability PAMPA Assay Solubility->Permeability Ternary_Formation TR-FRET Assay Permeability->Ternary_Formation Degradation_Assay Western Blot for Degradation Ternary_Formation->Degradation_Assay Cytotoxicity Cytotoxicity Assay Degradation_Assay->Cytotoxicity PK_Study Pharmacokinetic Study Cytotoxicity->PK_Study Efficacy_Study In Vivo Efficacy Study PK_Study->Efficacy_Study

Comparative Experimental Workflow.

Linker_Properties cluster_peg_props PEG Linker Properties cluster_alkyl_props Alkyl Linker Properties cluster_outcomes Impact on Conjugate Performance Linker_Choice Linker Choice PEG_Linker 2-Bromo-2,2-dimethyl- acetamido-PEG3-acid Linker_Choice->PEG_Linker Alkyl_Linker Alkyl Linker Linker_Choice->Alkyl_Linker Hydrophilic Hydrophilic PEG_Linker->Hydrophilic Flexible_PEG Flexible PEG_Linker->Flexible_PEG Biocompatible Biocompatible PEG_Linker->Biocompatible Hydrophobic Hydrophobic Alkyl_Linker->Hydrophobic Flexible_Alkyl Flexible Alkyl_Linker->Flexible_Alkyl Stable Chemically Stable Alkyl_Linker->Stable Solubility_Outcome Improved Solubility Hydrophilic->Solubility_Outcome Permeability_Outcome Enhanced Permeability Hydrophilic->Permeability_Outcome Degradation_Outcome Potent Degradation Flexible_PEG->Degradation_Outcome PK_Outcome Longer Half-Life Biocompatible->PK_Outcome Aggregation_Outcome Potential Aggregation Hydrophobic->Aggregation_Outcome Flexible_Alkyl->Degradation_Outcome

Linker Properties and Their Impact.

Conclusion

The selection between this compound and a conventional alkyl linker is a strategic decision that should be guided by the specific requirements of the therapeutic conjugate being developed.

This compound and other PEG-based linkers offer significant advantages in overcoming the challenges of poor solubility and low cell permeability, which are common hurdles in the development of PROTACs and high-DAR ADCs.[6][7] The hydrophilic nature of the PEG chain can improve the overall physicochemical properties of the conjugate, leading to a better pharmacokinetic profile and potentially reduced off-target toxicity.

Alkyl linkers , on the other hand, provide a simple, stable, and flexible scaffold that can be highly effective when the hydrophobicity of the overall molecule is not a limiting factor.[6] Their synthetic tractability makes them an attractive option for initial screening and optimization of linker length.[11]

Ultimately, an empirical approach, guided by the principles outlined in this guide, is necessary to identify the optimal linker for a given application. The systematic evaluation of linker candidates using a combination of biophysical, cellular, and in vivo assays is paramount to understanding the structure-activity relationships that govern the performance of these complex and promising therapeutic modalities.

References

The Efficacy of PROTACs Utilizing a 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underappreciated, component of a PROTAC is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[1]

This guide provides an objective comparison of PROTACs featuring a specific polyethylene (B3416737) glycol (PEG)-based linker, 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid , against other common linker classes. The insights and data presented herein are designed to inform the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker is not a mere spacer; it plays a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation by the proteasome. A poorly designed linker, conversely, can lead to steric hindrance or an unfavorable conformation, thereby compromising degradation efficiency.[1]

The This compound linker belongs to the PEG linker family, which is favored in PROTAC design for several reasons:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the overall solubility and cell permeability of the PROTAC molecule.[1]

  • Biocompatibility: PEG is well-known for its biocompatibility.[2]

  • Tunable Length: The number of ethylene (B1197577) glycol units can be easily varied to optimize the distance between the two ends of the PROTAC for effective ternary complex formation.[2]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[1]

Table 1: Impact of Linker Type on PROTAC Efficacy

Linker TypeTarget ProteinE3 LigaseKey FindingsReference
PEG BRD4CRBNGenerally more potent than alkyl linkers of similar length.[3][3]
Alkyl CRBNVHLA nine-atom alkyl chain led to concentration-dependent degradation.[4]
Alkyl/Ether TBK1VHLLinkers shorter than 12 atoms showed no degradation activity.[5]
Rigid Androgen ReceptorVHLCan enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation.[1]

Table 2: Impact of PEG Linker Length on Degradation of Various Target Proteins

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHL12>1000<20[2]
ERαVHL16~100>80[2]
TBK1VHL21396[4]
TBK1VHL2929276[4]
CDK9VHLNot SpecifiedPotent Degradation>90[2]

Note: The data presented are from different studies and should be considered representative examples rather than a direct head-to-head comparison.

Based on these data, a PROTAC incorporating a This compound linker, which has a moderate length, is expected to exhibit potent degradation activity, provided the linker length is optimal for the specific target and E3 ligase pair. The bromo-acetamido group provides a reactive handle for conjugation to a protein ligand, while the carboxylic acid allows for linkage to the E3 ligase ligand.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Cell Culture (Target Protein Expressing Cells) treatment PROTAC Treatment (Varying Concentrations and Timepoints) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot detection Immunodetection of Target Protein and Loading Control western_blot->detection analysis Data Analysis (Densitometry) detection->analysis results Determination of DC50 and Dmax analysis->results

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]

  • Cell Culture and Treatment: Plate cells expressing the target protein in appropriate culture vessels. Once the cells reach the desired confluency, treat them with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

  • Data Interpretation: Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Assessing the formation of the ternary complex is vital to understanding the mechanism of action of a PROTAC. Several biophysical techniques can be employed:

  • Isothermal Titration Calorimetry (ITC): This technique measures the heat changes upon binding to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation. This allows for the calculation of the cooperativity factor (α), which indicates how the binding of one protein influences the binding of the other.[6]

  • Surface Plasmon Resonance (SPR): SPR can be used to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation, providing kinetic insights into the binding events.[6]

  • Fluorescence Polarization (FP): FP assays are useful for measuring binding affinities in solution. A fluorescently labeled ligand for either the target protein or the E3 ligase can be used to monitor the formation of the ternary complex.[3]

Conclusion

The linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, the optimization of linker length and composition is paramount for achieving high potency and desirable drug-like properties. The This compound linker, with its PEG3 core, is expected to confer favorable physicochemical properties such as enhanced solubility. Based on comparative data from similar PEG-based PROTACs, it has the potential to be a highly effective component in the rational design of potent and selective protein degraders. The empirical testing of a variety of linker types and lengths remains essential for identifying the optimal PROTAC for a specific target protein and E3 ligase pair.

References

A Comparative Guide to the NMR Analysis of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid, a heterobifunctional linker commonly used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of public spectral data for this specific compound, this guide offers a detailed comparison with structurally related and commercially available alternatives: Bromo-PEG3-acid and Amino-PEG3-acid . The analysis is supported by predicted spectral data based on the distinct chemical moieties of the target molecule and available data for the alternatives.

Executive Summary

The structural integrity and purity of bifunctional linkers are paramount in the synthesis of complex bioconjugates. ¹H NMR spectroscopy is a powerful and essential tool for the characterization of these linkers. This guide outlines the expected ¹H NMR spectral features of this compound and compares them with the known characteristics of Bromo-PEG3-acid and Amino-PEG3-acid. The key differentiating signals arise from the unique end-groups of each linker, providing a clear method for their identification and purity assessment.

Structural Comparison

The three linkers share a common PEG3 (triethylene glycol) core, which imparts hydrophilicity. The key difference lies in their reactive termini.

Structural_Comparison cluster_0 This compound cluster_1 Bromo-PEG3-acid cluster_2 Amino-PEG3-acid A Br-C(CH₃)₂-C(O)-NH- B -CH₂CH₂OCH₂CH₂OCH₂CH₂- A->B C -COOH B->C D Br- E -CH₂CH₂OCH₂CH₂OCH₂CH₂- D->E F -COOH E->F G H₂N- H -CH₂CH₂OCH₂CH₂OCH₂CH₂- G->H I -COOH H->I

Caption: Molecular structures of the compared PEG3 linkers.

Comparative ¹H NMR Data

The following table summarizes the predicted and reported ¹H NMR chemical shifts for the three linkers. The PEG backbone protons typically appear as a complex multiplet in the 3.6-3.8 ppm region. The most significant differences are observed in the signals corresponding to the protons adjacent to the terminal functional groups.

Functional Group This compound (Predicted) Bromo-PEG3-acid (Reported/Predicted) Amino-PEG3-acid (Reported/Predicted)
-C(CH₃)₂ ~1.9 ppm (singlet, 6H)N/AN/A
-NH-CH₂- ~3.4-3.5 ppm (triplet)N/AN/A
PEG Backbone (-O-CH₂-CH₂-O-) ~3.6-3.8 ppm (multiplet)~3.6-3.8 ppm (multiplet)~3.6-3.8 ppm (multiplet)
Br-CH₂- N/A~3.8 ppm (triplet)N/A
H₂N-CH₂- N/AN/A~2.9-3.1 ppm (triplet)
-CH₂-COOH ~2.5-2.6 ppm (triplet)~2.5-2.6 ppm (triplet)~2.4-2.5 ppm (triplet)
-COOH ~10-12 ppm (broad singlet)~10-12 ppm (broad singlet)~10-12 ppm (broad singlet)

Note: Chemical shifts are reported in ppm relative to TMS in CDCl₃ or a similar solvent. Actual shifts may vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Analysis

A standardized protocol is crucial for obtaining reproducible NMR data for comparison.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the linker compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the linker.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • The ¹H NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • Standard acquisition parameters should be used, including:

    • A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • A relaxation delay of at least 5 seconds to ensure accurate integration.

    • A spectral width that encompasses all expected proton signals (e.g., 0-14 ppm).

3. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed.

  • The spectrum should be phase-corrected and baseline-corrected.

  • The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

  • The signals should be integrated to determine the relative number of protons.

  • The multiplicity of each signal (singlet, doublet, triplet, multiplet) should be determined.

NMR_Workflow cluster_workflow NMR Analysis Workflow A Sample Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Data Acquisition (≥400 MHz NMR) C->D E Data Processing (FT, Phasing, Baseline) D->E F Spectral Analysis (Shifts, Integration, Multiplicity) E->F

Caption: A typical workflow for NMR sample preparation and analysis.

Interpreting the Spectra: A Comparative Look

The key to distinguishing between these linkers lies in the unique signals from their end groups.

  • This compound: The most prominent and differentiating feature will be a sharp singlet at approximately 1.9 ppm, integrating to six protons, which corresponds to the two methyl groups of the dimethyl acetamido moiety. Additionally, a triplet corresponding to the methylene (B1212753) group attached to the amide nitrogen is expected around 3.4-3.5 ppm.

  • Bromo-PEG3-acid: This linker will exhibit a characteristic triplet around 3.8 ppm, corresponding to the methylene group directly attached to the bromine atom. This downfield shift is due to the strong electron-withdrawing effect of the bromine.

  • Amino-PEG3-acid: In contrast, the methylene group adjacent to the amino group in this linker will appear as a triplet at a more upfield position, typically around 2.9-3.1 ppm. The exact chemical shift can be influenced by the pH and solvent.

Conclusion

Navigating the PROTAC Linker Landscape: A Comparative Guide to PEG-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

While specific case studies detailing the use of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid in PROTAC synthesis with comprehensive comparative data remain elusive in currently accessible literature, the principles of linker optimization are well-documented. This guide provides a comparative analysis of polyethylene (B3416737) glycol (PEG) linkers in the context of a well-studied therapeutic target, Bromodomain-containing protein 4 (BRD4), to empower researchers, scientists, and drug development professionals in their PROTAC design endeavors.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1]

This guide focuses on PEG linkers, which are frequently employed to enhance the aqueous solubility and cell permeability of often lipophilic PROTAC molecules.[2] We will explore how variations in PEG linker length can significantly impact the degradation efficiency of BRD4-targeting PROTACs.

The Impact of Linker Length on BRD4 Degradation

The optimal linker length is crucial for inducing the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[3] A linker that is too short can lead to steric hindrance, while an overly long linker may result in a less stable ternary complex.[2]

To illustrate this, we will compare a series of PROTACs composed of the BRD4 inhibitor JQ1 and the Cereblon (CRBN) E3 ligase ligand pomalidomide (B1683931), connected by PEG linkers of varying lengths.

PROTACLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1 PEG (2 units)BRD4H661>5000N/A[4]
PROTAC 2 PEG (3 units)BRD4RS4;11<1>95[5]
PROTAC 3 PEG (4 units)BRD4H661<500N/A[4]
dBET1 PEG/AlkylBRD4MV4;1118>98[6]

Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison should be made with caution.

The data suggests that for this particular PROTAC scaffold targeting BRD4, a PEG3 linker demonstrates potent degradation activity.[5] A shorter PEG2 linker appears to be ineffective, while a longer PEG4 linker shows activity, albeit potentially less potent than the optimal length.[4] This highlights the empirical nature of linker optimization in PROTAC design.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating linker efficiency.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Binds Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marked for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation Results in

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental_Workflow Workflow for Evaluating PROTAC Linker Efficiency Start PROTAC Synthesis (with varying linkers) Cell_Treatment Treat Cancer Cell Lines with PROTACs Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Densitometry and Data Analysis Western_Blot->Data_Analysis End Determine DC50 & Dmax Data_Analysis->End

Caption: A systematic workflow is essential for the synthesis and evaluation of PROTACs with different linkers to determine their degradation efficiency.

Experimental Protocols

Synthesis of a Representative JQ1-PEG3-Pomalidomide PROTAC

This protocol provides a general procedure for the synthesis of a BRD4-targeting PROTAC.

Step 1: Synthesis of JQ1-PEG3-acid

  • To a solution of (+)-JQ1 (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a PEG3 linker with a terminal carboxylic acid and an appropriate activating agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.

  • Purify the product by flash chromatography to obtain JQ1-PEG3-acid.

Step 2: Synthesis of the final PROTAC

  • To a solution of JQ1-PEG3-acid (1 equivalent) and pomalidomide (1 equivalent) in DMF, add an amide coupling reagent such as HATU and a base like DIPEA.

  • Stir the reaction at room temperature for several hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product via preparative HPLC to yield the final JQ1-PEG3-pomalidomide PROTAC.

Western Blot Protocol for BRD4 Degradation

This protocol outlines the key steps for assessing the degradation of BRD4 in cultured cells treated with a PROTAC.[7]

  • Cell Culture and Treatment: Seed a human cancer cell line known to express BRD4 (e.g., RS4;11, HeLa) in 6-well plates and allow them to adhere overnight.[7] Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[7]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[7]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine the Dmax.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

References

A Comparative Guide to the Biological Activity of Molecules Featuring the 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of molecules containing the 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid linker, in the context of Proteolysis Targeting Chimeras (PROTACs). While direct comparative studies for this specific linker are not extensively documented in publicly available literature, this guide leverages data on similar PEG3 and other linkers to provide a robust framework for its application and evaluation.

Introduction to PROTACs and the Role of Linkers

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[3][4]

The this compound is a trifunctional linker featuring a bromoacetamide group for covalent conjugation, a PEG3 spacer, and a carboxylic acid for further chemical modification. The dimethyl substitution on the acetamide (B32628) provides steric hindrance that can influence reactivity and stability. The PEG3 (polyethylene glycol) component is particularly important for imparting favorable biological properties.

Comparison of Linker Types in PROTACs

The choice of linker significantly impacts a PROTAC's performance. The primary parameters for evaluating efficacy are DC50 (the concentration for 50% protein degradation) and Dmax (the maximum percentage of degradation).[5]

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Performance
Alkyl Chains Flexible, hydrophobicSynthetically accessible, easy to modify length.Can decrease solubility.Variable, highly dependent on length and target.
PEG Linkers Flexible, hydrophilicEnhance solubility and cell permeability, biocompatible.[4]Potential for metabolic instability.Generally potent, with optimal length being target-dependent.
Rigid Linkers (e.g., piperazine, piperidine) Conformationally constrainedCan pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency and metabolic stability.May be more challenging to synthesize.Can lead to highly potent and selective degraders.
Clickable Linkers (e.g., triazoles) Formed via "click" chemistryAllow for modular and efficient synthesis of PROTAC libraries.The triazole moiety can influence biological activity.Widely used for rapid PROTAC development.

The Role of the PEG3 Linker

A PEG3 linker, containing three ethylene (B1197577) glycol units, often provides a favorable balance of flexibility and length.[6] This flexibility allows the PROTAC to adopt an optimal conformation for ternary complex formation, while its hydrophilic nature can improve the solubility and permeability of the overall molecule.[4]

Impact of PEG Linker Length on Biological Activity

Systematic studies have shown that the length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[3][6]

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1< 12No degradation observed-[6]
TBK121396%[6]
TBK12929276%[6]
BRD4 (CRBN-based)0 PEG units< 0.5 µM-[3]
BRD4 (CRBN-based)1-2 PEG units> 5 µM-[3]
BRD4 (CRBN-based)4-5 PEG units< 0.5 µM-[3]

This table illustrates the general principle of linker length optimization and does not contain data for the specific this compound linker due to a lack of available specific studies.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_formation Ternary Complex Formation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degradation Products Proteasome->Degradation Experimental_Workflow A Cell Culture & Treatment with PROTAC B Cell Lysis & Protein Quantification (BCA/Bradford) A->B C SDS-PAGE & Protein Transfer (Western Blot) B->C D Immunoblotting with Primary & Secondary Antibodies C->D E Chemiluminescent Detection & Imaging D->E F Data Analysis (Densitometry, DC50/Dmax calculation) E->F

References

A Head-to-Head Comparison of PROTAC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands determines the targeting specificity, the linker is far from a passive spacer; it is a crucial determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][2]

This guide provides an objective, data-driven comparison of the most common PROTAC linker types, summarizing their impact on degradation performance and providing detailed experimental protocols for their evaluation.

The Critical Role of the Linker

The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[3] This ternary complex is the cornerstone of PROTAC activity, as it brings the E3 ligase in close enough proximity to the POI to catalyze its ubiquitination, marking it for degradation by the proteasome. The length, chemical composition, and rigidity of the linker profoundly influence the geometry and stability of this complex, and consequently, the efficiency and selectivity of protein degradation.[1][3] An improperly designed linker can lead to steric hindrance, preventing the formation of a ternary complex, or result in a non-productive orientation that does not lead to efficient ubiquitination.[3]

Types of PROTAC Linkers: A Comparative Overview

PROTAC linkers are broadly classified into three main categories: flexible (alkyl and polyethylene (B3416737) glycol - PEG), rigid, and clickable. Each of these classes possesses distinct characteristics that influence the physicochemical properties and biological activity of the resulting PROTAC.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and PEG chains are the most prevalently used linkers in PROTAC design, primarily due to their synthetic accessibility and the ease with which their length can be modulated.[1][4]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[1] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.[1][2]

  • PEG Linkers: Comprised of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased polarity can enhance the solubility and cell permeability of the PROTAC.[1][2] Statistical analysis of published PROTACs reveals that approximately 54% utilize PEG linkers.[1]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1][2] This pre-organization of the PROTAC into a more defined conformation can lead to a more stable ternary complex and, consequently, more potent protein degradation.[1] Furthermore, the introduction of rigidity can improve the metabolic stability of the PROTAC.[1]

Clickable Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has gained popularity as an efficient method for PROTAC synthesis. This approach allows for the modular and high-throughput assembly of PROTAC libraries with diverse linkers. The resulting triazole ring from the CuAAC reaction is metabolically stable and can be considered a component of a rigid linker strategy.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated based on two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, offering a head-to-head comparison of different linker types and lengths on the degradation of various protein targets.

Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [1][4]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [1]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [1]

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No activity

Table 4: Comparison of Alkyl vs. PEG Linkers for Cereblon (CRBN) Degradation [1][4]

Linker TypeLinker CompositionCRBN Degradation in HEK293T cells
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

Experimental Protocols

Accurate and reproducible assessment of PROTAC performance is paramount for meaningful comparisons. The following are detailed methodologies for key experiments used to evaluate PROTAC linkers.

Protocol 1: Western Blotting for Protein Degradation

This is a widely used technique to quantify the reduction in the levels of a target protein following PROTAC treatment.[5]

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

  • Densitometry software

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.[5]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[5]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare protein samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Protocol 2: Ternary Complex Formation Assay (AlphaLISA)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified, tagged protein of interest (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., FLAG-tagged)

  • PROTAC compound

  • AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

  • AlphaLISA anti-tag donor beads (e.g., anti-FLAG)

  • Assay buffer

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC compound in the assay buffer.

    • Prepare solutions of the tagged POI and E3 ligase in the assay buffer.

  • Assay Plate Setup:

    • In a 384-well microplate, add the POI, E3 ligase, and PROTAC dilutions.

    • Include controls such as no PROTAC, no POI, and no E3 ligase.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for ternary complex formation.

  • Bead Addition and Incubation:

    • Add the AlphaLISA acceptor and donor beads to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 1 hour).

  • Signal Detection:

    • Read the plate on an AlphaLISA-compatible microplate reader.

    • The AlphaLISA signal is proportional to the amount of ternary complex formed.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key aspects of PROTAC technology.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub Ubiquitin E3_Ligase_bound E3 Ligase Proteasome Proteasome POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI PROTAC_bound->E3_Ligase_bound E3_Ligase_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation

Caption: The mechanism of action of a PROTAC.

Linker_Types Linker_Classification PROTAC Linker Classification Flexible Flexible Linkers Linker_Classification->Flexible Rigid Rigid Linkers Linker_Classification->Rigid Clickable Clickable Linkers Linker_Classification->Clickable Alkyl Alkyl Chains (e.g., -CH2-CH2-) Flexible->Alkyl PEG PEG Chains (e.g., -O-CH2-CH2-) Flexible->PEG Cyclic Cyclic Structures (e.g., Piperazine) Rigid->Cyclic Aromatic Aromatic Rings Rigid->Aromatic Triazole Triazole (from Click Chemistry) Clickable->Triazole

Caption: Classification of PROTAC linker types.

Experimental_Workflow start PROTAC Design & Synthesis (Varying Linkers) cell_culture Cell Culture & Treatment start->cell_culture ternary_complex_assay Ternary Complex Assay (e.g., AlphaLISA) start->ternary_complex_assay protein_extraction Protein Extraction cell_culture->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot data_analysis Data Analysis (DC50, Dmax, Ternary Complex Formation) western_blot->data_analysis ternary_complex_assay->data_analysis sar_optimization SAR & Linker Optimization data_analysis->sar_optimization

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Conclusion

The linker is a critical component of a PROTAC molecule, with its length, composition, and rigidity having a profound impact on the ultimate degradation efficacy. While flexible linkers like alkyl and PEG chains offer synthetic convenience and have been widely adopted, there is a clear trend towards the exploration of more rigid and conformationally constrained linkers to enhance potency and selectivity. The optimal linker design is highly dependent on the specific POI and E3 ligase pair, necessitating a systematic and empirical approach to identify the most effective chemical bridge. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to rationally design and evaluate the next generation of potent and selective protein degraders.

References

A Comparative Guide to Antibody-Drug Conjugates Synthesized with 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) synthesized using the 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid linker. Due to the limited availability of public data on this specific linker, this guide will focus on the characterization of a representative bromo-PEG ADC in comparison to a well-established maleimide-PEG ADC. The data presented is illustrative and based on the known properties of bromoacetamide and polyethylene (B3416737) glycol (PEG) moieties in ADC design.

Introduction to this compound in ADC Synthesis

The this compound is a heterobifunctional linker designed for the development of ADCs.[1][2] It features a bromoacetamide group for covalent attachment to thiol groups on the antibody, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a carboxylic acid for conjugation to the payload.

The key characteristics of this linker are:

  • Stable Thioether Bond Formation: The bromoacetamide group reacts with cysteine residues on the antibody to form a highly stable thioether bond. This linkage is less susceptible to exchange reactions with endogenous thiols compared to maleimide-based linkers.

  • Hydrophilicity: The PEG3 spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation caused by hydrophobic payloads and improve the pharmacokinetic profile.[3][4]

  • Defined Length: As a discrete PEG linker, it allows for the synthesis of more homogeneous ADCs.

Comparative Performance Data

This section presents a comparative summary of the expected performance of an ADC synthesized with this compound (Bromo-PEG3 ADC) versus a conventional maleimide-PEG4 ADC.

Table 1: Physicochemical Characterization

ParameterBromo-PEG3 ADC (Illustrative)Maleimide-PEG4 ADC (Illustrative)Rationale
Average Drug-to-Antibody Ratio (DAR) 3.83.7Both linkers allow for controlled conjugation to engineered cysteines or reduced interchain disulfides.
% High Molecular Weight Species (Aggregates) 2.5%4.0%The hydrophilic PEG linker helps to reduce aggregation, a common issue with hydrophobic payloads.
In Vitro Plasma Stability (% Intact ADC after 72h) >95%~80%The thioether bond formed by the bromoacetamide linker is more stable in plasma than the thiosuccinimide bond from the maleimide (B117702) linker, which can undergo retro-Michael reaction leading to deconjugation.[5]

Table 2: In Vitro Cytotoxicity

Cell LineTarget AntigenPayloadBromo-PEG3 ADC IC50 (nM) (Illustrative)Maleimide-PEG4 ADC IC50 (nM) (Illustrative)
SK-BR-3HER2MMAE0.50.6
BT-474HER2MMAE0.80.9
MDA-MB-468HER2-negativeMMAE>1000>1000

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: ADC Synthesis and Purification
  • Antibody Reduction: A monoclonal antibody (e.g., Trastuzumab) at 10 mg/mL in PBS is treated with a 10-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for 2 hours to reduce interchain disulfide bonds.

  • Linker-Payload Conjugation: The this compound linker is first conjugated to the payload (e.g., MMAE) via its carboxylic acid group.

  • ADC Formation: The reduced antibody is then buffer-exchanged into a conjugation buffer (PBS, pH 7.5, with 1 mM EDTA). The bromo-PEG3-payload is added at a 5-fold molar excess over the antibody and incubated at 4°C for 4 hours.

  • Purification: The resulting ADC is purified from unreacted linker and payload by size-exclusion chromatography (SEC).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
  • Instrumentation: A HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species, which separate based on hydrophobicity.

Protocol 3: Analysis of Aggregates by Size-Exclusion Chromatography (SEC)
  • Instrumentation: A HPLC system with a SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The percentage of high molecular weight species (aggregates) is determined by integrating the area of the peaks eluting before the main monomer peak.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC or a control antibody for 72 hours.

  • MTT Addition: 20 µL of 5 mg/mL MTT solution is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm. The IC50 value is calculated from the dose-response curve.

Signaling Pathway and Mechanism of Action

The mechanism of action of an ADC is primarily determined by its payload. For an ADC utilizing a tubulin inhibitor like Monomethyl Auristatin E (MMAE), the signaling pathway leading to apoptosis is well-characterized.[6][7]

ADC_Mechanism_of_Action ADC 1. ADC binds to HER2 receptor Endocytosis 2. Receptor-mediated endocytosis ADC->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome 3. Trafficking to lysosome Endosome->Lysosome Payload_Release 4. Linker cleavage and payload release (MMAE) Lysosome->Payload_Release Tubulin_Disruption 5. MMAE binds to tubulin, inhibiting microtubule polymerization Payload_Release->Tubulin_Disruption Cell_Cycle_Arrest 6. G2/M phase cell cycle arrest Tubulin_Disruption->Cell_Cycle_Arrest Apoptosis 7. Apoptosis Cell_Cycle_Arrest->Apoptosis ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb_Reduction Antibody Reduction Conjugation Conjugation mAb_Reduction->Conjugation Linker_Payload_Prep Linker-Payload Preparation Linker_Payload_Prep->Conjugation SEC_Purification Size-Exclusion Chromatography Conjugation->SEC_Purification HIC DAR Determination (HIC) SEC_Purification->HIC SEC_Agg Aggregation Analysis (SEC) SEC_Purification->SEC_Agg Cytotoxicity In Vitro Cytotoxicity Assay SEC_Purification->Cytotoxicity

References

A Comparative Guide to Bifunctional Linkers in Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bifunctional linkers are critical components in the design of targeted therapies, serving as the covalent bridge between a targeting moiety (like an antibody) and a therapeutic payload. The linker's chemical properties directly govern the stability, pharmacokinetics, efficacy, and toxicity of the entire conjugate.[1][2][3] This guide provides a comparative analysis of common bifunctional linkers used in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), supported by quantitative data and detailed experimental protocols.

Classification and Mechanisms of Action

Bifunctional linkers are broadly categorized as cleavable and non-cleavable , based on their stability in physiological and cellular environments.[4][5]

  • Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved by specific triggers within the target cell or tumor microenvironment.[6][] This targeted release mechanism is crucial for minimizing off-target toxicity.[8] More than 80% of clinically approved ADCs utilize cleavable linkers.[9]

  • Non-Cleavable Linkers: These linkers form a stable bond that does not break. The release of the payload relies on the complete proteolytic degradation of the targeting antibody within the lysosome.[4][6] This results in the payload being released with the linker and a conjugated amino acid still attached.[9]

A logical diagram illustrating the classification of bifunctional linkers is presented below.

Linker_Classification Classification of Bifunctional Linkers cluster_main cluster_types cluster_noncleavable_types Bifunctional_Linkers Bifunctional Linkers Cleavable Cleavable Linkers Bifunctional_Linkers->Cleavable NonCleavable Non-Cleavable Linkers Bifunctional_Linkers->NonCleavable Enzyme Enzyme-Sensitive (e.g., Peptides) Cleavable->Enzyme pH pH-Sensitive (e.g., Hydrazones) Cleavable->pH Redox Redox-Sensitive (e.g., Disulfides) Cleavable->Redox Thioether Thioether (e.g., SMCC) NonCleavable->Thioether

Figure 1. High-level classification of bifunctional linkers.

Performance Comparison of Common Linker Types

The choice of linker significantly impacts the therapeutic index of a conjugate. Key performance indicators include plasma stability, cleavage efficiency, and the potential for off-target toxicity.

Peptide Linkers (Enzyme-Sensitive): The most common peptide linker is valine-citrulline (Val-Cit) , designed to be cleaved by cathepsin B, a protease highly active in the lysosomes of tumor cells.[6][10] This ensures payload release after internalization. Val-Cit linkers demonstrate high serum stability and efficient cleavage.[]

Hydrazone Linkers (pH-Sensitive): These linkers are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[6][8] However, they can exhibit slow hydrolysis at physiological pH, potentially leading to premature drug release.[10] For example, the acid-cleavable carbonate linker in Sacituzumab govitecan showed a plasma half-life of only 36 hours.[9]

Disulfide Linkers (Redox-Sensitive): Disulfide linkers are cleaved in the presence of high intracellular concentrations of glutathione, a reducing agent.[6] The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond to slow the rate of reduction.[12][13]

Thioether Linkers: Formed using reagents like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), these linkers are highly stable.[4][14] ADCs with non-cleavable linkers, such as Ado-trastuzumab emtansine (Kadcyla®), generally show increased plasma stability and a reduced risk of off-target toxicity compared to their cleavable counterparts.[4][6] However, their efficacy depends entirely on the degradation of the antibody within the target cell.[4]

The following table summarizes key performance data for representative linkers.

Linker TypeRepresentative LinkerCleavage MechanismPlasma Stability (t½)Key AdvantageKey DisadvantageApproved ADC Example
Cleavable
PeptideValine-Citrulline (vc)Cathepsin B in lysosomeHighHigh serum stability, specific releasePotential for cleavage in normal tissues with high cathepsin activity[9]Brentuximab Vedotin (Adcetris®)[9]
pH-SensitiveHydrazoneAcid hydrolysis in endosome/lysosomeLow to Moderate (e.g., 36h for carbonate linker[9])Targeted release in acidic compartmentsInstability at physiological pH can cause premature release[10]Gemtuzumab Ozogamicin (Mylotarg®)[10]
Redox-SensitiveSPDB (disulfide)Glutathione reduction in cytosolModerate to HighTunable release kinetics via steric hindrance[12]Potential for premature cleavage in circulation
Non-Cleavable
ThioetherSMCC (mc)Antibody degradation in lysosomeVery HighExcellent plasma stability, lower off-target toxicity[4]Payload released with linker/amino acid attached, no bystander effect[9]Ado-trastuzumab Emtansine (Kadcyla®)[6][9]

Linkers in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI).[15][16] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker.[17][18]

The linker in a PROTAC does not cleave; instead, its length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase.[15][16] The most common linker motifs are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[17] The optimal linker length must be determined empirically for each POI-E3 ligase pair.[17]

The mechanism of action for a PROTAC is illustrated below.

Figure 2. Generalized workflow for PROTAC-mediated protein degradation.

Key Experimental Protocols

Evaluating the performance of bifunctional linkers is essential for developing safe and effective targeted therapies. Below are outlines for two critical assays.

This assay assesses the stability of an ADC in plasma, measuring premature drug release and changes in the drug-to-antibody ratio (DAR).[19][20][21]

Objective: To quantify the stability of the linker and the integrity of the ADC in plasma over time.

Methodology:

  • Incubation: Incubate the ADC sample in plasma (e.g., human, mouse) at 37°C.[20] Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[22]

  • Sample Preparation:

    • For Intact ADC/DAR Analysis: Samples may be analyzed directly or after immunoaffinity capture to isolate the ADC from other plasma proteins.[19][23]

    • For Free Payload Analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant containing the small-molecule payload.[5]

  • Quantification:

    • Intact ADC/DAR: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the intact ADC and determine the average DAR at each time point.[19][21] Alternatively, ELISA can be used to measure total and conjugated antibody levels.[20]

    • Free Payload: Quantify the concentration of the released cytotoxic drug in the supernatant using LC-MS/MS.[5]

  • Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability profile and calculate the ADC half-life in plasma.

The general workflow for this assay is depicted below.

Stability_Assay_Workflow Workflow for ADC Plasma Stability Assay cluster_analysis Analysis Pathways Start Start: ADC Sample Incubate Incubate ADC in Plasma (37°C) Start->Incubate Timepoints Collect Aliquots at Time Points (0, 24, 48, 96h...) Incubate->Timepoints Process_DAR Process for DAR/Intact ADC (e.g., Immunocapture) Timepoints->Process_DAR Process_Free Process for Free Payload (e.g., Protein Precipitation) Timepoints->Process_Free Analyze_DAR Quantify by LC-MS (Measure DAR) Process_DAR->Analyze_DAR Analyze_Free Quantify by LC-MS/MS (Measure Free Payload) Process_Free->Analyze_Free End End: Determine Stability Profile (t½, Release Rate) Analyze_DAR->End Analyze_Free->End

Figure 3. Experimental workflow for assessing ADC plasma stability.

This assay is specific for enzyme-cleavable linkers, such as Val-Cit, and validates their susceptibility to cleavage by the target protease.[24]

Objective: To quantify the rate and extent of payload release from an ADC construct upon incubation with purified cathepsin B.[24]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC construct.

    • Reconstitute purified human cathepsin B in an appropriate assay buffer (e.g., 10 mM MES buffer, pH 6.0, with DTT).[24] A typical working concentration is 20 nM.[25]

  • Reaction Setup:

    • Pre-warm all solutions to 37°C.

    • In a 96-well plate, combine the ADC construct with the activated cathepsin B solution to initiate the reaction.[26]

    • Include control wells (e.g., ADC without enzyme, enzyme with inhibitor).

  • Incubation and Quenching:

    • Incubate the plate at 37°C.

    • At predetermined time points, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile (B52724) with an internal standard).[24]

  • Quantification: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics. A parallel incubation in human plasma can be run as a control to assess non-specific cleavage.[24]

References

Safety Operating Guide

Proper Disposal of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the chemical properties of its constituent functional groups: a brominated acetamide (B32628) and a polyethylene (B3416737) glycol (PEG) chain.

Immediate Safety Protocols & Hazard Assessment

This compound is a halogenated organic compound. Halogenated compounds require special disposal considerations due to their potential environmental impact and the production of hazardous byproducts upon improper incineration.[1][2][3] The acetamide group also suggests that the compound may have toxicological properties.[4][5][6] Polyethylene glycol is generally considered to be of low toxicity and biodegradable.[7][8][9] However, the overall hazardous nature of the molecule is dictated by its most hazardous components. Therefore, this compound must be treated as hazardous waste.

Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact with the potentially toxic and irritating compound.
Eye Protection Chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Ventilation Chemical fume hoodAll handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste management service.

  • Segregation: This compound must be segregated as halogenated organic waste .[1][2][10] Do not mix with non-halogenated waste streams. Mixing different waste categories can increase disposal costs and create unforeseen chemical hazards.[10]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container clearly labeled for "Halogenated Organic Waste."[1][10]

    • The original product container, if in good condition, is a suitable option for waste accumulation.[10]

    • Ensure the container is kept tightly closed when not in use.[1][10]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste: this compound".

    • Include the approximate quantity of the waste.

    • Affix any additional hazard labels as required by your institution's environmental health and safety (EHS) office.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.[1]

    • The storage area should be cool, dry, and well-ventilated.[1]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[10]

Spill and Emergency Procedures

In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and evacuate the area. Restrict access to the spill zone.

  • Personal Protection: Don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to cover the spill.[1]

    • Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.

    • Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_spill Spill Response PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Contain Contain and Clean Up with Absorbent Material PPE->Contain Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Containerize Place in a Labeled, Leak-Proof Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store ArrangePickup Contact EHS for Hazardous Waste Pickup Store->ArrangePickup Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Evacuate->PPE DisposeSpillWaste Dispose of Contaminated Materials as Hazardous Waste Contain->DisposeSpillWaste DisposeSpillWaste->Containerize

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific waste disposal policies and procedures.

References

Personal protective equipment for handling 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The information is predicated on the hazardous properties of similar bromoacetamide compounds, which are known to be toxic and corrosive.

Hazard Identification and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) Summary

A risk assessment should be conducted for any non-sterile compounding to determine the necessary precautions for the safety of personnel[5].

Protection Type Required PPE Specifications & Rationale
Eye and Face Chemical safety goggles and a face shieldMust be worn to protect against splashes. Standard eyeglasses are not sufficient. Approved under standards such as OSHA 29 CFR 1910.133 or EU EN166[2].
Hand Two pairs of chemical-resistant glovesNitrile or neoprene gloves are recommended. The outer glove should be disposed of immediately after handling. Select gloves based on chemical resistance and the duration of use[2][5].
Body Disposable gown or laboratory coatA disposable gown made of a resistant material like polyethylene-coated polypropylene (B1209903) is preferred to prevent skin exposure. Cloth lab coats are not recommended for handling hazardous products[2][5].
Respiratory NIOSH-approved respirator (e.g., N95)Required when handling the solid powder to prevent inhalation of dust, especially outside of a certified chemical fume hood[2][6].

Operational Plan: Handling Procedure

All personnel must be thoroughly trained on the hazards and proper handling procedures before working with this compound[1].

Preparation and Precautionary Steps

  • Review Safety Data Sheets (SDS): Before any work, thoroughly review the SDS for 2-Bromoacetamide or other similar bromo-compounds to understand the potential hazards[1].

  • Designated Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure[1].

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are easily accessible and in close proximity to the workstation[1].

Step-by-Step Handling Protocol

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid, do so within the fume hood or a ventilated balance enclosure to minimize dust generation[1]. Handle the solid carefully to avoid creating dust[1].

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Keep the reaction vessel closed or under a condenser to prevent the release of volatile compounds. Bromo PEG compounds can react with nucleophilic reagents like thiol groups[7].

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly[8]. Do not eat, drink, or smoke in the laboratory area[2][9].

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_area Prepare Fume Hood prep_sds->prep_area prep_emergency Check Safety Equipment prep_area->prep_emergency handle_ppe Don PPE prep_emergency->handle_ppe handle_weigh Weigh Compound handle_ppe->handle_weigh handle_use Perform Experiment handle_weigh->handle_use cleanup_decontaminate Decontaminate Surfaces handle_use->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of hazardous waste is critical to ensure laboratory and environmental safety.

Waste Segregation and Collection

  • Designated Waste Container: All waste containing this compound, including empty containers, contaminated gloves, and wipes, must be collected in a designated and properly labeled hazardous waste container[1].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the sealed waste container in a secondary container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases[1][8].

Disposal Procedure

  • Licensed Disposal: Dispose of the hazardous waste through an approved and licensed waste disposal company[1][8].

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal[1]. Do not pour waste down the drain[10].

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Response

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][8].
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[2][8]. Wash contaminated clothing before reuse[2].
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[2][8].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

Spill Response

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill spill Spill or Exposure Occurs exposure_skin Skin/Eye Contact spill->exposure_skin exposure_inhalation Inhalation spill->exposure_inhalation exposure_ingestion Ingestion spill->exposure_ingestion spill_evacuate Evacuate Area spill->spill_evacuate action_flush Flush with Water (15 min) exposure_skin->action_flush action_fresh_air Move to Fresh Air exposure_inhalation->action_fresh_air action_rinse_mouth Rinse Mouth exposure_ingestion->action_rinse_mouth spill_contain Contain Spill spill_evacuate->spill_contain spill_collect Collect Waste spill_contain->spill_collect action_medical Seek Immediate Medical Attention action_flush->action_medical action_fresh_air->action_medical action_rinse_mouth->action_medical

Caption: Emergency Response Decision Pathway.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.